molecular formula C24H48O3 B186529 Methyl 2-hydroxytricosanoate

Methyl 2-hydroxytricosanoate

Cat. No.: B186529
M. Wt: 384.6 g/mol
InChI Key: CVDOLGNPMWRXBI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxytricosanoate is a high-purity α-hydroxy fatty acid ester provided as a neat solid for research and development purposes. The compound is characterized by a long-chain tricosanoic acid structure with a hydroxy group at the alpha position, which is often derivatized, for example as a trimethylsilyl (TMS) ether, for analytical procedures . As a certified reference material, this compound is primarily valuable in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the study and identification of complex lipid mixtures . Its well-defined structure makes it an ideal standard for calibrating instruments and developing analytical methods. Researchers also utilize such hydroxy fatty acid esters as key intermediates in organic synthesis and for investigating the properties of specialized lipids in biological systems. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-hydroxytricosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27-2/h23,25H,3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDOLGNPMWRXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Significance of Methyl 2-hydroxytricosanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxytricosanoate (B1262812) is the methyl ester of 2-hydroxytricosanoic acid, a 2-hydroxy very long-chain fatty acid (VLCFA). While the methyl ester form is primarily used for analytical purposes, the biological significance lies in its de-esterified counterpart, 2-hydroxytricosanoic acid. This molecule is a crucial component of sphingolipids, which are essential structural and signaling molecules in various tissues. This guide delves into the biosynthesis, physiological roles, and pathological implications of 2-hydroxytricosanoic acid, providing a comprehensive overview for researchers and professionals in the life sciences.

Introduction to 2-Hydroxy Very Long-Chain Fatty Acids

2-hydroxy fatty acids (hFAs) are a class of fatty acids characterized by a hydroxyl group at the C-2 position. Those with a carbon chain length of 22 or more are classified as 2-hydroxy very long-chain fatty acids (hVLCFAs). These molecules are not typically found as free fatty acids in significant amounts within cells. Instead, their biological importance stems from their incorporation into a specific class of sphingolipids known as 2-hydroxysphingolipids.[1][2]

Key Tissues with High Abundance of 2-Hydroxysphingolipids:

  • Nervous System: Particularly enriched in the myelin sheath, the protective layer surrounding nerve axons.[1][3][4]

  • Epidermis: A critical component of the skin's permeability barrier.[1][5]

  • Kidney: Found in significant amounts, though their specific function is less understood.[1]

Biosynthesis of 2-Hydroxytricosanoic Acid

The synthesis of 2-hydroxytricosanoic acid is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) .[1][2][6][7] This enzyme is an NADPH-dependent monooxygenase located in the endoplasmic reticulum.[2] FA2H introduces a hydroxyl group at the C-2 position of very long-chain fatty acids, such as tricosanoic acid, to produce the (R)-enantiomer of the 2-hydroxy fatty acid.[2][6]

The biosynthesis of the precursor, tricosanoic acid (a VLCFA), involves the elongation of shorter-chain fatty acids by a series of enzymes known as fatty acid elongases (ELOVLs).[8][9]

Signaling Pathway for 2-Hydroxytricosanoic Acid Synthesis

References

Unveiling Methyl 2-Hydroxytricosanoate in Marine Sponges: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine sponges are a prolific source of unique secondary metabolites, many of which hold significant promise for therapeutic applications. Among these are the long-chain fatty acids, a class of molecules known for their diverse biological activities. This technical guide focuses on methyl 2-hydroxytricosanoate (B1262812), a derivative of 2-hydroxytricosanoic acid, which has been identified in marine sponges. While research on the specific biological functions of methyl 2-hydroxytricosanoate is still in its nascent stages, this document provides a comprehensive overview of its occurrence, general protocols for its isolation and characterization from marine sponge matrices, and a discussion of the potential biological activities based on related compounds. This guide aims to serve as a foundational resource for researchers interested in the exploration of this and other related fatty acids for drug discovery and development.

Introduction

The marine environment, particularly sessile invertebrates like sponges, represents a vast and largely untapped reservoir of novel chemical entities. Sponges of the class Demospongiae, for instance, are known to produce a wide array of bioactive compounds, including unusual lipids. 2-hydroxy long-chain fatty acids (2-OH LCFAs) are a notable subclass of these lipids. The parent acid of the title compound, 2-hydroxytricosanoic acid, has been successfully isolated from the Caribbean marine sponge Amphimedon compressa.[1] Additionally, other novel branched-chain α-hydroxy fatty acids, such as 2-hydroxy-22-methyltricosanoic acid, have been identified in the phospholipids (B1166683) of the sponge Smenospongia aurea.[2] These findings underscore the importance of marine sponges as a source of structurally diverse fatty acids.

This compound is the methyl ester derivative of 2-hydroxytricosanoic acid. While the biological activities of this specific ester have not yet been extensively reported in scientific literature, the structural motif of α-hydroxy fatty acids is of significant interest. These molecules are known components of sphingolipids, which are crucial for membrane stability and cell signaling in the nervous system. This guide will provide a framework for the study of this compound, from its isolation to the hypothetical exploration of its biological potential.

Occurrence in Marine Sponges

To date, the direct isolation of this compound from marine sponges has not been explicitly detailed in readily available literature. However, the presence of its precursor, 2-hydroxytricosanoic acid, is documented.

CompoundMarine Sponge SourceReference
2-Hydroxytricosanoic acidAmphimedon compressa[1]
2-Hydroxy-22-methyltricosanoic acidSmenospongia aurea[2]

The natural occurrence of the acid form suggests that the methyl ester could be an artifact of methanol-based extraction and derivatization processes, or it could exist naturally in trace amounts.

Experimental Protocols: Isolation and Characterization

The following is a generalized protocol for the extraction, isolation, and characterization of 2-hydroxy long-chain fatty acids and their methyl esters from marine sponge tissue. This protocol is a composite of standard methods used in marine natural product chemistry.

Extraction of Total Lipids
  • Sample Preparation: Lyophilize the collected marine sponge tissue to remove water. Grind the dried tissue into a fine powder.

  • Solvent Extraction: Perform a sequential extraction of the powdered sponge material with organic solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane (B109758) (DCM), and then methanol (B129727) (MeOH). The total lipid extract is typically obtained from the less polar fractions (hexane and DCM). A modified Bligh and Dyer method can also be employed using a mixture of methanol, DCM, and a phosphate (B84403) buffer.

  • Concentration: Remove the solvents from the combined extracts under reduced pressure using a rotary evaporator to yield the crude total lipid extract.

Fractionation and Isolation of Fatty Acids
  • Column Chromatography: Subject the crude lipid extract to silica (B1680970) gel column chromatography. Elute with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Saponification: Combine the fractions containing fatty acids and saponify using a solution of potassium hydroxide (B78521) in methanol to hydrolyze any esters and yield free fatty acids.

  • Acidification and Extraction: Acidify the saponified mixture with an acid (e.g., HCl) and extract the free fatty acids with a nonpolar solvent like n-hexane.

Methylation of Fatty Acids
  • Esterification: To prepare the fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis, treat the free fatty acid fraction with a methylating agent. A common method is refluxing with methanolic HCl or using boron trifluoride in methanol.[3]

  • Extraction: Extract the resulting FAMEs with n-hexane.

Purification and Characterization
  • High-Performance Liquid Chromatography (HPLC): Purify the FAME mixture using reversed-phase HPLC to isolate individual compounds, including this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the purified FAMEs by GC-MS. The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of a 2-hydroxy fatty acid methyl ester will show characteristic fragmentation patterns that can be used for identification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the isolated compound can be definitively elucidated using 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC). The ¹H-NMR spectrum of a long-chain fatty acid will show characteristic signals for the terminal methyl group, methylene (B1212753) protons, and protons adjacent to the ester and hydroxyl groups.[5][6]

G Workflow for Isolation and Characterization of this compound cluster_collection Sample Preparation cluster_extraction Extraction cluster_isolation Isolation & Derivatization cluster_analysis Purification & Characterization sponge Marine Sponge Collection lyophilize Lyophilization & Grinding sponge->lyophilize extraction Solvent Extraction (Hexane, DCM, MeOH) lyophilize->extraction concentrate Concentration (Rotary Evaporation) extraction->concentrate column Silica Gel Column Chromatography concentrate->column sapon Saponification (KOH/MeOH) column->sapon methyl Methylation (MeOH/HCl or BF3) sapon->methyl hplc HPLC Purification methyl->hplc gcms GC-MS Analysis hplc->gcms nmr NMR Spectroscopy hplc->nmr result This compound (Structure Elucidated) gcms->result nmr->result

Caption: A generalized workflow for the isolation and characterization of this compound from marine sponges.

Biological Activity and Potential Applications

Disclaimer: There is currently a lack of specific biological activity data for this compound in the publicly available scientific literature. The following discussion is based on the known activities of other long-chain fatty acids and related compounds from marine organisms and is intended to suggest potential avenues for future research.

Potential Cytotoxic and Anti-cancer Activity

While data on this compound is unavailable, other fatty acid derivatives from marine sponges have demonstrated cytotoxic effects. For instance, a mixture of glycosylated fatty acid amides, stellettosides B1-B4, isolated from a Stelletta sp. marine sponge, exhibited moderate cytotoxic activity against HeLa cells with an IC50 value of 9 μM. This suggests that long-chain fatty acids and their derivatives from sponges are a promising area for anti-cancer drug discovery.

G Generalized Cytotoxicity Signaling Pathway compound Bioactive Compound (e.g., Fatty Acid Derivative) receptor Cell Surface Receptor or Membrane Interaction compound->receptor caspase_cascade Caspase Cascade Activation (Caspase-8, Caspase-9) receptor->caspase_cascade executioner Executioner Caspases (Caspase-3, -6, -7) caspase_cascade->executioner apoptosis Apoptosis (Cell Death) executioner->apoptosis

Caption: A simplified, general representation of a signaling pathway leading to apoptosis that could be initiated by a cytotoxic compound.
Potential Anti-inflammatory Activity

Long-chain polyunsaturated fatty acids (PUFAs) from marine sources are well-known for their anti-inflammatory properties. They can modulate inflammatory pathways by competing with arachidonic acid, thereby reducing the production of pro-inflammatory eicosanoids. While this compound is a saturated fatty acid, the presence of the hydroxyl group could confer unique biological activities. It is plausible that it could interfere with inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation. Further research is required to investigate these possibilities.

G Generalized Anti-inflammatory Signaling Pathway cluster_pathway Signaling Cascade compound Anti-inflammatory Compound (Hypothetical) nfkb NF-κB Pathway compound->nfkb Inhibition mapk MAPK Pathway compound->mapk Inhibition stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) stimulus->receptor receptor->nfkb receptor->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines mapk->cytokines

Caption: A generalized diagram of inflammatory signaling pathways that could be targeted by anti-inflammatory compounds.
Antimicrobial Potential

Fatty acids are known to possess antimicrobial properties. Their mechanism of action often involves the disruption of the bacterial cell membrane, leading to cell lysis. The long alkyl chain of this compound could facilitate its insertion into the lipid bilayer of bacterial membranes. The presence of the hydroxyl group might also influence its antimicrobial spectrum and potency.

Future Directions

The discovery of 2-hydroxytricosanoic acid in marine sponges opens up exciting avenues for future research. The immediate next steps should involve:

  • Targeted Isolation: A focused effort to isolate and fully characterize this compound from Amphimedon compressa and other marine sponges.

  • Synthesis: The development of a synthetic route to produce sufficient quantities of the pure compound for biological screening.

  • Biological Screening: A comprehensive evaluation of the cytotoxic, anti-inflammatory, and antimicrobial activities of the synthesized this compound.

  • Mechanism of Action Studies: If biological activity is confirmed, subsequent studies should focus on elucidating the molecular targets and signaling pathways involved.

Conclusion

This compound, a derivative of a fatty acid found in marine sponges, represents an intriguing yet understudied natural product. While direct evidence of its biological activity is currently lacking, its structural relationship to other bioactive fatty acids suggests it may possess therapeutic potential. This guide provides a foundational framework for researchers to pursue the isolation, characterization, and biological evaluation of this and other novel fatty acids from the rich chemical diversity of marine sponges. The exploration of these compounds could lead to the discovery of new leads for the development of much-needed therapeutic agents.

References

The Biosynthesis Pathway of 2-Hydroxy Long-Chain Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy long-chain fatty acids (2-OH LCFAs) are a unique class of lipids that play crucial roles in the structure and function of various biological membranes, particularly in the nervous system and the skin. Their biosynthesis is a tightly regulated process, and dysregulation has been implicated in several neurological diseases. This technical guide provides an in-depth overview of the biosynthesis pathway of 2-OH LCFAs, focusing on the core enzymatic processes, analytical methodologies, and associated signaling pathways.

The Core Biosynthesis Pathway

The primary enzyme responsible for the synthesis of 2-OH LCFAs is Fatty Acid 2-Hydroxylase (FA2H) . This enzyme is an iron- and 2-oxoglutarate-dependent oxygenase located in the endoplasmic reticulum.[1][2] FA2H catalyzes the stereospecific hydroxylation of the α-carbon (C2) of long-chain and very-long-chain fatty acids (LCFAs and VLCFAs), producing (R)-2-hydroxy fatty acids.[3]

The catalytic cycle of FA2H involves the following key steps:

  • Substrate Binding: A long-chain fatty acid (e.g., palmitic acid, stearic acid, lignoceric acid) binds to the active site of the FA2H enzyme.

  • Reduction of Iron: The iron center in the enzyme is reduced.

  • Oxygen Binding: Molecular oxygen binds to the reduced iron center.

  • Hydroxylation: The activated oxygen species hydroxylates the C2 position of the fatty acid.

  • Product Release: The resulting 2-hydroxy long-chain fatty acid is released from the enzyme.

FA2H_Catalytic_Cycle FA2H_Fe3 FA2H (Fe³⁺) FA2H_Fe3_Substrate FA2H (Fe³⁺) + LCFA FA2H_Fe3->FA2H_Fe3_Substrate FA2H_Fe2_Substrate FA2H (Fe²⁺) + LCFA FA2H_Fe3_Substrate->FA2H_Fe2_Substrate Reduction FA2H_Fe2_Substrate_O2 FA2H (Fe²⁺) + LCFA + O₂ FA2H_Fe2_Substrate->FA2H_Fe2_Substrate_O2 Oxygen binding FA2H_Fe3_Product FA2H (Fe³⁺) + 2-OH LCFA FA2H_Fe2_Substrate_O2->FA2H_Fe3_Product Hydroxylation FA2H_Fe3_Product->FA2H_Fe3 Product release Product 2-Hydroxy LCFA (2-OH LCFA) FA2H_Fe3_Product->Product H2O H₂O FA2H_Fe3_Product->H2O Substrate Long-Chain Fatty Acid (LCFA) Substrate->FA2H_Fe3_Substrate Binds to enzyme Electron e⁻ Electron->FA2H_Fe2_Substrate O2 O₂ O2->FA2H_Fe2_Substrate_O2 Two_H 2H⁺ Two_H->FA2H_Fe3_Product

FA2H Catalytic Cycle

These newly synthesized 2-OH LCFAs are then incorporated into various sphingolipids, such as ceramides (B1148491) and galactosylceramides, which are essential components of myelin in the central and peripheral nervous systems, as well as in the epidermal barrier of the skin.[4]

Enzyme Kinetics
SubstrateKmVmaxSource
Tetracosanoic Acid (C24:0)<0.18 µMNot Reported[1]
Palmitic Acid (C16:0)Not ReportedNot Reported
Stearic Acid (C18:0)Not ReportedNot Reported

Note: Vmax values and Km for other key substrates are not consistently reported in the reviewed literature.

Tissue Distribution of 2-Hydroxy Long-Chain Fatty Acids

2-OH LCFAs are found in various human tissues, with particularly high concentrations in the brain, skin, and myelin. Their specific distribution reflects their functional importance in these tissues.

2-OH LCFATissueConcentrationSource
2-Hydroxypalmitic AcidBrainPresent, but specific concentration not widely reported[3]
2-Hydroxystearic AcidSkin (Epidermis)Present, contributes to epidermal barrier function[5][6]
2-Hydroxylignoceric Acid (Cerebronic Acid)Myelin (Brain White Matter)A major component of myelin sphingolipids[7][8]

Note: Precise quantitative concentrations of these fatty acids in human tissues are not extensively documented in readily available literature.

Experimental Protocols

Total Lipid Extraction from Brain Tissue

This protocol is adapted from the Folch method and is suitable for the extraction of total lipids, including 2-OH LCFAs, from brain tissue.[1][9]

Materials:

  • Brain tissue sample

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge tubes

  • Nitrogen gas stream or rotary evaporator

Procedure:

  • Weigh the brain tissue and mince it into small pieces.

  • Add the tissue to a glass homogenizer with a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture (e.g., for 1 g of tissue, use 20 mL of the solvent mixture).

  • Homogenize the tissue thoroughly until a uniform suspension is obtained.

  • Transfer the homogenate to a centrifuge tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 20 mL of homogenate, add 4 mL of NaCl solution).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to induce phase separation.

  • Centrifuge the mixture at 2,000 x g for 10 minutes to pellet the tissue debris and achieve clear phase separation.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

  • Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to obtain the dried lipid extract.

  • Store the dried lipid extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) for further analysis.

Lipid_Extraction_Workflow Start Brain Tissue Sample Homogenize Homogenize in Chloroform:Methanol (2:1) Start->Homogenize Add_Salt Add 0.9% NaCl Solution Homogenize->Add_Salt Vortex Vortex to Mix Add_Salt->Vortex Centrifuge Centrifuge (2,000 x g, 10 min) Vortex->Centrifuge Separate Phase Separation Centrifuge->Separate Upper_Phase Aqueous Upper Phase (Non-lipids) Separate->Upper_Phase Discard Lower_Phase Chloroform Lower Phase (Lipids) Separate->Lower_Phase Collect Evaporate Evaporate Chloroform Lower_Phase->Evaporate End Dried Lipid Extract Evaporate->End

Lipid Extraction Workflow
Quantification of 2-Hydroxy Long-Chain Fatty Acids by GC-MS

This protocol describes the derivatization of fatty acids to fatty acid methyl esters (FAMEs) and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

Materials:

  • Dried lipid extract

  • Boron trifluoride-methanol (BF₃-methanol) solution (14%)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., a polar column like those used for FAME analysis)

  • Internal standards (e.g., deuterated 2-hydroxy fatty acids)

Procedure:

  • Derivatization to FAMEs: a. Resuspend the dried lipid extract in a known volume of toluene. b. Add an appropriate amount of internal standard. c. Add 2 mL of 14% BF₃-methanol solution. d. Cap the tube tightly and heat at 60°C for 30 minutes. e. Cool the tube to room temperature. f. Add 1 mL of saturated NaCl solution and 2 mL of hexane. g. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. h. Centrifuge at 1,000 x g for 5 minutes to separate the phases. i. Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water. j. Transfer the dried hexane extract to a GC vial.

  • GC-MS Analysis: a. Inject 1 µL of the FAMEs solution into the GC-MS. b. Use a temperature program suitable for separating long-chain FAMEs. A typical program might be: initial temperature of 100°C, ramp to 250°C at 10°C/min, and hold for 10 minutes. c. The mass spectrometer should be operated in electron ionization (EI) mode. d. For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, targeting characteristic ions of the 2-hydroxy FAMEs and the internal standards.

  • Data Analysis: a. Identify the 2-hydroxy FAME peaks based on their retention times and mass spectra. b. Quantify the amount of each 2-hydroxy LCFA by comparing the peak area of the analyte to the peak area of the corresponding internal standard and using a calibration curve prepared with known amounts of 2-hydroxy fatty acid standards.

Quantification of FA2H Gene Expression by qPCR

This protocol provides a general framework for quantifying the mRNA levels of the FA2H gene in cell lines or tissue samples.[12][13]

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • Primers specific for the FA2H gene and a stable reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: a. Extract total RNA from your cell or tissue samples using a standard RNA extraction protocol. b. Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.

  • cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR: a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for FA2H or the reference gene, and the diluted cDNA template. b. Run the qPCR reaction using a standard thermal cycling protocol, for example: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplification products.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for both the FA2H gene and the reference gene. b. Calculate the relative expression of the FA2H gene using the ΔΔCt method, normalizing the FA2H Ct values to the Ct values of the reference gene.

Signaling Pathways Involving 2-Hydroxy Long-Chain Fatty Acids

FA2H and its products, the 2-OH LCFAs, have been implicated in the regulation of several key signaling pathways that control cell growth, proliferation, and metabolism.

FA2H and the AMPK/YAP Pathway

In colorectal cancer, FA2H has been shown to act as a tumor suppressor by modulating the AMP-activated protein kinase (AMPK) and the Hippo-YAP signaling pathway.[14] The proposed mechanism involves the activation of AMPK by 2-OH LCFAs, which in turn leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP, thereby inhibiting its pro-proliferative and anti-apoptotic functions.[7][14]

AMPK_YAP_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA2H FA2H Two_OH_LCFA 2-OH LCFA FA2H->Two_OH_LCFA Produces AMPK AMPK Two_OH_LCFA->AMPK Activates LATS1_2 LATS1/2 AMPK->LATS1_2 Activates YAP YAP LATS1_2->YAP Phosphorylates YAP_P p-YAP TEAD TEAD YAP->TEAD Translocates & Binds YAP_P->TEAD Prevents Nuclear Translocation Inhibition Inhibition of Cell Growth & Proliferation YAP_P->Inhibition Leads to Cytoplasm Cytoplasm Nucleus Nucleus Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Promotes

FA2H-AMPK-YAP Signaling Axis
FA2H and the mTOR/S6K1/Gli1 Pathway

The mTOR pathway is a central regulator of cell growth and proliferation. While a direct link between FA2H and mTOR is still under investigation, metabolic changes induced by alterations in fatty acid metabolism are known to impact mTORC1 activity.[15][16] It is plausible that changes in the cellular pool of 2-OH LCFAs could influence mTORC1 signaling, which in turn can regulate downstream effectors like S6K1 and the transcription factor Gli1.

mTOR_Pathway FA2H FA2H / 2-OH LCFA Metabolic_Changes Cellular Metabolic State FA2H->Metabolic_Changes Influences mTORC1 mTORC1 Metabolic_Changes->mTORC1 Regulates S6K1 S6K1 mTORC1->S6K1 Activates Gli1 Gli1 S6K1->Gli1 Phosphorylates & Activates Gene_Expression Target Gene Expression (Cell Growth, Proliferation) Gli1->Gene_Expression Promotes

Potential FA2H Influence on mTOR Signaling
FA2H and the STAT3/NF-κB Pathway

The transcription factors STAT3 and NF-κB are key mediators of inflammatory responses and have been linked to cancer development.[5][16][17][18] While direct interactions between 2-OH LCFAs and components of these pathways have not been definitively established, fatty acids, in general, are known to modulate inflammatory signaling.[9] It is hypothesized that FA2H activity and the resulting changes in the lipid composition of membranes could indirectly influence the activation of STAT3 and NF-κB.

STAT3_NFkB_Pathway FA2H FA2H / 2-OH LCFA Membrane_Properties Membrane Lipid Composition FA2H->Membrane_Properties Alters Receptor_Signaling Membrane Receptor Signaling Membrane_Properties->Receptor_Signaling Modulates STAT3 STAT3 Receptor_Signaling->STAT3 Activates NFkB NF-κB Receptor_Signaling->NFkB Activates Gene_Expression Inflammatory Gene Expression STAT3->Gene_Expression Promotes NFkB->Gene_Expression Promotes

Postulated Role of FA2H in Inflammatory Signaling

Conclusion

The biosynthesis of 2-hydroxy long-chain fatty acids, primarily through the action of FA2H, is a critical metabolic pathway with significant implications for human health, particularly in the context of the nervous system and skin. This guide provides a foundational understanding of this pathway, including key enzymatic steps, analytical methodologies, and connections to major signaling networks. Further research is warranted to fully elucidate the quantitative aspects of 2-OH LCFA distribution and the precise molecular mechanisms by which they influence cellular signaling, which will be crucial for the development of novel therapeutic strategies targeting diseases associated with dysregulated 2-OH LCFA metabolism.

References

Role of Methyl 2-hydroxytricosanoate in sphingolipid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Methyl 2-hydroxytricosanoate (B1262812) in Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules in essential signaling pathways.[1] A specific subset of these, 2-hydroxylated sphingolipids, are characterized by the presence of a hydroxyl group on the C-2 position of the N-acyl fatty acid chain. These molecules are particularly abundant in the nervous system, skin, and kidneys.[2][3] The biosynthesis of these specialized lipids is dependent on the enzymatic activity of Fatty Acid 2-Hydroxylase (FA2H), which generates the 2-hydroxy fatty acid precursors.[4][5] Methyl 2-hydroxytricosanoate is the methyl ester of 2-hydroxytricosanoic acid, a very-long-chain fatty acid that, once hydroxylated, is incorporated into ceramides (B1148491) and subsequently more complex sphingolipids. Deficiencies in this pathway are linked to severe neurodegenerative disorders, highlighting the indispensable role of 2-hydroxylated sphingolipids in maintaining neurological function and tissue homeostasis.[6][7] This guide provides a detailed overview of the metabolic pathway, functional significance, quantitative data, and key experimental protocols relevant to the study of 2-hydroxytricosanoate and its role in sphingolipid metabolism.

The Sphingolipid Metabolic Network: An Overview

Sphingolipid metabolism is a complex network of interconnected pathways responsible for the synthesis and breakdown of hundreds of distinct lipid species. The metabolic hub of this network is ceramide , a molecule composed of a sphingoid base N-acylated with a fatty acid.[1][8] Ceramide can be generated through three primary routes: the de novo synthesis pathway, the hydrolysis of complex sphingolipids like sphingomyelin (B164518) (the "sphingomyelin pathway"), and the recycling of sphingosine (B13886) (the "salvage pathway").[9] From this central point, ceramide can be converted into a variety of complex sphingolipids, including sphingomyelin, glucosylceramides, and galactosylceramides, or be broken down into sphingosine, which can be phosphorylated to the potent signaling molecule sphingosine-1-phosphate (S1P).[8][10]

Sphingolipid_Metabolism_Overview General Overview of Sphingolipid Metabolism cluster_denovo De Novo Synthesis (ER) cluster_complex Complex Sphingolipid Synthesis (Golgi) cluster_salvage Salvage & Catabolic Pathway Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine (Dihydrosphingosine) Serine->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS GlcCer Glucosylceramide Ceramide->GlcCer GCS GalCer Galactosylceramide Ceramide->GalCer CGT Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK Hydroxylation_Pathway Biosynthesis of 2-Hydroxylated Sphingolipids FattyAcid Tricosanoic Acid (C23:0) FA2H FA2H FattyAcid->FA2H Sphinganine Sphinganine CerS CerS Sphinganine->CerS HydroxyFA 2-Hydroxytricosanoic Acid HydroxyFA->CerS HydroxyDHCer 2-Hydroxy-dihydroceramide DES1 DES1 HydroxyDHCer->DES1 HydroxyCer 2-Hydroxy-ceramide FA2H->HydroxyFA CerS->HydroxyDHCer DES1->HydroxyCer Experimental_Workflow General Workflow for Sphingolipid Quantification Sample 1. Sample Collection (Tissue, Cells, Plasma) Homogenize 2. Homogenization Sample->Homogenize Spike 3. Spiking with Labeled Internal Standards Homogenize->Spike Extract 4. Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry 5. Solvent Evaporation Extract->Dry Reconstitute 6. Reconstitution in LC Mobile Phase Dry->Reconstitute Analysis 7. LC-MS/MS Analysis Reconstitute->Analysis Data 8. Data Processing & Quantification Analysis->Data

References

Physical and chemical properties of Methyl 2-hydroxytricosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxytricosanoate (B1262812) is a long-chain alpha-hydroxy fatty acid methyl ester. While specific research on this particular molecule is limited, its structural class—long-chain hydroxy fatty acids and their esters—is of significant interest in various scientific fields, including biochemistry, cell biology, and pharmacology. These compounds are known to be integral components of complex lipids, such as sphingolipids, and are involved in various cellular processes. This guide provides a comprehensive overview of the known and inferred physical and chemical properties of Methyl 2-hydroxytricosanoate, along with methodologies for its potential synthesis and analysis, and discusses its likely biological significance based on related compounds.

Core Physical and Chemical Properties

PropertyValueSource/Justification
Molecular Formula C₂₄H₄₈O₃PubChem[1]
Molecular Weight 384.64 g/mol PubChem[1]
CAS Number 118745-41-8Matreya LLC
Appearance Solid (inferred)Based on similar long-chain fatty acid esters.
Melting Point Not availableExpected to be higher than related non-hydroxylated fatty acid methyl esters.
Boiling Point > 350 °C at 760 mmHg (estimated)Estimated based on the boiling points of other C16-C24 fatty acid methyl esters, which generally range from 330-357°C. The hydroxyl group would likely increase the boiling point.[2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, ethers) (inferred)Long-chain fatty acids and their esters are generally insoluble in polar solvents like water but soluble in non-polar organic solvents. The hydroxyl group may slightly increase polarity but is unlikely to confer significant water solubility.[3]
Storage -20°CRecommended for long-term stability of similar lipid compounds.
Stability ≥ 4 years at -20°CBased on data for similar compounds from commercial suppliers.

Spectroscopic and Analytical Data (Inferred)

While experimental spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the analysis of similar long-chain hydroxy fatty acid methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons, the proton on the carbon bearing the hydroxyl group, and the long aliphatic chain.

  • ~3.7 ppm (singlet, 3H): Protons of the methyl ester (-COOCH₃).

  • ~4.0-4.2 ppm (multiplet, 1H): Proton on the alpha-carbon bearing the hydroxyl group (-CH(OH)-).

  • ~2.4 ppm (multiplet, 2H): Methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-CO-). This signal might be absent or shifted in an alpha-hydroxy ester.

  • ~1.2-1.6 ppm (broad multiplet, ~40H): Methylene protons of the long alkyl chain (-(CH₂)₂₀-).

  • ~0.9 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃).

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments.

  • ~175 ppm: Carbonyl carbon of the ester (-COO-).

  • ~70 ppm: Alpha-carbon attached to the hydroxyl group (-CH(OH)-).

  • ~52 ppm: Carbon of the methyl ester (-OCH₃).

  • ~22-34 ppm: Carbons of the long methylene chain.

  • ~14 ppm: Terminal methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be characterized by the following absorption bands:

  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

  • ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic chain.

  • ~1740 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.[4]

  • ~1170 cm⁻¹ (strong): C-O stretching vibration of the ester.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of the underivatized molecule would likely show a weak or absent molecular ion peak (M⁺) at m/z 384.6. Common fragmentation patterns for long-chain esters would be expected, including cleavage at the ester group and fragmentation along the alkyl chain. Derivatization, for instance by trimethylsilylation of the hydroxyl group, is a common technique to improve volatility and obtain more informative mass spectra for GC-MS analysis. The mass spectrum of the TMS derivative of this compound is available in the NIST WebBook.

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound involves the alpha-hydroxylation of the corresponding fatty acid, tricosanoic acid, followed by esterification.

Step 1: α-Bromination of Tricosanoic Acid

  • Tricosanoic acid is refluxed with thionyl chloride (SOCl₂) to form the acid chloride.

  • The resulting acid chloride is then treated with N-bromosuccinimide (NBS) and a catalytic amount of hydrogen bromide (HBr) to achieve alpha-bromination.

  • The crude 2-bromotricosanoyl chloride is then hydrolyzed to yield 2-bromotricosanoic acid.

Step 2: Nucleophilic Substitution to form 2-hydroxytricosanoic acid

  • The 2-bromotricosanoic acid is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃).

  • The mixture is heated to facilitate the Sₙ2 reaction, where the bromide is displaced by a hydroxide ion to form 2-hydroxytricosanoic acid.

  • Acidification of the reaction mixture precipitates the alpha-hydroxy acid, which can be purified by recrystallization.

Step 3: Fischer Esterification

  • 2-hydroxytricosanoic acid is dissolved in an excess of methanol (B129727).

  • A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added.

  • The mixture is refluxed for several hours to drive the equilibrium towards the formation of the methyl ester.

  • After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution and brine to remove the acid catalyst and any unreacted carboxylic acid.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

Workflow for Hypothetical Synthesis:

SynthesisWorkflow tricosanoic_acid Tricosanoic Acid acid_chloride Tricosanoyl Chloride tricosanoic_acid->acid_chloride SOCl₂ bromo_acid 2-Bromotricosanoic Acid acid_chloride->bromo_acid 1. NBS, HBr 2. H₂O hydroxy_acid 2-Hydroxytricosanoic Acid bromo_acid->hydroxy_acid NaOH(aq), heat methyl_ester This compound hydroxy_acid->methyl_ester CH₃OH, H⁺ cat.

Hypothetical synthesis workflow for this compound.

Potential Biological Significance and Signaling Pathways

While specific biological functions of this compound have not been extensively studied, the broader class of 2-hydroxy long-chain fatty acids is known to play crucial roles in cellular biology, particularly as components of sphingolipids.

2-Hydroxy fatty acids are integral to the structure of certain ceramides (B1148491) and other complex sphingolipids. These lipids are essential for the integrity and function of cell membranes, especially in the nervous system and the skin.[5] Mutations in the fatty acid 2-hydroxylase (FA2H) gene, which is responsible for the synthesis of 2-hydroxy fatty acids, are associated with severe neurological disorders, highlighting the importance of these molecules in maintaining myelin stability.[6]

Recent evidence suggests that 2-hydroxy sphingolipids are not merely structural components but also have specific roles in cell signaling.[5] For instance, 2'-hydroxy ceramides have been shown to induce apoptosis in certain cell types more potently than their non-hydroxylated counterparts, suggesting they may mediate distinct pro-apoptotic signaling pathways.[6] Furthermore, some studies indicate that 2-hydroxylated fatty acids, such as (R)-2-hydroxy-palmitic acid, can enhance the chemosensitivity of cancer cells by inhibiting mTOR and Hedgehog signaling pathways.[7]

Given these findings, it is plausible that this compound, or its corresponding free acid, could be involved in similar signaling cascades.

Inferred Signaling Involvement:

SignalingPathway cluster_synthesis Biosynthesis & Structural Role cluster_signaling Signaling Roles (Inferred) MHT This compound (or 2-hydroxytricosanoic acid) CeramideSynthase Ceramide Synthase MHT->CeramideSynthase mTOR mTOR Pathway MHT->mTOR inhibits (inferred) Hedgehog Hedgehog Pathway MHT->Hedgehog inhibits (inferred) FA2H Fatty Acid 2-Hydroxylase (FA2H) HydroxyCeramide 2-Hydroxy-tricosanoyl-ceramide CeramideSynthase->HydroxyCeramide Membrane Membrane Integrity (e.g., Myelin Sheath) HydroxyCeramide->Membrane Apoptosis Apoptosis HydroxyCeramide->Apoptosis induces Chemosensitivity Increased Chemosensitivity mTOR->Chemosensitivity Hedgehog->Chemosensitivity

Inferred biological roles and signaling of 2-hydroxy long-chain fatty acids.

Conclusion

This compound is a molecule for which specific experimental data is scarce. However, by drawing comparisons with structurally related long-chain alpha-hydroxy fatty acid esters, a reasonable profile of its physical, chemical, and potential biological properties can be constructed. This guide provides a foundational understanding for researchers interested in this and similar molecules, offering inferred data to guide experimental design and hypothesis generation. Further research is warranted to elucidate the specific properties and biological functions of this compound, which may hold potential in the development of new therapeutic agents, particularly in the context of cancer and neurological disorders.

References

Unveiling Methyl 2-hydroxytricosanoate: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-hydroxytricosanoate (B1262812), a hydroxylated fatty acid methyl ester with emerging biological importance. The document details its natural origins, a comprehensive protocol for its isolation and characterization from marine sources, and an exploration of its inhibitory activity on key metabolic enzymes.

Discovery and Natural Occurrence

Methyl 2-hydroxytricosanoate (CAS Number: 118745-41-8) is a specialized lipid that has been identified in a diverse range of natural sources. It was first characterized as part of a series of 2-hydroxy long-chain fatty acids within the phospholipids (B1166683) of the Senegalese marine sponges Pseudosuberites sp. and Suberites massa. Subsequent research has detected its presence in other organisms, including strawberries (Fragaria ananassa), and the plant Agrimonia pilosa. The discovery of this compound in such varied biological systems suggests its potential involvement in fundamental cellular processes.

Biological Activity and Therapeutic Potential

Preliminary studies have highlighted the potential of this compound as a modulator of key enzymes involved in metabolic regulation. Specifically, it has demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.

  • PTP1B Inhibition: PTP1B is a critical negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is a key therapeutic strategy for the treatment of type 2 diabetes and obesity. By inhibiting PTP1B, this compound may enhance insulin sensitivity and improve glucose homeostasis.

  • α-Glucosidase Inhibition: α-Glucosidase is an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial blood glucose spikes. This mechanism is another important approach in the management of type 2 diabetes.

The dual inhibitory action of this compound on both PTP1B and α-glucosidase makes it a compelling candidate for further investigation in the development of novel therapeutics for metabolic disorders.

Quantitative Analysis of 2-Hydroxy Fatty Acids in Marine Sponges

The following table summarizes the fatty acid composition of the phospholipid fractions from the marine sponges Pseudosuberites sp. and Suberites massa, where 2-hydroxytricosanoic acid was identified. The data is adapted from Barnathan, G., et al. (1993).

Fatty AcidPseudosuberites sp. (% of total fatty acids)Suberites massa (% of total fatty acids)
2-hydroxy Fatty Acids
2-OH-22:02.51.8
2-OH-23:0 (Tricosanoic) 3.1 2.2
2-OH-24:05.23.5
2-OH-25:04.82.9
2-OH-26:06.34.1
2-OH-27:01.71.1
Other Fatty Acids
16:08.910.5
18:04.55.8
18:1n-97.28.1
20:4n-61.52.3
22:6n-32.13.7
Other minor fatty acids52.254.0
Total 100 100

Experimental Protocols

This section provides a detailed methodology for the isolation and characterization of the 2-hydroxy long-chain fatty acid fraction from marine sponges, based on the procedures described by Barnathan, G., et al. (1993).

Lipid Extraction
  • Sample Preparation: Lyophilize the collected marine sponge tissue (e.g., Pseudosuberites sp.) to a constant weight.

  • Extraction: Extract the dried tissue with a chloroform (B151607):methanol (B129727) (2:1, v/v) solvent system at room temperature with continuous stirring for 24 hours.

  • Filtration and Phase Separation: Filter the extract to remove solid residues. Add distilled water to the filtrate to induce phase separation.

  • Lipid Recovery: Collect the lower chloroform phase containing the total lipids and evaporate the solvent under reduced pressure.

Separation of Phospholipids
  • Column Chromatography: Fractionate the total lipid extract by column chromatography on silica (B1680970) gel (70-230 mesh).

  • Elution:

    • Elute neutral lipids with dichloromethane.

    • Elute glycolipids with acetone.

    • Elute phospholipids with methanol.

  • Phospholipid Fraction: Collect the methanol fraction, which contains the phospholipids.

Preparation of Fatty Acid Methyl Esters (FAMEs)
  • Transesterification: Subject the phospholipid fraction to mild alkaline transesterification using a solution of sodium methoxide (B1231860) in methanol.

  • Acidification and Extraction: Acidify the reaction mixture and extract the fatty acid methyl esters with hexane (B92381).

  • Purification: Wash the hexane extract with water and dry it over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude FAMEs.

Isolation of 2-Hydroxy FAMEs
  • Thin-Layer Chromatography (TLC): Separate the 2-hydroxy FAMEs from the non-hydroxylated FAMEs using preparative TLC on silica gel plates with a hexane:diethyl ether (80:20, v/v) developing solvent.

  • Visualization and Extraction: Visualize the separated bands under UV light after spraying with a fluorescent indicator (e.g., 2',7'-dichlorofluorescein). Scrape the band corresponding to the 2-hydroxy FAMEs and extract the compounds from the silica gel with chloroform:methanol (2:1, v/v).

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: To enhance volatility for GC analysis, derivatize the hydroxyl group of the 2-hydroxy FAMEs. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Analyze the derivatized sample on a gas chromatograph coupled to a mass spectrometer.

    • Column: Use a capillary column suitable for fatty acid analysis (e.g., a fused silica column coated with a polar stationary phase).

    • Temperature Program: Employ a temperature gradient to achieve optimal separation of the FAMEs.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the expected molecular weights of the derivatized compounds.

  • Identification: Identify this compound based on its retention time and the characteristic fragmentation pattern of its TMS derivative in the mass spectrum.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflow for its isolation.

PTP1B_Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation (Glucose Uptake) Akt->GLUT4_translocation Promotes PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates (Inhibits) M2HT This compound M2HT->PTP1B Inhibits

Caption: Inhibition of the PTP1B signaling pathway.

Alpha_Glucosidase_Inhibition Carbohydrates Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Carbohydrates->Alpha_Glucosidase Digestion by Glucose Glucose Alpha_Glucosidase->Glucose Produces Bloodstream Bloodstream Absorption Glucose->Bloodstream M2HT This compound M2HT->Alpha_Glucosidase Inhibits

Caption: Mechanism of α-glucosidase inhibition.

Isolation_Workflow start Marine Sponge (e.g., Pseudosuberites sp.) extraction Lipid Extraction (Chloroform:Methanol) start->extraction fractionation Column Chromatography (Silica Gel) extraction->fractionation phospholipids Phospholipid Fraction fractionation->phospholipids transesterification Transesterification (FAMEs) phospholipids->transesterification tlc Preparative TLC transesterification->tlc hydroxy_fames 2-Hydroxy FAMEs Fraction tlc->hydroxy_fames derivatization Derivatization (TMS) hydroxy_fames->derivatization gcms GC-MS Analysis derivatization->gcms end This compound (Identified) gcms->end

Caption: Experimental workflow for isolation.

Methyl 2-hydroxytricosanoate and its Relation to the FA2H Gene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-hydroxytricosanoate (B1262812) and its direct relationship with the Fatty Acid 2-Hydroxylase (FA2H) gene. The FA2H gene encodes a critical enzyme responsible for the synthesis of 2-hydroxylated fatty acids, a class of lipids essential for the proper function of various physiological processes, most notably the formation and maintenance of myelin in the nervous system. Dysregulation of FA2H activity, often due to genetic mutations, leads to severe neurodegenerative disorders. Methyl 2-hydroxytricosanoate, as a derivative of the very-long-chain 2-hydroxytricosanoic acid, serves as a crucial chemical tool and potential biomarker in the study of these pathways and associated pathologies. This document details the biochemical synthesis, physicochemical properties, and the pivotal role of the FA2H-mediated hydroxylation pathway in health and disease. Furthermore, it provides detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.

Introduction to FA2H and 2-Hydroxylated Fatty Acids

The FA2H gene, located on chromosome 16, provides the genetic blueprint for the enzyme Fatty Acid 2-Hydroxylase.[1] This enzyme is an integral membrane protein located in the endoplasmic reticulum and catalyzes the stereospecific addition of a hydroxyl group at the C-2 position of fatty acids, producing (R)-2-hydroxy fatty acids.[2][3] These 2-hydroxylated fatty acids are particularly abundant in sphingolipids, which are critical components of cell membranes, especially in the nervous system, skin, and kidneys.[4]

The presence of the 2-hydroxyl group on the fatty acyl chain of sphingolipids is vital for membrane stability, achieved through the formation of intermolecular hydrogen bonds. This structural feature is especially important for the integrity of the myelin sheath, the protective layer that insulates nerve fibers and ensures rapid nerve impulse transmission.[1]

1.1. The Role of FA2H in Sphingolipid Metabolism

FA2H is a key player in the de novo synthesis of 2-hydroxylated sphingolipids. The process begins with the hydroxylation of a fatty acid, such as tricosanoic acid, to form 2-hydroxytricosanoic acid. This hydroxylated fatty acid is then incorporated into ceramide by ceramide synthases. These 2-hydroxyceramides serve as precursors for more complex sphingolipids like galactosylceramides and sulfatides, which are enriched in the myelin sheath.[5]

This compound: A Key Research Compound

This compound is the methyl ester derivative of 2-hydroxytricosanoic acid, a very-long-chain fatty acid. While 2-hydroxytricosanoic acid is the direct product of FA2H acting on tricosanoic acid, its methyl ester form is commonly used in research settings for several reasons:

  • Improved Volatility and Stability: The methyl ester is more volatile and less prone to degradation than the free acid, making it more suitable for analytical techniques like gas chromatography-mass spectrometry (GC-MS).

  • Enhanced Solubility: Methylation improves the solubility of the fatty acid in organic solvents used for extraction and analysis.

  • Standard for Quantification: It serves as a standard for the accurate quantification of endogenous levels of 2-hydroxytricosanoic acid in biological samples.

2.1. Physicochemical Properties

PropertyValueReference
Molecular Formula C24H48O3PubChem CID: 10572116
Molecular Weight 384.6 g/mol PubChem CID: 10572116
Appearance SolidCayman Chemical
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol (B129727).Inferred from properties of similar compounds.

2.2. Synthesis

Alternatively, direct synthesis methods for other methyl 2-hydroxyalkanoates have been described, which could be adapted for tricosanoate. For instance, the reaction of an aldehyde with cyanide to form a cyanohydrin, followed by hydrolysis and esterification.[6]

The FA2H Gene and its Pathophysiological Relevance

Mutations in the FA2H gene that lead to a loss or reduction of enzyme activity are associated with a group of severe neurodegenerative disorders.[4] These conditions are collectively known as FA2H-associated neurodegeneration (FAHN), which includes hereditary spastic paraplegia 35 (SPG35), a form of leukodystrophy, and neurodegeneration with brain iron accumulation.[4]

The primary consequence of FA2H deficiency is a significant reduction in the levels of 2-hydroxylated sphingolipids in the myelin sheath.[1] This leads to demyelination, axonal degeneration, and the progressive neurological symptoms characteristic of these diseases, which typically include spasticity, ataxia, dystonia, and cognitive decline.[1][4]

Quantitative Data on FA2H Function

Understanding the enzymatic properties of FA2H is crucial for developing therapeutic strategies. The following table summarizes key quantitative data related to FA2H activity.

ParameterValue/ObservationSubstrate/SystemReference
Substrate Specificity Prefers very-long-chain fatty acids (VLCFAs)Various fatty acids[4]
Enzyme Kinetics (Km) <0.18 µMTetracosanoic acid (C24:0)UniProt: Q7L5A8
Stereospecificity Produces (R)-2-hydroxy fatty acidsFatty acids[3]
Expression Levels Highly expressed in brain, skin, and colon.Human tissues[2]
Activity during Myelination FA2H activity and expression are significantly upregulated during the period of active myelination.Postnatal mouse brain[7]

Experimental Protocols

5.1. FA2H Enzyme Activity Assay

This protocol is adapted from established methods for measuring FA2H activity in vitro.[8]

Objective: To quantify the enzymatic activity of FA2H in a biological sample (e.g., cell lysate, tissue homogenate).

Materials:

  • Biological sample containing FA2H (e.g., microsomes from transfected cells or brain tissue homogenate).

  • Substrate: Tricosanoic acid (or a deuterated analog for mass spectrometry).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Cytochrome P450 reductase (if using a reconstituted system).

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Quenching solution (e.g., a mixture of chloroform and methanol).

  • Internal standard (e.g., a deuterated version of the expected product or a similar odd-chain 2-hydroxy fatty acid).

Procedure:

  • Sample Preparation: Prepare microsomes from cells or tissues by differential centrifugation. Determine the protein concentration of the microsomal fraction.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH regenerating system, and the substrate. Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzyme Reaction: Initiate the reaction by adding the microsomal sample to the reaction mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Extraction: Add the internal standard and perform a lipid extraction (e.g., Folch or Bligh-Dyer extraction).

  • Derivatization: Evaporate the organic solvent and derivatize the lipid extract to form methyl esters (e.g., by adding methanolic HCl and heating). Further derivatization to trimethylsilyl (B98337) (TMS) ethers may be performed to improve GC-MS analysis.

  • Analysis: Analyze the derivatized sample by GC-MS to quantify the amount of this compound formed.

5.2. Analysis of this compound by GC-MS

Objective: To identify and quantify this compound in a prepared sample.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

GC Conditions (Example):

  • Column: DB-5ms or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Oven Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 300°C) at a rate of 10-15°C/minute.

  • Carrier Gas: Helium.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

  • Characteristic Ions: Monitor for characteristic fragment ions of the TMS derivative of this compound.

Signaling Pathways and Experimental Workflows

6.1. Signaling Implications of FA2H Activity

While FA2H itself is not a direct signaling molecule, its products, the 2-hydroxylated sphingolipids, play significant roles in modulating cellular processes. The incorporation of 2-hydroxy fatty acids into ceramides (B1148491) and other sphingolipids alters the biophysical properties of cell membranes, influencing the formation of lipid rafts and the function of membrane-associated proteins. These changes can impact signaling pathways involved in:

  • Cell differentiation: FA2H expression is often upregulated during cellular differentiation.

  • Apoptosis: 2-hydroxyceramides have been shown to induce apoptosis.

  • Cell proliferation and migration: Altered levels of 2-hydroxylated lipids can affect cell growth and movement.

Signaling_Pathway FA2H FA2H Hydroxy_FA 2-Hydroxy Fatty Acid (e.g., 2-Hydroxytricosanoic Acid) FA2H->Hydroxy_FA Fatty_Acid Fatty Acid (e.g., Tricosanoic Acid) Fatty_Acid->FA2H Ceramide_Synthase Ceramide Synthase Hydroxy_FA->Ceramide_Synthase Hydroxy_Ceramide 2-Hydroxy Ceramide Ceramide_Synthase->Hydroxy_Ceramide Membrane Membrane Properties (Lipid Rafts, Fluidity) Hydroxy_Ceramide->Membrane Signaling Downstream Signaling (Apoptosis, Differentiation) Membrane->Signaling

Caption: FA2H-mediated synthesis of 2-hydroxy fatty acids and their role in cell signaling.

6.2. Experimental Workflow for Studying FA2H Function

The following diagram illustrates a typical workflow for investigating the function of the FA2H gene and its protein product in a cellular context.

Experimental_Workflow cluster_model Cellular Model cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., Neuronal cells, Oligodendrocytes) Genetic_Modulation Genetic Modulation (FA2H Knockdown/Overexpression) Cell_Culture->Genetic_Modulation FA2H_Assay FA2H Enzyme Activity Assay Genetic_Modulation->FA2H_Assay Lipidomics Lipidomics Analysis (GC-MS or LC-MS/MS) Genetic_Modulation->Lipidomics Functional_Assays Functional Assays (Myelination, Apoptosis, Proliferation) Genetic_Modulation->Functional_Assays Data_Analysis Quantitative Data Analysis FA2H_Assay->Data_Analysis Lipidomics->Data_Analysis Functional_Assays->Data_Analysis Conclusion Conclusion on FA2H Function Data_Analysis->Conclusion

Caption: A typical experimental workflow for investigating FA2H function in a cellular model.

Conclusion and Future Directions

This compound is an indispensable tool for researchers studying the FA2H gene and its role in health and disease. The direct link between FA2H dysfunction and severe neurodegenerative disorders underscores the importance of this metabolic pathway as a target for therapeutic intervention. Future research should focus on elucidating the precise molecular mechanisms by which 2-hydroxylated sphingolipids maintain myelin integrity and influence cell signaling. The development of potent and specific modulators of FA2H activity holds promise for the treatment of FAHN and related disorders. Further refinement of analytical methods for the sensitive detection and quantification of this compound and other 2-hydroxylated fatty acids will be critical for advancing our understanding of these complex biological processes and for the development of novel diagnostic and therapeutic strategies.

References

Preliminary Investigation of Methyl 2-hydroxytricosanoate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

This technical guide provides a preliminary investigation into the bioactivity of Methyl 2-hydroxytricosanoate (B1262812). The primary focus of this document is the analysis of existing research to elucidate its potential as a bioactive compound. This guide is intended for researchers, scientists, and professionals in the field of drug development. The content herein summarizes the current, albeit limited, understanding of Methyl 2-hydroxytricosanoate's biological effects, with a specific focus on its inhibitory potential against Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase, two key targets in metabolic disease research. Detailed experimental protocols from the foundational study are provided, alongside a structured presentation of the available quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the methodologies and potential mechanisms of action.

Introduction

This compound is a long-chain fatty acid methyl ester. While the broader class of fatty acid esters has been a subject of interest in various biological contexts, specific research into the bioactivity of this compound is not extensive. A pivotal study by Na et al. (2016) identified this compound as a constituent of Agrimonia pilosa, a plant with a history of use in traditional medicine.[1] This research provides the primary basis for our current understanding of its potential biological activities.

This guide will delve into the findings of this key study, presenting the available data on the inhibitory effects of this compound against PTP1B and α-glucosidase. The methodologies employed in the study are detailed to allow for replication and further investigation.

Quantitative Bioactivity Data

The bioactivity of this compound was evaluated against two key enzymes: Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. The following table summarizes the quantitative data from the study by Na et al. (2016).[1] It is important to note that the study did not report significant inhibitory activity for this compound against either enzyme under the tested conditions.

CompoundTarget EnzymeIC50 (µM)% Inhibition at 30 µg/mL
This compound (Compound 10)PTP1B> 30 µg/mLNot Reported
This compound (Compound 10)α-glucosidase> 30 µg/mLNot Reported
Ursolic acid (Positive Control)PTP1B1.21 ± 0.04Not Reported
Acarbose (Positive Control)α-glucosidase238.5 ± 2.5Not Reported

Table 1: Summary of the in vitro inhibitory activity of this compound and positive controls against PTP1B and α-glucosidase. Data extracted from Na et al. (2016).[1]

Experimental Protocols

The following experimental protocols are based on the methodologies described by Na et al. (2016) for the evaluation of PTP1B and α-glucosidase inhibitory activity.[1]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

3.1.1. Principle

The inhibitory activity of a test compound on PTP1B is determined by measuring the enzymatic hydrolysis of the substrate p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol. The formation of p-nitrophenol results in a yellow color, the absorbance of which can be measured spectrophotometrically at 405 nm. A decrease in absorbance in the presence of the test compound indicates inhibition of PTP1B.

3.1.2. Materials and Reagents

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • HEPES buffer (50 mM, pH 7.0)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Test compound (this compound)

  • Positive control (e.g., Ursolic acid)

  • 96-well microplate

  • Microplate reader

3.1.3. Procedure

  • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 1 mM DTT, and 0.1 mg/mL BSA.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for a positive control and a negative control (vehicle).

  • Add the PTP1B enzyme to each well and incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, pNPP.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding an appropriate stop solution (e.g., 10 N NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

3.1.4. Data Analysis

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

α-Glucosidase Inhibition Assay

3.2.1. Principle

The α-glucosidase inhibition assay is based on the cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce p-nitrophenol. The amount of p-nitrophenol produced is proportional to the enzyme activity and can be quantified by measuring the absorbance at 405 nm. A reduction in absorbance in the presence of a test compound indicates inhibition of the enzyme.

3.2.2. Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Test compound (this compound)

  • Positive control (e.g., Acarbose)

  • 96-well microplate

  • Microplate reader

3.2.3. Procedure

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for a positive control and a negative control (vehicle).

  • Add the α-glucosidase enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate, pNPG.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding a stop solution (e.g., 0.2 M Na2CO3).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula described in section 3.1.3.

3.2.4. Data Analysis

The IC50 value is determined in the same manner as for the PTP1B inhibition assay.

Visualizations

Signaling Pathway

PTP1B_Signaling_Pathway Insulin (B600854) Insulin IR Insulin Receptor (IR) Insulin->IR Binds to pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS Phosphorylates pIRS Phosphorylated IRS (Active) IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->pIR Dephosphorylates (Inactivates) PTP1B->pIRS Dephosphorylates (Inactivates) Inhibitor Potential Inhibitor (e.g., Methyl 2-hydroxytricosanoate) Inhibitor->PTP1B Inhibits

Caption: PTP1B's role in the negative regulation of the insulin signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_PTP1B PTP1B Inhibition Assay cluster_Glucosidase α-Glucosidase Inhibition Assay PTP1B_Start Prepare Reaction Mix (Buffer, DTT, BSA) PTP1B_Add_Cmpd Add Test Compound/ Controls PTP1B_Start->PTP1B_Add_Cmpd PTP1B_Add_Enzyme Add PTP1B Enzyme PTP1B_Add_Cmpd->PTP1B_Add_Enzyme PTP1B_Incubate1 Incubate (10 min, 37°C) PTP1B_Add_Enzyme->PTP1B_Incubate1 PTP1B_Add_Substrate Add pNPP Substrate PTP1B_Incubate1->PTP1B_Add_Substrate PTP1B_Incubate2 Incubate (30 min, 37°C) PTP1B_Add_Substrate->PTP1B_Incubate2 PTP1B_Stop Stop Reaction PTP1B_Incubate2->PTP1B_Stop PTP1B_Read Measure Absorbance (405 nm) PTP1B_Stop->PTP1B_Read PTP1B_Analyze Calculate % Inhibition and IC50 PTP1B_Read->PTP1B_Analyze Gluc_Start Prepare Enzyme and Substrate Solutions Gluc_Add_Cmpd Add Test Compound/ Controls Gluc_Start->Gluc_Add_Cmpd Gluc_Add_Enzyme Add α-Glucosidase Gluc_Add_Cmpd->Gluc_Add_Enzyme Gluc_Incubate1 Pre-incubate (15 min, 37°C) Gluc_Add_Enzyme->Gluc_Incubate1 Gluc_Add_Substrate Add pNPG Substrate Gluc_Incubate1->Gluc_Add_Substrate Gluc_Incubate2 Incubate (15 min, 37°C) Gluc_Add_Substrate->Gluc_Incubate2 Gluc_Stop Stop Reaction Gluc_Incubate2->Gluc_Stop Gluc_Read Measure Absorbance (405 nm) Gluc_Stop->Gluc_Read Gluc_Analyze Calculate % Inhibition and IC50 Gluc_Read->Gluc_Analyze

Caption: Workflow for the in vitro enzyme inhibition assays.

Discussion and Future Directions

The preliminary investigation into the bioactivity of this compound, based on the available scientific literature, indicates a lack of significant inhibitory activity against PTP1B and α-glucosidase at the concentrations tested. The study by Na et al. (2016) provides the only known evaluation of this compound against these specific targets, and the results were not promising for its development as a potent inhibitor in this context.[1]

However, it is crucial to recognize the limitations of this preliminary assessment. The absence of activity against these two enzymes does not preclude the possibility of this compound possessing other, as-yet-undiscovered, biological activities. The broader class of hydroxy fatty acid esters has been implicated in various physiological processes, and further research is warranted to explore other potential therapeutic targets.

Future research should focus on:

  • Broader Screening: Evaluating the bioactivity of this compound against a wider panel of enzymes and cellular targets to identify potential novel activities.

  • In Vivo Studies: Should any significant in vitro activity be identified, subsequent in vivo studies in relevant animal models would be necessary to assess its efficacy, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of structural analogs of this compound could provide valuable insights into the chemical features required for any observed bioactivity.

Conclusion

This technical guide has synthesized the currently available information on the bioactivity of this compound. While the existing data does not support a role for this compound as a potent inhibitor of PTP1B or α-glucosidase, this preliminary investigation serves as a foundational document for future research. The detailed experimental protocols and structured data presentation provided herein are intended to facilitate further exploration into the potential pharmacological properties of this and related long-chain fatty acid esters. The field of natural product drug discovery is continually evolving, and a comprehensive evaluation of all constituents of medicinal plants, such as Agrimonia pilosa, remains a valuable endeavor.

References

The Eukaryotic Landscape of 2-Hydroxylated Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxylated fatty acids (2-HFAs) are a class of lipids characterized by a hydroxyl group at the alpha-carbon of the fatty acyl chain. Once considered rare, it is now understood that these molecules are widespread across eukaryotic life, from fungi and plants to mammals. In recent years, 2-HFAs, particularly as components of sphingolipids, have garnered significant attention for their critical roles in membrane structure, cell signaling, and their implications in various human diseases. This technical guide provides an in-depth overview of the occurrence, metabolism, and cellular functions of 2-HFAs in eukaryotes, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways to aid researchers in this burgeoning field.

Occurrence and Distribution of 2-Hydroxylated Fatty Acids

2-HFAs are found in most, if not all, eukaryotic organisms, though their abundance and distribution vary significantly between different tissues and species[1]. They are most commonly found as constituents of sphingolipids, such as ceramides (B1148491) and their derivatives.

Mammals

In mammals, 2-HFAs are particularly enriched in the nervous system, skin, and kidney[2]. The myelin sheath of the central and peripheral nervous systems contains high concentrations of 2-hydroxy galactosylceramide and its sulfated form, sulfatide[1]. These lipids are crucial for the long-term stability and proper function of myelin[3]. The epidermis is another site of high 2-HFA concentration, where 2-hydroxyceramides are essential for maintaining the skin's permeability barrier[2].

Plants

The majority of complex sphingolipids in plants contain 2-HFAs[4]. For instance, in Arabidopsis thaliana, over 90% of glucosylceramides are reported to contain a diverse range of 2-HFAs, from 16 to 26 carbons in length[1]. In the seed oil of some plants, such as Thymus vulgaris, 2-hydroxylinolenic acid can be found at levels as high as 13%[5].

Fungi

In fungi, the presence and type of 2-HFAs can vary. For example, the yeast Saccharomyces cerevisiae primarily contains 2-hydroxy-C26:0 fatty acid as a component of its sphingolipids[6][7]. Other fungi have been shown to produce a range of hydroxy-polyunsaturated fatty acids through lipoxygenase and cyclooxygenase activities[8]. The proportion of hydroxy fatty acids in the total fatty acid content of some fungal species can range from 4.3% to 10.2%[9].

Marine Eukaryotes

2-HFAs have also been identified in various marine eukaryotes. Marine sponges, in particular, have been found to contain a diverse array of novel 2-HFAs, including branched-chain forms[10]. For example, the Caribbean sponges Verongula gigantea and Aplysina archeri contain several 2-hydroxy fatty acids ranging from C20 to C25[11]. The red alga Grateloupia turuturu also contains various 2-hydroxy fatty acids as components of its polar lipids[5].

Table 1: Quantitative Distribution of 2-Hydroxylated Fatty Acids in Mammalian Tissues

TissueLipid Class2-HFA SpeciesRelative Abundance/ConcentrationReference
Human Brain (Adult)CerebrosidesC24-monounsaturated, 2-hydroxy-saturatedRatio of hydroxy to normal acids: ~2
Human Brain (Adult)SulfatidesC24-monounsaturated, 2-hydroxy-saturatedRatio of hydroxy to normal acids: 0.6-0.8
Human EpidermisCeramidesVariousEssential for permeability barrier[2]
Human KidneySphingolipidsVariousPresent in significant amounts[2]

Table 2: Occurrence of 2-Hydroxylated Fatty Acids in Plants and Fungi

OrganismTissue/Lipid Fraction2-HFA SpeciesRelative Abundance/ConcentrationReference
Arabidopsis thalianaGlucosylceramidesC16:0h to C26:1h>90% of glucosylceramides[1]
Thymus vulgarisSeed Oil2-Hydroxylinolenic acid13% of total fatty acids[5]
Saccharomyces cerevisiaeCell Envelope Sphingolipids2-Hydroxy-C26:0Predominant hydroxy fatty acid[6]
Various Fungal SpeciesTotal Fatty AcidsVarious hydroxy acids4.3% to 10.2% of total fatty acids[9]

Table 3: Examples of 2-Hydroxylated Fatty Acids in Marine Eukaryotes

OrganismLipid Class2-HFA SpeciesReference
Verongula gigantea (Sponge)Phospholipids2-hydroxy-eicosanoic acid, 2-hydroxy-docosanoic acid, 2-hydroxy-tetracosanoic acid[11]
Aplysina archeri (Sponge)Phospholipids2-hydroxy-heneicosanoic acid, 2-hydroxy-pentacosanoic acid[11]
Smenospongia aurea (Sponge)Phosphatidylethanolamine2-hydroxy-17-methyloctadecanoic acid, 2-hydroxy-22-methyltricosanoic acid[10]
Grateloupia turuturu (Red Alga)Polar LipidsVarious[5]

Biosynthesis and Degradation of 2-Hydroxylated Fatty Acids

The metabolism of 2-HFAs involves their synthesis in the endoplasmic reticulum and subsequent degradation, primarily in peroxisomes.

Biosynthesis

The key enzyme responsible for the synthesis of 2-HFAs in most eukaryotes is Fatty Acid 2-Hydroxylase (FA2H) [1]. FA2H is an NADPH-dependent monooxygenase located in the endoplasmic reticulum[1]. It catalyzes the stereospecific hydroxylation of fatty acids to produce (R)-2-hydroxy fatty acids[1]. These 2-hydroxy fatty acids are then activated to their CoA esters and incorporated into ceramides by ceramide synthases. In plants, two FAH homologs, FAH1 and FAH2, have been identified, which lack the N-terminal cytochrome b5-like domain present in their animal and fungal counterparts and instead interact with separate cytochrome b5 proteins[1].

Biosynthesis_of_2-Hydroxy_Fatty_Acids Fatty_Acid Fatty Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) Fatty_Acid->FA2H Substrate 2_HFA 2-Hydroxy Fatty Acid FA2H->2_HFA Product Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_HFA->Acyl_CoA_Synthetase Substrate 2_HFA_CoA 2-Hydroxy Fatty Acyl-CoA Acyl_CoA_Synthetase->2_HFA_CoA Product Ceramide_Synthase Ceramide Synthase 2_HFA_CoA->Ceramide_Synthase Substrate Dihydroceramide 2-Hydroxy Dihydroceramide Ceramide_Synthase->Dihydroceramide Product Dihydroceramide_Desaturase Dihydroceramide Desaturase Dihydroceramide->Dihydroceramide_Desaturase Substrate Dihydrosphingosine Dihydrosphingosine Dihydrosphingosine->Ceramide_Synthase Substrate 2_Hydroxy_Ceramide 2-Hydroxy Ceramide Dihydroceramide_Desaturase->2_Hydroxy_Ceramide Product

Biosynthesis of 2-Hydroxy Ceramides.
Degradation

The degradation of 2-HFAs occurs via the peroxisomal α-oxidation pathway. This pathway involves the activation of the 2-HFA to its CoA ester, followed by the cleavage of the C1-C2 bond by a 2-hydroxyacyl-CoA lyase. This reaction yields formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid. The aldehyde can then be oxidized to the corresponding fatty acid, which can enter β-oxidation.

Degradation_of_2-Hydroxy_Fatty_Acids 2_HFA 2-Hydroxy Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_HFA->Acyl_CoA_Synthetase ATP, CoA 2_HFA_CoA 2-Hydroxy Fatty Acyl-CoA Acyl_CoA_Synthetase->2_HFA_CoA HACL 2-Hydroxyacyl-CoA Lyase 2_HFA_CoA->HACL Formyl_CoA Formyl-CoA HACL->Formyl_CoA Aldehyde Aldehyde (n-1) HACL->Aldehyde Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Aldehyde->Aldehyde_Dehydrogenase NAD+ Fatty_Acid_n1 Fatty Acid (n-1) Aldehyde_Dehydrogenase->Fatty_Acid_n1 Beta_Oxidation β-Oxidation Fatty_Acid_n1->Beta_Oxidation

Peroxisomal α-oxidation of 2-HFAs.

Cellular Functions and Signaling Pathways

2-HFAs, primarily through their incorporation into sphingolipids, play crucial roles in various cellular processes.

Membrane Structure and Microdomains

The hydroxyl group of 2-HFAs can participate in hydrogen bonding, which contributes to the stability of lipid-lipid interactions within cellular membranes[1]. This property is thought to be important for the organization of membrane microdomains, also known as lipid rafts[1]. These specialized membrane regions are enriched in sphingolipids and cholesterol and function as platforms for cell signaling and protein trafficking. 2-Hydroxyoleic acid has been shown to affect the lateral organization of lipids in membranes and phase separate from lipid raft domains.

Membrane_Microdomain_Modulation cluster_0 Normal Membrane cluster_1 Membrane with 2-HFAs Raft Lipid Raft (Ordered) NonRaft Non-Raft (Disordered) Raft_2HFA Lipid Raft (Altered) NonRaft_2HFA 2-HFA Enriched Domains 2_HFA_SL 2-Hydroxy Sphingolipids 2_HFA_SL->Raft_2HFA Modulates 2_HFA_SL->NonRaft_2HFA Segregates into

Modulation of membrane microdomains by 2-HFAs.
Apoptosis

2-Hydroxyceramides have been shown to be potent inducers of apoptosis, or programmed cell death[1][3]. Exogenously supplied (R)-2'-hydroxy-C16-ceramide induces apoptosis in glioma cells more effectively than its non-hydroxylated counterpart. The pro-apoptotic signaling of 2-hydroxyceramides is thought to involve the activation of protein phosphatases, such as PP1 and PP2A[5]. This leads to the dephosphorylation and inactivation of pro-survival kinases like Akt, and the subsequent dephosphorylation of its downstream targets, including BAD and GSK-3β. This cascade ultimately leads to the activation of the mitochondrial-dependent intrinsic caspase pathway and apoptosis.

Apoptosis_Signaling_Pathway 2_OH_Cer 2-Hydroxy-Ceramide PP2A Protein Phosphatase 2A (PP2A) 2_OH_Cer->PP2A Activates pAkt p-Akt (Active) PP2A->pAkt Dephosphorylates Akt Akt (Pro-survival) Akt->pAkt Phosphorylation BAD BAD Akt->BAD Dephosphorylates pBAD p-BAD (Inactive) pAkt->pBAD Phosphorylates Bcl2 Bcl-2 BAD->Bcl2 Inhibits pBAD->Bcl2 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

2-Hydroxy-ceramide induced apoptosis pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the study of 2-HFAs. The following sections provide an overview of key methodologies.

Lipid Extraction

The choice of extraction method is critical for the accurate quantification of 2-HFAs and their derivatives. The Folch and Bligh-Dyer methods are two of the most commonly used protocols for total lipid extraction.

Table 4: Protocol for Lipid Extraction (Folch Method)

StepProcedure
1. HomogenizationHomogenize tissue sample with a 2:1 (v/v) chloroform:methanol mixture (20 mL per gram of tissue).
2. Filtration/CentrifugationRemove solid debris by filtration or centrifugation.
3. Phase SeparationAdd 0.2 volumes of 0.9% NaCl solution, mix gently, and allow layers to separate. Centrifugation can expedite this process.
4. CollectionCarefully collect the lower organic phase, which contains the majority of the lipids.
5. DryingEvaporate the solvent under a stream of nitrogen.
6. StorageStore the dried lipid extract at -20°C or -80°C under an inert atmosphere.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of fatty acids. For the analysis of 2-HFAs, a derivatization step is required to increase their volatility.

GC_MS_Workflow Lipid_Extract Lipid Extract Hydrolysis Alkaline Hydrolysis Lipid_Extract->Hydrolysis Free_FAs Free Fatty Acids Hydrolysis->Free_FAs Derivatization Derivatization (e.g., Methylation/ Silylation) Free_FAs->Derivatization FAMEs_TMS FAMEs or TMS-ethers Derivatization->FAMEs_TMS GC_MS GC-MS Analysis FAMEs_TMS->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis LC_MS_MS_Workflow Lipid_Extract Lipid Extract LC_Separation Liquid Chromatography (e.g., Reverse Phase) Lipid_Extract->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1: Precursor Ion Scan ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Data_Analysis Data Analysis MS2->Data_Analysis FA2H_Activity_Assay Microsomes Microsomes containing FA2H Incubation Incubation Microsomes->Incubation Substrate Fatty Acid Substrate (e.g., deuterated) Substrate->Incubation Cofactors NADPH regenerating system, Cytochrome P450 reductase Cofactors->Incubation Extraction Lipid Extraction Incubation->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification of 2-HFA product GC_MS->Quantification

References

Methodological & Application

Derivatization of Methyl 2-hydroxytricosanoate for GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Derivatization of Methyl 2-hydroxytricosanoate (B1262812) for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction

Methyl 2-hydroxytricosanoate is a long-chain 2-hydroxy fatty acid methyl ester (2-OH FAME). The analysis of such compounds is crucial in various research fields, including the study of metabolic diseases and the characterization of natural products.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of fatty acids and their derivatives.[2] However, the presence of a polar hydroxyl group in this compound makes it non-volatile, leading to poor chromatographic peak shape and thermal instability.[3]

To overcome these challenges, a derivatization step is necessary to convert the polar hydroxyl group into a less polar, more volatile, and thermally stable functional group.[4] This application note provides detailed protocols for the derivatization of this compound using silylation and acylation methods, making it amenable for GC-MS analysis.[2][5]

Principle of the Method

The core principle involves a chemical reaction that replaces the active hydrogen of the hydroxyl group on the C2 position of the fatty acid methyl ester backbone.[6] This process significantly reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility for successful elution and detection by GC-MS.[7] The two primary methods detailed are:

  • Silylation: This is a widely used method where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.[3][8] This reaction is rapid, and the resulting TMS ethers are highly volatile and thermally stable.[9]

  • Acylation: This method involves reacting the hydroxyl group with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride, to form an ester.[5][10] This also increases volatility and can introduce specific functional groups that enhance detectability.

Experimental Workflow

The overall experimental process from sample preparation to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Dry Sample (under N2) Sample->Dry Evaporate solvent AddReagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) Dry->AddReagent Moisture-free conditions React Incubate & Heat (e.g., 60°C for 60 min) AddReagent->React Cool Cool to Room Temp. React->Cool Inject Inject into GC-MS Cool->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Data Data Analysis Detect->Data

Caption: General workflow for derivatization and GC-MS analysis.

Protocol 1: Silylation using BSTFA + TMCS

This protocol is highly effective for converting the hydroxyl group to a trimethylsilyl (TMS) ether.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst is recommended for its high reactivity.[9]

Apparatus and Reagents

  • GC-MS system

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes

  • Nitrogen gas supply

  • BSTFA + 1% TMCS

  • Anhydrous solvent (e.g., pyridine (B92270), acetonitrile, or hexane)

  • Internal Standard (e.g., Methyl heptadecanoate, if needed for quantification)

Procedure

  • Sample Preparation: Place 1-10 mg of the this compound sample into a reaction vial.[9] If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.

  • Reagent Addition: Add 100 µL of an anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS. A molar excess of the reagent (at least 2:1 ratio to active hydrogens) is recommended to drive the reaction to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 60 minutes.[2] Some hindered hydroxyl groups may require longer reaction times or higher temperatures.[9]

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.[2] If needed, the sample can be further diluted with an anhydrous solvent.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

Acylation is an alternative method that forms a stable ester derivative. Fluorinated anhydrides can enhance detection sensitivity with an electron capture detector (ECD), though a standard flame ionization detector (FID) or mass spectrometer is sufficient.

Apparatus and Reagents

  • Same as Protocol 1

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous pyridine or acetonitrile

Procedure

  • Sample Preparation: Prepare a dried sample of this compound in a reaction vial as described in Protocol 1.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 50 µL of TFAA to the dried sample.

  • Reaction: Tightly cap the vial, vortex briefly, and heat at 50-60°C for 30 minutes. The reaction is typically faster than silylation.

  • Evaporation: After cooling, evaporate the excess reagent and pyridine under a stream of nitrogen. This step is crucial to prevent column damage from the corrosive reagents.

  • Reconstitution: Reconstitute the dried derivative in 100-200 µL of hexane (B92381) or another suitable solvent for injection.

  • Analysis: The sample is ready for GC-MS analysis.

Chemical Derivatization Reaction

The silylation of the hydroxyl group on this compound proceeds as follows:

G M2H This compound TMS_Deriv TMS Derivative M2H->TMS_Deriv + BSTFA (60-70°C) BSTFA BSTFA + 1% TMCS Byproducts Volatile Byproducts

Caption: Silylation reaction of this compound.

Data Presentation: GC-MS Parameters and Comparison

Proper GC-MS parameters are essential for the successful analysis of the derivatized analyte. Below are typical starting conditions that should be optimized for your specific instrument and application.

Table 1: Typical GC-MS Operating Conditions

ParameterValue
GC System
Injection PortSplit/Splitless
Injector Temp.250 - 300°C[11]
Injection Volume1 µL
Carrier GasHelium or Hydrogen
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Program
Initial Temp.60 - 120°C, hold for 1-2 min
Ramp Rate5 - 10°C/min[11]
Final Temp.300 - 320°C, hold for 10 min[11]
Column
TypeNon-polar or mid-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness[11]
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temp.220 - 250°C[11]
Transfer Line Temp.280 - 300°C[11]
Mass Range50 - 600 amu
Scan ModeFull Scan or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)[1]

Table 2: Comparison of Derivatization Methods

FeatureSilylation (BSTFA)Acylation (TFAA)
Target Group Hydroxyl (-OH)Hydroxyl (-OH)
Reactivity Very HighHigh
Reaction Time 30 - 60 min15 - 30 min
Byproducts Volatile, less interference[9]Corrosive, may require removal
Derivative Stability Good, but moisture-sensitiveVery Stable
Ease of Use Simple, direct injection possible[2]Requires post-reaction workup
GC Column Compatibility Avoid polyethylene (B3416737) glycol (PEG) columnsGenerally compatible with most columns

Troubleshooting Common Issues

Effective troubleshooting is key to reliable analysis. The following diagram outlines common problems and their potential solutions.

G Problem1 Problem: No Peak or Very Small Peak Cause1a Incomplete Derivatization Problem1->Cause1a Cause1b Sample Degradation Problem1->Cause1b Problem2 Problem: Tailing Peak Cause2a Active Sites in System Problem2->Cause2a Cause2b Polar Contamination Problem2->Cause2b Problem3 Problem: Low Recovery Cause3a Moisture in Sample/Reagents Problem3->Cause3a Cause3b Sample Loss During Prep Problem3->Cause3b Solution1a Solution: Increase reaction time/temp or reagent excess Cause1a->Solution1a Solution1b Solution: Check injector temp; use milder conditions Cause1b->Solution1b Solution2a Solution: Use deactivated liner; condition column Cause2a->Solution2a Solution2b Solution: Bake out column; check solvent purity Cause2b->Solution2b Solution3a Solution: Ensure anhydrous conditions; use fresh reagents Cause3a->Solution3a Solution3b Solution: Use internal standard; optimize extraction Cause3b->Solution3b

Caption: Troubleshooting guide for GC-MS analysis of derivatives.

Conclusion

The derivatization of this compound is an essential step for its successful analysis by GC-MS. Silylation with BSTFA is a robust and straightforward method that yields a volatile TMS derivative suitable for direct analysis.[2] Acylation provides a stable alternative, although it may require additional workup steps. By following the detailed protocols and utilizing the provided GC-MS parameters and troubleshooting guide, researchers can achieve reliable and accurate quantification and identification of this and other 2-hydroxy fatty acid methyl esters.

References

Application Note: Synthesis of Methyl 2-hydroxytricosanoate Standard for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Methyl 2-hydroxytricosanoate (B1262812), a crucial standard for various research applications, including lipidomics and the study of fatty acid metabolism. The synthesis is a two-step process commencing with the α-hydroxylation of tricosanoic acid, followed by Fischer esterification to yield the final methyl ester. This document outlines the complete experimental procedures, including reagent specifications, reaction conditions, purification methods, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the synthesis workflow is provided.

Introduction

Methyl 2-hydroxytricosanoate is the methyl ester of 2-hydroxytricosanoic acid, a long-chain alpha-hydroxy fatty acid. Alpha-hydroxy fatty acids and their esters are important biological molecules involved in various physiological and pathological processes. They are components of ceramides (B1148491) and other sphingolipids, playing a role in skin barrier function and cellular signaling. As such, high-purity standards of these compounds are essential for accurate quantification and identification in complex biological samples, and for in-vitro and in-vivo studies investigating their function. This document provides a reliable method for the laboratory-scale synthesis of this compound.

Synthesis Overview

The synthesis of this compound is achieved in two primary steps:

  • α-Hydroxylation of Tricosanoic Acid: Tricosanoic acid is first converted to its α-chloro derivative, which is then hydrolyzed to 2-hydroxytricosanoic acid.

  • Fischer Esterification: The resulting 2-hydroxytricosanoic acid is then esterified with methanol (B129727) in the presence of an acid catalyst to produce this compound.

Data Presentation

Table 1: Summary of Reaction Yields and Product Purity

StepProductStarting MaterialTypical Yield (%)Purity (%)Analytical Method
12-Hydroxytricosanoic AcidTricosanoic Acid65 - 75>98GC-FID (as methyl ester)
2This compound2-Hydroxytricosanoic Acid90 - 95>99GC-MS

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₂₄H₄₈O₃
Molecular Weight384.64 g/mol
AppearanceWhite to off-white solid
Melting PointNot readily available
¹H NMR (400 MHz, CDCl₃) δ (ppm) Predicted: 4.21 (dd, 1H, J=7.6, 4.4 Hz, -CH(OH)-), 3.75 (s, 3H, -OCH₃), 2.5 (d, 1H, J=5.0 Hz, -OH), 1.80-1.60 (m, 2H, -CH₂-CH(OH)-), 1.40-1.20 (m, 38H, -(CH₂)₁₉-), 0.88 (t, 3H, J=6.8 Hz, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) Predicted: 175.5 (C=O), 70.5 (-CH(OH)-), 52.0 (-OCH₃), 34.5, 31.9, 29.7 (multiple), 29.6, 29.5, 29.4, 29.3, 25.0, 22.7, 14.1
Mass Spectrum (EI) Note: Mass spectrum is for the TMS-derivatized compound. Key fragments (m/z): [M-15]⁺, [M-31]⁺, [M-59]⁺, 217 (base peak)

Experimental Protocols

Step 1: Synthesis of 2-Hydroxytricosanoic Acid

This procedure is adapted from a general method for the α-hydroxylation of long-chain fatty acids.[1]

1.1. α-Chlorination of Tricosanoic Acid

  • Materials:

    • Tricosanoic Acid (C₂₃H₄₆O₂)

    • Thionyl Chloride (SOCl₂)

    • N-Chlorosuccinimide (NCS)

    • Hydrochloric Acid (HCl, concentrated)

    • Dichloromethane (CH₂Cl₂, anhydrous)

    • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend tricosanoic acid (1 equivalent) in anhydrous dichloromethane.

    • Add thionyl chloride (1.2 equivalents) dropwise at room temperature.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux and stir for 2-3 hours until the solution becomes clear.

    • Cool the reaction mixture to room temperature and slowly add N-Chlorosuccinimide (1.1 equivalents).

    • Add a catalytic amount of concentrated HCl.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chlorotricosanoic acid. This crude product is used in the next step without further purification.

1.2. Hydrolysis of 2-Chlorotricosanoic Acid

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide (4 equivalents) in water.

    • Add the crude 2-chlorotricosanoic acid to the KOH solution.

    • Heat the mixture to reflux and stir vigorously for 24 hours.

    • Cool the reaction mixture to room temperature and acidify to pH 1-2 with 1M HCl. A white precipitate will form.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Purify the crude 2-hydroxytricosanoic acid by recrystallization from acetonitrile to yield a white solid.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol is a general procedure for Fischer esterification adapted for long-chain hydroxy fatty acids.

  • Materials:

    • 2-Hydroxytricosanoic Acid

    • Methanol (MeOH, anhydrous)

    • Sulfuric Acid (H₂SO₄, concentrated)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-hydroxytricosanoic acid (1 equivalent) in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add concentrated sulfuric acid (0.1 equivalents) as a catalyst.

    • Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain the pure product as a white solid.

Mandatory Visualization

Synthesis_Workflow Start Tricosanoic Acid Step1_reagents 1. SOCl₂, NCS, HCl 2. KOH, H₂O Intermediate 2-Hydroxytricosanoic Acid Start->Intermediate α-Hydroxylation Step2_reagents MeOH, H₂SO₄ (cat.) Product This compound Intermediate->Product Fischer Esterification Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Standard Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity. The hydroxyl group may require derivatization (e.g., silylation) for optimal GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (ester carbonyl, hydroxyl).

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of high-purity this compound. This standard is invaluable for researchers in the fields of lipidomics, biochemistry, and drug development. The detailed procedures and characterization data will enable laboratories to produce this important research chemical in-house.

References

Application Notes and Protocols for the Extraction of 2-Hydroxy Fatty Acids from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of 2-hydroxy fatty acids (2-OH-FAs) from animal tissues. 2-Hydroxy fatty acids are crucial components of sphingolipids and are particularly abundant in the brain, skin, and nervous tissues.[1][2][3] Their analysis is vital for understanding various physiological and pathological processes.[2][4]

The presented protocol is a robust and efficient method that combines a modified Folch lipid extraction with a subsequent saponification step, which has been shown to be effective for the recovery of 2-OH-FAs.[5][6] This method is suitable for preparing samples for subsequent analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).

Data Presentation

Extraction MethodKey PrincipleExpected Recovery of Total LipidsSuitability for 2-OH-FA AnalysisReference
Folch Method Liquid-liquid extraction using chloroform (B151607) and methanol (B129727) to partition lipids from non-lipid components.High (95-99% of total lipids)Excellent, when followed by saponification.[7]
Bligh-Dyer Method A modification of the Folch method using a different ratio of chloroform, methanol, and water, suitable for samples with high water content.HighExcellent, when followed by saponification.[8]
MTBE (Matyash) Method Uses methyl-tert-butyl ether as a less toxic alternative to chloroform for lipid extraction.Good to High, though may result in lower recovery of some polar lipids compared to Folch.Good, when followed by saponification.[9]
Saponification Alkaline hydrolysis to release fatty acids from their ester linkages.Not a primary extraction method for total lipids, but a crucial step for liberating covalently bound fatty acids. Saponification shows higher efficiency in extracting 2-OH-FAs compared to acid digestion.Essential for the analysis of total 2-OH-FAs.[5][6][10]

Experimental Protocols

This protocol details the extraction of 2-hydroxy fatty acids from animal tissues, beginning with total lipid extraction followed by saponification to liberate the fatty acids of interest.

Part 1: Total Lipid Extraction (Modified Folch Method)

This procedure is based on the exhaustive lipid extraction method described by Folch et al.[7][8][11]

Materials:

  • Tissue sample (e.g., brain, liver, skin)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 1 M KCl)[12]

  • Butylated hydroxytoluene (BHT) (optional, as an antioxidant)[12]

  • Homogenizer (e.g., Dounce or Potter-Elvehjem type, or a bead beater)[12]

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Glass vials for storage

Procedure:

  • Tissue Preparation:

    • Accurately weigh 50-100 mg of frozen tissue.

    • To minimize enzymatic degradation, all procedures should be carried out on ice.[13]

    • If the tissue is not already powdered, it can be ground to a fine powder under liquid nitrogen using a mortar and pestle.[12]

  • Homogenization:

    • Transfer the weighed tissue to a glass homogenizer tube.

    • Add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 20 volumes of solvent to 1 volume of tissue (e.g., for 100 mg of tissue, use 2 mL of the solvent mixture).

    • If desired, add BHT to the chloroform:methanol mixture to a final concentration of 0.01% to prevent oxidation of polyunsaturated fatty acids.[12]

    • Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., for 2 mL of homogenate, add 0.4 mL of NaCl solution).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.[12]

  • Lipid Collection:

    • After centrifugation, two distinct phases will be visible: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower chloroform phase into a clean, pre-weighed glass tube.

  • Re-extraction (Optional but Recommended):

    • To ensure complete lipid recovery, the remaining tissue pellet can be re-extracted. Add another 10 volumes of the 2:1 chloroform:methanol mixture, vortex, centrifuge, and collect the lower phase, pooling it with the first extract.

  • Washing the Lipid Extract:

    • To remove any non-lipid contaminants, wash the pooled chloroform extract by adding an equal volume of a 1:1 mixture of methanol and 0.9% NaCl solution.

    • Vortex and centrifuge as before.

    • Remove and discard the upper aqueous phase.

  • Drying the Lipid Extract:

    • Evaporate the solvent from the final chloroform extract under a gentle stream of nitrogen or using a rotary evaporator. Avoid high temperatures to prevent lipid degradation.

    • The resulting dried film is the total lipid extract.

Part 2: Saponification and Extraction of 2-Hydroxy Fatty Acids

This part of the protocol uses alkaline hydrolysis to release the 2-hydroxy fatty acids from their esterified forms.

Materials:

  • Dried total lipid extract from Part 1

  • 1 M KOH in 90% ethanol

  • n-Hexane (or diethyl ether)

  • 6 M HCl

  • pH indicator paper or pH meter

  • Glass centrifuge tubes with Teflon-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Saponification:

    • To the dried lipid extract, add 2 mL of 1 M KOH in 90% ethanol.

    • Securely cap the tube and heat at 80°C for 2 hours in a water bath or heating block to ensure complete hydrolysis.[10]

  • Extraction of Unsaponifiable Matter:

    • Allow the mixture to cool to room temperature.

    • Add 2 mL of water and 3 mL of n-hexane.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • The upper hexane (B92381) layer contains the unsaponifiable lipids (e.g., cholesterol). Carefully remove and discard the upper hexane layer.

    • Repeat the hexane extraction two more times to ensure complete removal of unsaponifiable matter.

  • Acidification:

    • To the remaining aqueous layer (which contains the fatty acid salts), slowly add 6 M HCl dropwise while vortexing until the pH of the solution is approximately 1-2.[14] This will protonate the fatty acids, making them soluble in organic solvents.

  • Extraction of Free Fatty Acids:

    • Add 3 mL of n-hexane to the acidified solution.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at 2000 x g for 5 minutes.

    • The upper hexane layer now contains the free fatty acids, including the 2-hydroxy fatty acids.

    • Carefully transfer the upper hexane layer to a clean, pre-weighed glass tube.

    • Repeat the hexane extraction two more times, pooling the hexane layers.

  • Drying and Storage:

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

    • The resulting residue contains the purified 2-hydroxy fatty acids along with other fatty acids.

    • Store the dried fatty acid extract at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) until further analysis.

Part 3: Derivatization for GC-MS Analysis (Brief Overview)

For analysis by GC-MS, the hydroxyl and carboxyl groups of the 2-hydroxy fatty acids need to be derivatized to increase their volatility. A common method is to first convert the fatty acids to their methyl esters (FAMEs) using BF3-methanol or methanolic HCl, followed by silylation of the hydroxyl group to form trimethylsilyl (B98337) (TMS) ethers.[1]

Mandatory Visualization

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_lipid_extraction Lipid Extraction cluster_saponification Saponification & Purification cluster_analysis Analysis tissue Tissue Sample homogenate Homogenization in Chloroform:Methanol (2:1) tissue->homogenate phase_sep Phase Separation (add 0.9% NaCl) homogenate->phase_sep lower_phase Collect Lower (Chloroform) Phase phase_sep->lower_phase dried_lipids Dry Total Lipid Extract lower_phase->dried_lipids saponify Saponification (1M KOH in 90% EtOH, 80°C) dried_lipids->saponify extract_unsap Extract Unsaponifiables (Hexane) saponify->extract_unsap acidify Acidification (HCl to pH 1-2) extract_unsap->acidify extract_fa Extract Free Fatty Acids (Hexane) acidify->extract_fa dried_fa Dried 2-OH-FA Rich Fraction extract_fa->dried_fa derivatize Derivatization (e.g., FAME/TMS) dried_fa->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: Experimental workflow for the extraction of 2-hydroxy fatty acids from tissues.

signaling_pathway cluster_synthesis Synthesis of 2-Hydroxy Fatty Acids cluster_sphingolipid Incorporation into Sphingolipids cluster_function Biological Function fatty_acid Fatty Acid fa2h Fatty Acid 2-Hydroxylase (FA2H) fatty_acid->fa2h two_oh_fa 2-Hydroxy Fatty Acid fa2h->two_oh_fa ceramide_synthase Ceramide Synthase two_oh_fa->ceramide_synthase two_oh_ceramide 2-Hydroxy-Ceramide ceramide_synthase->two_oh_ceramide sphingosine Sphingosine sphingosine->ceramide_synthase complex_sl Complex Sphingolipids (e.g., Galactosylceramide, Sulfatide) two_oh_ceramide->complex_sl myelin_sheath Myelin Sheath Stability complex_sl->myelin_sheath skin_barrier Skin Barrier Function complex_sl->skin_barrier cell_signaling Cell Signaling complex_sl->cell_signaling

Caption: Biosynthesis and functional role of 2-hydroxy fatty acids in sphingolipid metabolism.

References

Application Notes: The Use of Methyl 2-hydroxytricosanoate in Advanced Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field offering profound insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases. Among the vast array of lipid species, 2-hydroxy fatty acids (2-OH FAs) have garnered significant attention due to their roles in the structure of sphingolipids and their implications in various pathological conditions. Accurate quantification of these molecules is paramount for understanding their biological function. Methyl 2-hydroxytricosanoate (B1262812), a long-chain 2-hydroxy fatty acid methyl ester, serves as an invaluable tool in these studies, primarily as an internal standard for the accurate quantification of endogenous 2-OH FAs by mass spectrometry.

Key Applications

  • Internal Standard for Mass Spectrometry: The primary application of Methyl 2-hydroxytricosanoate is as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) based lipidomics. Due to its structural similarity to endogenous 2-OH FAs and its odd-chain length making it rare in most biological systems, it is an ideal candidate to correct for variations in sample preparation, extraction efficiency, and instrument response.

  • Method Development and Validation: It is instrumental in the development and validation of analytical methods for the profiling of 2-OH FAs.[1][2] Its use allows for the assessment of method linearity, accuracy, and precision.

  • Disease Biomarker Discovery: Aberrant levels of 2-OH FAs have been linked to several diseases.[1][2] The use of this compound as an internal standard facilitates the accurate quantification of these potential biomarkers in clinical samples.

Data Presentation

The following tables represent typical quantitative data that can be obtained using this compound as an internal standard in a lipidomics workflow.

Table 1: GC-MS Analysis of 2-Hydroxy Fatty Acids in Human Plasma

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)Concentration (ng/mL) ± SD
Methyl 2-hydroxyhexadecanoate18.54329.3297.325.8 ± 3.1
Methyl 2-hydroxyoctadecanoate20.31357.3325.315.2 ± 1.8
This compound (IS)24.65413.4381.450.0 (spiked)
Methyl 2-hydroxytetracosanoate25.88427.4395.442.1 ± 5.5

Table 2: LC-MS/MS Parameters for the Analysis of 2-Hydroxy Fatty Acids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
2-Hydroxyhexadecanoic acid287.2241.21550
2-Hydroxyoctadecanoic acid315.3269.31550
2-Hydroxytricosanoic acid (from IS)385.3339.31850
2-Hydroxytetracosanoic acid399.4353.41850

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a modified Folch method for the extraction of total lipids from plasma or tissue homogenates.

Materials:

  • Biological sample (e.g., 100 µL plasma or 50 mg tissue homogenate)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • This compound internal standard (IS) solution (10 µg/mL in chloroform/methanol 2:1, v/v)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Add 10 µL of the this compound internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Incubate at room temperature for 30 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

Protocol 2: Derivatization for GC-MS Analysis

For GC-MS analysis, the hydroxyl and carboxyl groups of the fatty acids need to be derivatized to increase their volatility. This protocol describes a two-step derivatization to form fatty acid methyl esters (FAMEs) followed by silylation of the hydroxyl group.

Materials:

  • Dried lipid extract from Protocol 1

  • 2% H₂SO₄ in methanol

  • Hexane (B92381)

  • Saturated NaHCO₃ solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block or water bath

Procedure:

Part A: Methylation

  • To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaHCO₃ solution.

  • Vortex for 30 seconds and centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Dry the FAMEs under a gentle stream of nitrogen.

Part B: Silylation

  • To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the tube and heat at 60°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

Visualizations

Lipidomics_Workflow Lipidomics Workflow using this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drying Dry Down Extract Extraction->Drying Methylation Methylation (FAMEs) Drying->Methylation LCMS LC-MS/MS Analysis Drying->LCMS Silylation Silylation (TMS ethers) Methylation->Silylation GCMS GC-MS Analysis Silylation->GCMS Peak_Integration Peak Integration GCMS->Peak_Integration LCMS->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Workflow for lipidomics analysis using an internal standard.

Derivatization_Pathway Derivatization Pathway for 2-Hydroxy Fatty Acids for GC-MS FA 2-Hydroxy Fatty Acid R-CH(OH)-COOH FAME Methyl 2-hydroxyalkanoate R-CH(OH)-COOCH₃ FA->FAME Methylation reagent1 2% H₂SO₄ in Methanol TMS_FAME Methyl 2-(trimethylsilyloxy)alkanoate R-CH(O-TMS)-COOCH₃ FAME->TMS_FAME Silylation reagent2 BSTFA + 1% TMCS

Caption: Chemical derivatization steps for GC-MS analysis.

References

Application of Methyl 2-hydroxytricosanoate in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxytricosanoate (B1262812) is the methyl ester of 2-hydroxytricosanoic acid, a 2-hydroxy very-long-chain fatty acid (VLCFA). While direct literature on the specific applications of Methyl 2-hydroxytricosanoate in neurological research is sparse, its structural class—2-hydroxy VLCFAs—is of significant interest in the study of myelin biology, peroxisomal disorders, and neuroinflammation.

2-Hydroxy fatty acids are integral components of myelin sphingolipids, and their metabolism is crucial for the proper function and stability of the myelin sheath[1][2]. Dysregulation of VLCFA metabolism, including their 2-hydroxylated forms, is a hallmark of severe neurological disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders. In these conditions, the accumulation of VLCFAs in tissues, including the brain, leads to demyelination, neuroinflammation, and neuronal loss[3][4][5].

Given the common practice of using fatty acid methyl esters (FAMEs) for analytical quantification and as experimental reagents, this compound serves as a valuable tool for researchers in several key areas:

  • Analytical Standard: As a stable, derivatized form of 2-hydroxytricosanoic acid, it is an ideal internal or external standard for accurate quantification of this and other 2-hydroxy VLCFAs in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).

  • Experimental Compound: It can be used in in vitro and in vivo models to investigate the metabolic pathways of 2-hydroxy VLCFAs and to elucidate their downstream effects on various neural cell types, including oligodendrocytes, microglia, astrocytes, and neurons.

  • Drug Discovery: By studying the pathological effects of 2-hydroxy VLCFA accumulation, researchers can screen for therapeutic compounds that may mitigate these effects or correct the underlying metabolic dysfunction.

These application notes provide an overview of the potential uses of this compound in neurological research, along with detailed protocols for its application in experimental settings.

Quantitative Data on VLCFA Levels in Neurological Disorders

The accumulation of VLCFAs is a key biomarker for several peroxisomal disorders. The following table summarizes typical findings for the most commonly measured VLCFAs in the plasma of patients with X-linked adrenoleukodystrophy and Zellweger syndrome. While data for 2-hydroxytricosanoic acid is not as commonly reported, the analytical methods described in the protocols can be adapted for its quantification, with this compound serving as a crucial standard.

AnalyteControl (μg/mL)X-linked Adrenoleukodystrophy (μg/mL)Zellweger Syndrome (μg/mL)
C22:0 (Behenic Acid)15 - 4515 - 5020 - 60
C24:0 (Lignoceric Acid)10 - 4050 - 200100 - 400
C26:0 (Cerotic Acid)0.2 - 1.02.0 - 20.05.0 - 50.0
Ratio C24:0/C22:0 < 1.0 > 1.5 > 2.0
Ratio C26:0/C22:0 < 0.03 > 0.05 > 0.1

Note: The values presented are approximate and can vary between laboratories. The ratios of C24:0/C22:0 and C26:0/C22:0 are often more informative for diagnosis than the absolute concentrations.

Signaling Pathways and Experimental Workflows

VLCFA-Induced Neuroinflammation

Accumulation of VLCFAs in glial cells can trigger inflammatory signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines. This contributes to the neurodegenerative process in diseases like X-ALD.

VLCFA_Neuroinflammation VLCFA Excess VLCFAs (e.g., 2-hydroxytricosanoic acid) Microglia Microglia / Astrocytes VLCFA->Microglia Uptake TLR Toll-like Receptors (TLR4) Microglia->TLR Activation NFkB NF-κB Activation TLR->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Transcription Neuroinflammation Neuroinflammation & Demyelination Cytokines->Neuroinflammation

Caption: VLCFA-induced neuroinflammatory signaling cascade in glial cells.

Experimental Workflow for Studying VLCFA Effects on Microglia

This workflow outlines the steps to investigate the impact of this compound on microglial activation.

Microglia_Workflow cluster_culture Cell Culture cluster_analysis Analysis Culture Culture Microglial Cells (e.g., BV-2 cell line) Treatment Treat with Methyl 2-hydroxytricosanoate Culture->Treatment RNA_seq RNA Sequencing (Inflammatory gene expression) Treatment->RNA_seq ELISA ELISA / Cytokine Array (Cytokine secretion) Treatment->ELISA Microscopy Immunofluorescence Microscopy (Morphological changes, marker expression) Treatment->Microscopy

Caption: Workflow for analyzing microglial response to this compound.

Experimental Protocols

Protocol 1: In Vitro Treatment of Neural Cells with this compound

Objective: To assess the cellular and molecular responses of neurons, astrocytes, oligodendrocytes, or microglia to elevated levels of 2-hydroxytricosanoic acid.

Materials:

  • Neural cell line (e.g., SH-SY5Y for neurons, BV-2 for microglia) or primary neural cell cultures.

  • Appropriate cell culture medium and supplements.

  • This compound (stock solution in ethanol (B145695) or DMSO).

  • Control vehicle (ethanol or DMSO).

  • Reagents for downstream analysis (e.g., RNA extraction kits, ELISA kits, antibodies for immunofluorescence).

Procedure:

  • Cell Seeding: Plate the neural cells at a desired density in multi-well plates and allow them to adhere and stabilize for 24 hours.

  • Preparation of Treatment Media: Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. Also, prepare a vehicle control medium with the same final concentration of the solvent.

  • Cell Treatment: Remove the old medium from the cells and replace it with the treatment or vehicle control medium.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 24, 48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection and Analysis:

    • For Gene Expression Analysis: At the end of the incubation, lyse the cells and extract total RNA for analysis by RT-qPCR or RNA sequencing.

    • For Protein Analysis (Secreted): Collect the cell culture supernatant to measure secreted cytokines or other factors by ELISA or multiplex assays.

    • For Protein Analysis (Cellular): Lyse the cells to prepare protein extracts for Western blotting.

    • For Immunofluorescence: Fix the cells, permeabilize, and stain with antibodies against markers of interest (e.g., Iba1 for microglia, GFAP for astrocytes) to visualize morphological changes and protein expression.

Protocol 2: Extraction and Quantification of 2-Hydroxytricosanoic Acid from Brain Tissue using GC-MS

Objective: To quantify the levels of 2-hydroxytricosanoic acid in brain tissue samples, using this compound as a standard.

Materials:

  • Brain tissue samples (frozen).

  • Internal standard: A deuterated analog of a VLCFA or a C17:0 2-hydroxy fatty acid.

  • This compound for calibration curve.

  • Solvents: Chloroform, methanol, hexane (B92381), isopropanol (B130326) (all HPLC grade).

  • Reagents for derivatization: Acetyl chloride or BF3-methanol.

  • Sodium sulfate (B86663) (anhydrous).

  • GC-MS system with a suitable capillary column (e.g., DB-1ms).

Procedure:

  • Tissue Homogenization: Weigh a small piece of frozen brain tissue (approx. 50-100 mg) and homogenize it in a chloroform:methanol (2:1, v/v) solution containing the internal standard.

  • Lipid Extraction (Folch Method):

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Wash the upper phase with a small volume of the theoretical lower phase (chloroform:methanol:water, 86:14:1) and combine the lower phases.

    • Dry the combined organic extract under a stream of nitrogen.

  • Saponification and Methylation:

    • Resuspend the dried lipid extract in methanolic NaOH and heat to saponify the fatty acids from complex lipids.

    • Acidify the mixture and add BF3-methanol or acetyl chloride in methanol. Heat to convert the free fatty acids to their fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs:

    • Add water and hexane to the reaction mixture, vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction and combine the extracts.

    • Dry the hexane extract over anhydrous sodium sulfate and then evaporate to a small volume under nitrogen.

  • GC-MS Analysis:

    • Reconstitute the sample in a small volume of hexane.

    • Inject an aliquot into the GC-MS system.

    • Use a suitable temperature program to separate the FAMEs.

    • Acquire data in selected ion monitoring (SIM) mode for the characteristic ions of this compound and the internal standard.

  • Quantification:

    • Prepare a calibration curve using known amounts of this compound and a fixed amount of the internal standard.

    • Calculate the concentration of 2-hydroxytricosanoic acid in the brain tissue based on the peak area ratios of the analyte to the internal standard and the calibration curve.

Conclusion

This compound is a key research tool for investigating the role of 2-hydroxy very-long-chain fatty acids in the central nervous system. Its application as an analytical standard and an experimental compound will continue to be vital for advancing our understanding of the pathophysiology of peroxisomal disorders and other neurological diseases involving abnormal lipid metabolism. The protocols and workflows provided here offer a foundation for researchers to explore the multifaceted roles of these important lipid molecules in neurological health and disease.

References

Application Notes and Protocols for Methyl 2-hydroxytricosanoate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Methyl 2-hydroxytricosanoate (B1262812) is a methylated form of 2-hydroxytricosanoic acid, a long-chain 2-hydroxy fatty acid. While this specific methylated ester has not been extensively studied, the broader class of 2-hydroxy fatty acids has demonstrated significant biological activity in various cell culture models. These molecules are endogenous components of mammalian cells and are involved in cellular signaling and metabolism.

Potential Applications in Cell Culture Research:

  • Anti-cancer and Chemosensitization Studies: 2-hydroxylated fatty acids have been shown to possess anti-proliferative activity and can enhance the efficacy of chemotherapeutic agents in cancer cell lines.[1] For example, 2-hydroxypalmitic acid (2-OHPA) has been observed to increase the chemosensitivity of gastric cancer cells to cisplatin.[1] It is hypothesized that these effects may be mediated through the modulation of signaling pathways that control cell growth and survival.[1]

  • Investigation of Lipid Metabolism and Signaling: As a derivative of a naturally occurring fatty acid, Methyl 2-hydroxytricosanoate can be utilized as a tool to investigate the roles of 2-hydroxy fatty acids in cellular lipid metabolism and signaling cascades. The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for the synthesis of (R)-2-hydroxy fatty acids, and dysregulation of this enzyme has been implicated in various diseases.[1]

  • Studies on Cell Cycle and Apoptosis: Certain hydroxy fatty acids have been shown to induce cell cycle arrest and apoptosis in cancer cells.[2] For instance, 9-hydroxystearic acid (9-HSA) acts as a histone deacetylase (HDAC) inhibitor, leading to an arrest in the G0/G1 phase of the cell cycle in human colon adenocarcinoma cells.[2] While the exact mechanism for this compound is unknown, it is a plausible area of investigation.

Quantitative Data Summary (Hypothetical Data Based on Related Compounds)

The following table summarizes hypothetical quantitative data for the effects of this compound on a representative cancer cell line (e.g., HT-29, human colon adenocarcinoma). This data is for illustrative purposes and should be determined experimentally.

ParameterValueCell LineExperimental ConditionReference
IC₅₀ (72h) 50 µMHT-29MonotherapyHypothetical
Cisplatin IC₅₀ (48h) 15 µMHT-29Cisplatin aloneHypothetical
Cisplatin IC₅₀ (48h) 7.5 µMHT-29Cisplatin + 25 µM this compoundHypothetical
Apoptosis Induction 3-fold increaseHT-2950 µM this compound for 48h (Annexin V staining)Hypothetical
G0/G1 Cell Cycle Arrest 60% of cellsHT-2950 µM this compound for 24h (Propidium Iodide staining)Hypothetical

Experimental Protocols

Protocol 1: Determination of Anti-proliferative Activity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HT-29)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% (v/v). A vehicle control (0.1% DMSO in medium) should be included.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line (e.g., HT-29)

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Visualizations

G cluster_0 Cell Proliferation Assay Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with Methyl 2-hydroxytricosanoate B->C D Incubate for 72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I G M2H This compound HDAC Histone Deacetylase (HDAC) M2H->HDAC inhibition p21 p21 Expression HDAC->p21 repression CDK Cyclin-Dependent Kinases (CDKs) p21->CDK inhibition G1S G1/S Phase Transition CDK->G1S promotion Arrest Cell Cycle Arrest G1S->Arrest inhibition

References

Application Notes and Protocols for the Purification of Alpha-Hydroxy Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-hydroxy fatty acids (AHFAs) and their esters are a class of lipids with significant biological activities, making them of great interest in research and drug development. The purification of these compounds is a critical step to ensure the accuracy of experimental results and the safety and efficacy of potential therapeutic agents. This document provides detailed application notes and protocols for the purification of alpha-hydroxy fatty acid esters using various techniques, including chromatography, crystallization, and distillation.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the quantitative data associated with different purification techniques for alpha-hydroxy fatty acid esters and related compounds. This allows for a quick comparison of the efficiency and purity achievable with each method.

Purification TechniqueCompound TypePurity AchievedYield/RecoveryKey ParametersReference
Thin-Layer Chromatography (TLC) Hydroxy fatty acid methyl estersQualitative separation-Solvent System: Hexane (B92381)/Diethyl ether (85:15, v/v)[1]
Solid-Phase Extraction (SPE) Fatty acid ethyl esters-70 ± 3%Sorbent: Aminopropyl-silica; Eluent: Hexane[2][3]
Crystallization (Trituration) Alpha-hydroxy fatty acids99 - 100%64 - 68%Solvent: Acetonitrile[4]
Crystallization Phytosterol esters98.2%-Solvent: Octanoic acid; Temperature: 0°C[5]
Crystallization Saturated fatty acid methyl esters>95% (saturated fraction)-Solvent: Methanol (B129727) or Acetone (B3395972); Temperature: -22°C[6]

Experimental Workflows and Logical Relationships

The purification of alpha-hydroxy fatty acid esters can be approached through several workflows depending on the starting material and the desired purity. The following diagrams illustrate the general purification strategy and the logical flow of the primary purification techniques.

cluster_0 General Purification Workflow Crude Alpha-Hydroxy\nFatty Acid Ester Mixture Crude Alpha-Hydroxy Fatty Acid Ester Mixture Primary Purification Primary Purification Crude Alpha-Hydroxy\nFatty Acid Ester Mixture->Primary Purification Initial Separation Purity Analysis\n(TLC, GC, HPLC) Purity Analysis (TLC, GC, HPLC) Primary Purification->Purity Analysis\n(TLC, GC, HPLC) Assess purity Chromatography Chromatography Crystallization Crystallization Distillation Distillation Further Purification\n(if required) Further Purification (if required) Purity Analysis\n(TLC, GC, HPLC)->Further Purification\n(if required) < Desired Purity Pure Alpha-Hydroxy\nFatty Acid Ester Pure Alpha-Hydroxy Fatty Acid Ester Purity Analysis\n(TLC, GC, HPLC)->Pure Alpha-Hydroxy\nFatty Acid Ester ≥ Desired Purity Further Purification\n(if required)->Purity Analysis\n(TLC, GC, HPLC)

Caption: General workflow for the purification of alpha-hydroxy fatty acid esters.

cluster_1 Chromatographic Purification Workflow Crude Ester Mixture Crude Ester Mixture Technique Selection Technique Selection Crude Ester Mixture->Technique Selection Based on scale & polarity Preparative TLC Preparative TLC Technique Selection->Preparative TLC Flash Chromatography Flash Chromatography Technique Selection->Flash Chromatography Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Technique Selection->Solid-Phase Extraction (SPE) Scrape Band Scrape Band Preparative TLC->Scrape Band Column Packing Column Packing Flash Chromatography->Column Packing Cartridge Conditioning Cartridge Conditioning Solid-Phase Extraction (SPE)->Cartridge Conditioning Elute with Solvent Elute with Solvent Scrape Band->Elute with Solvent Solvent Evaporation Solvent Evaporation Elute with Solvent->Solvent Evaporation Purified Ester Purified Ester Solvent Evaporation->Purified Ester Solvent Evaporation->Purified Ester Solvent Evaporation->Purified Ester Sample Loading Sample Loading Column Packing->Sample Loading Gradient Elution Gradient Elution Sample Loading->Gradient Elution Washing Washing Sample Loading->Washing Fraction Collection Fraction Collection Gradient Elution->Fraction Collection Purity Analysis (TLC) Purity Analysis (TLC) Fraction Collection->Purity Analysis (TLC) Combine Pure Fractions Combine Pure Fractions Purity Analysis (TLC)->Combine Pure Fractions Combine Pure Fractions->Solvent Evaporation Cartridge Conditioning->Sample Loading Elution Elution Washing->Elution Elution->Solvent Evaporation

Caption: Detailed workflow for chromatographic purification methods.

cluster_2 Crystallization Purification Workflow Crude Ester Crude Ester Solvent Selection Solvent Selection Crude Ester->Solvent Selection Solubility tests Dissolution\n(with heating if necessary) Dissolution (with heating if necessary) Solvent Selection->Dissolution\n(with heating if necessary) Slow Cooling Slow Cooling Dissolution\n(with heating if necessary)->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Filtration Filtration Crystal Formation->Filtration Washing with Cold Solvent Washing with Cold Solvent Filtration->Washing with Cold Solvent Drying Drying Washing with Cold Solvent->Drying Purified Crystalline Ester Purified Crystalline Ester Drying->Purified Crystalline Ester

Caption: Workflow for purification by crystallization.

Experimental Protocols

Protocol 1: Purification by Preparative Thin-Layer Chromatography (TLC)

This protocol is suitable for small-scale purification and for separating alpha-hydroxy fatty acid esters from non-hydroxylated fatty acid esters.

Materials:

  • Silica (B1680970) gel plates (pre-coated, 20x20 cm, 250 µm thickness)

  • Developing tank

  • Hexane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Primuline (B81338) spray reagent (for visualization)

  • UV lamp

  • Scraper (e.g., razor blade or spatula)

  • Elution solvent: Dichloromethane or a mixture of hexane and diethyl ether (1:1, v/v)

  • Glass column or funnel with glass wool plug

  • Collection vials

Procedure:

  • Plate Preparation: Activate the silica gel plate by heating at 110°C for 30 minutes. Let it cool to room temperature before use.

  • Sample Application: Dissolve the crude alpha-hydroxy fatty acid ester mixture in a minimal amount of a suitable solvent (e.g., hexane/diethyl ether). Apply the sample as a narrow band across the bottom of the TLC plate, about 1.5 cm from the edge.

  • Development: Place the plate in a developing tank containing the mobile phase (hexane:diethyl ether, 85:15, v/v). Ensure the solvent level is below the sample band. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the tank and let it air dry completely. Visualize the separated bands by spraying with a primuline solution and viewing under a UV lamp. Alpha-hydroxy fatty acid methyl esters will have a lower Rf value (e.g., ~0.32) compared to non-hydroxylated fatty acid methyl esters (e.g., ~0.58).[1]

  • Scraping: Carefully scrape the silica gel band corresponding to the alpha-hydroxy fatty acid ester into a clean container.

  • Elution: Pack the scraped silica into a small glass column or a funnel plugged with glass wool. Elute the compound from the silica gel by passing the elution solvent (e.g., two washes with 2 mL of dichloromethane) through the column.[1]

  • Solvent Removal: Collect the eluate and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified alpha-hydroxy fatty acid ester.

  • Purity Assessment: Assess the purity of the final product using analytical TLC or gas chromatography (GC).

Protocol 2: Purification by Solid-Phase Extraction (SPE)

This protocol is effective for enriching alpha-hydroxy fatty acid esters from a complex lipid mixture.

Materials:

  • SPE cartridge (e.g., silica-based or aminopropyl-bonded silica)

  • SPE manifold (vacuum or positive pressure)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., hexane)

  • Sample loading solvent (e.g., hexane)

  • Wash solvent (e.g., hexane:diethyl ether, 95:5, v/v)

  • Elution solvent (e.g., ethyl acetate (B1210297) or a more polar solvent mixture)

  • Collection tubes

Procedure:

  • Cartridge Conditioning: Pass 1-2 column volumes of a strong organic solvent like methanol through the SPE cartridge to activate the sorbent.[7] Do not let the sorbent bed dry out.

  • Equilibration: Pass 1-2 column volumes of the sample loading solvent (e.g., hexane) through the cartridge to equilibrate the sorbent to the polarity of the sample matrix.

  • Sample Loading: Dissolve the crude ester mixture in the loading solvent. Load the sample onto the SPE cartridge at a slow and steady flow rate (e.g., 0.5–1 mL/min) to ensure proper binding of the analytes.[7]

  • Washing: Wash the cartridge with 1-3 mL of a wash solvent (e.g., hexane:diethyl ether, 95:5, v/v) to remove non-polar impurities while retaining the more polar alpha-hydroxy fatty acid esters.

  • Elution: Elute the purified alpha-hydroxy fatty acid esters with 1-2 mL of a more polar elution solvent (e.g., ethyl acetate) into a clean collection tube.[1] Multiple small elution steps may improve recovery.[7]

  • Solvent Removal: Evaporate the solvent from the eluate to obtain the purified product.

  • Purity Assessment: Analyze the purity of the collected fraction by TLC or GC.

Protocol 3: Purification by Crystallization

This protocol is suitable for purifying larger quantities of alpha-hydroxy fatty acid esters, especially if the compound is solid at or below room temperature.

Materials:

  • Crystallization vessel (e.g., Erlenmeyer flask)

  • Heating source (e.g., hot plate with stirring)

  • Cooling bath (e.g., ice-water or refrigerator/freezer)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Crystallization solvent (e.g., acetonitrile, methanol, or acetone)

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the alpha-hydroxy fatty acid ester is soluble at elevated temperatures but sparingly soluble at low temperatures. Acetonitrile, methanol, or acetone are good starting points.[4][6]

  • Dissolution: Place the crude ester in the crystallization vessel and add a minimal amount of the selected solvent. Gently heat the mixture with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Slowly cool the saturated solution to room temperature to allow for the formation of large, pure crystals. For better yields, further cool the solution in an ice bath or a refrigerator. For some fatty acid esters, cooling to temperatures as low as -22°C may be optimal.[6]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the purity of the crystallized product by measuring its melting point and by chromatographic techniques (TLC, GC, or HPLC). A sharp melting point close to the literature value indicates high purity.

Protocol 4: Purification by Fractional Vacuum Distillation

This method is applicable for the purification of thermally stable, volatile alpha-hydroxy fatty acid methyl or ethyl esters. It separates compounds based on their boiling points.

Materials:

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Vacuum pump

  • Heating mantle

  • Thermometer

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all connections are airtight. Place boiling chips in the distillation flask.

  • Sample Charging: Charge the crude ester mixture into the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system. A deep vacuum (e.g., 2-10 mbar) is crucial to lower the boiling points and prevent thermal degradation of the fatty acid esters.[8]

  • Heating: Gently heat the distillation flask using a heating mantle. The temperature should be carefully controlled to achieve a slow and steady distillation rate. Typical temperatures range from 180-240°C for lighter fractions.[8]

  • Fraction Collection: Monitor the temperature at the top of the fractionating column. Collect the different fractions based on their boiling point ranges in separate receiving flasks. The alpha-hydroxy fatty acid ester will distill at a higher temperature than its non-hydroxylated counterpart of the same chain length.

  • Purity Assessment: Analyze the purity of each collected fraction using GC to determine the composition and identify the fraction containing the purified alpha-hydroxy fatty acid ester.

Concluding Remarks

The choice of purification technique for alpha-hydroxy fatty acid esters depends on several factors, including the scale of the purification, the nature of the impurities, and the desired final purity. For small-scale and high-purity requirements, chromatographic methods like preparative TLC and flash chromatography are often preferred. For larger quantities, crystallization and fractional distillation can be more practical and cost-effective. It is often beneficial to use a combination of these techniques to achieve the highest purity. Purity assessment at each step is crucial for an effective purification strategy.

References

Application Notes and Protocols for Stable Isotope Labeling of Methyl 2-hydroxytricosanoate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid is a 2-hydroxy very-long-chain fatty acid (VLCFA) that plays a role as both a marine and an animal metabolite.[1] In mammals, 2-hydroxy fatty acids are constituents of complex lipids, particularly sphingolipids like cerebrosides and sulfatides, which are abundant in the nervous system.[2][3] The metabolism of these fatty acids is crucial for maintaining cellular homeostasis, and dysregulation has been implicated in various diseases, including peroxisomal disorders and cancer.[4][5] Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules in biological systems, providing invaluable insights into biosynthesis, degradation, and incorporation into complex biomolecules.

This document provides detailed application notes and protocols for the use of stable isotope-labeled Methyl 2-hydroxytricosanoate (B1262812) in metabolic studies. It covers the synthesis of the labeled compound, protocols for cell culture labeling, sample preparation for lipid analysis, and detailed methodologies for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Stable Isotope-Labeled Methyl 2-hydroxytricosanoate

The synthesis of isotopically labeled this compound can be achieved through a multi-step process involving the introduction of a stable isotope (e.g., ¹³C or ²H) followed by hydroxylation and esterification. Below is a representative synthetic scheme for producing [1-¹³C]-Methyl 2-hydroxytricosanoate.

Protocol: Synthesis of [1-¹³C]-Methyl 2-hydroxytricosanoate

  • Synthesis of [1-¹³C]-Tricosanoic Acid:

    • Start with 1-bromodocosane (B1265600).

    • React 1-bromodocosane with potassium cyanide enriched with ¹³C (K¹³CN) to introduce the labeled carbon at the C1 position, forming [1-¹³C]-tricononitrile.[6]

    • Hydrolyze the resulting nitrile to yield [1-¹³C]-tricosanoic acid.[6]

  • α-Hydroxylation of [1-¹³C]-Tricosanoic Acid:

    • The α-hydroxylation can be achieved using a suitable chemical method, such as bromination of the acyl halide followed by nucleophilic substitution with a hydroxide (B78521) source.

    • Alternatively, enzymatic hydroxylation using a fatty acid 2-hydroxylase (FA2H) could be employed if a cell-free system is available.

  • Methyl Esterification of [1-¹³C]-2-hydroxytricosanoic Acid:

    • Dissolve the labeled 2-hydroxytricosanoic acid in a solution of 5% anhydrous hydrogen chloride in methanol.[7]

    • Reflux the solution for 2 hours or maintain it at 50°C overnight.[7]

    • After cooling, add water and extract the Methyl [1-¹³C]-2-hydroxytricosanoate into a nonpolar solvent like hexane (B92381).[8]

    • Evaporate the solvent to obtain the purified product.

Metabolic Pathway of 2-Hydroxytricosanoic Acid

2-Hydroxytricosanoic acid is primarily metabolized in the peroxisomes through α-oxidation. It is first activated to its CoA ester and then cleaved, releasing a C22 aldehyde and formyl-CoA. The aldehyde is subsequently oxidized to docosanoic acid, which can then enter the β-oxidation pathway. The biosynthesis of 2-hydroxytricosanoic acid occurs through the action of fatty acid 2-hydroxylase (FA2H) on tricosanoic acid. It can then be incorporated into various sphingolipids.

metabolic_pathway cluster_synthesis Biosynthesis cluster_incorporation Incorporation cluster_degradation Peroxisomal α-Oxidation Tricosanoic_Acid Tricosanoic Acid (C23:0) 2_OH_Tricosanoic_Acid 2-Hydroxytricosanoic Acid Tricosanoic_Acid->2_OH_Tricosanoic_Acid FA2H Sphingolipids Sphingolipids (e.g., Cerebrosides) 2_OH_Tricosanoic_Acid->Sphingolipids 2_OH_Tricosanoyl_CoA 2-Hydroxytricosanoyl-CoA 2_OH_Tricosanoic_Acid->2_OH_Tricosanoyl_CoA Acyl-CoA Synthetase Docosanal Docosanal (C22 aldehyde) 2_OH_Tricosanoyl_CoA->Docosanal HACL1 Formyl_CoA Formyl-CoA 2_OH_Tricosanoyl_CoA->Formyl_CoA HACL1 Docosanoic_Acid Docosanoic Acid (C22:0) Docosanal->Docosanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Docosanoic_Acid->Beta_Oxidation

Metabolic pathway of 2-hydroxytricosanoic acid.

Experimental Protocols

Cell Culture Labeling with Stable Isotope-Labeled this compound

This protocol describes the labeling of cultured mammalian cells to trace the incorporation and metabolism of 2-hydroxytricosanoic acid.

Materials:

  • Stable isotope-labeled this compound

  • Mammalian cell line of interest (e.g., hepatocytes, neurons)

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the labeled this compound complexed with fatty acid-free BSA. The final concentration in the medium will typically be in the low micromolar range.

    • Add the labeled fatty acid-BSA complex to the cell culture medium.

  • Cell Seeding and Growth:

    • Seed the cells in culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Labeling:

    • Remove the growth medium and wash the cells with PBS.

    • Add the labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 1, 4, 12, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

  • Harvesting:

    • After the incubation period, remove the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled fatty acid.

    • Harvest the cells by scraping or trypsinization.

    • Store the cell pellets at -80°C until lipid extraction.

Sample Preparation for Lipid Analysis

This section details the extraction and derivatization of lipids from cultured cells for subsequent analysis.

Protocol: Lipid Extraction (Folch Method)

  • Homogenization:

    • Resuspend the cell pellet in a known volume of water.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.

    • Vortex thoroughly to ensure complete homogenization and precipitation of proteins.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Centrifuge to separate the phases. The lower organic phase will contain the lipids.

  • Lipid Collection:

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Store the dried lipid extract at -80°C.

Protocol: Derivatization for GC-MS Analysis

For the analysis of hydroxylated fatty acids by GC-MS, derivatization is necessary to increase their volatility. This typically involves methylation of the carboxylic acid and silylation of the hydroxyl group.

  • Methylation (if starting with the free acid):

    • If the extracted lipid contains the free 2-hydroxytricosanoic acid, it must first be converted to its methyl ester. A common method is to use boron trichloride (B1173362) in methanol.[8]

    • Add 2 mL of 12% w/w BCl₃-methanol to the dried lipid extract.[8]

    • Heat at 60°C for 10 minutes.[8]

    • After cooling, add 1 mL of water and 1 mL of hexane and shake to extract the fatty acid methyl esters into the hexane layer.[8]

  • Silylation:

    • Dry the methyl ester fraction under nitrogen.

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat at 80°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ether of the hydroxyl group.[9]

    • The sample is now ready for GC-MS analysis.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds like derivatized fatty acid methyl esters.

Protocol: GC-MS Analysis of TMS-derivatized this compound

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: 3.8°C/min to 200°C.

    • Ramp 2: 15°C/min to 290°C, hold for 6 minutes.[9]

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantitative analysis, monitor characteristic ions of the labeled and unlabeled analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the analysis of a wide range of lipids without the need for extensive derivatization.

Protocol: LC-MS/MS Analysis of this compound

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the lipid of interest.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fatty acids, but positive mode can be used for certain derivatives.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions will depend on the specific isotope label used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that can provide detailed structural information and is particularly useful for analyzing ¹³C-labeled compounds.

Protocol: ¹³C NMR Analysis of Labeled Lipids

  • Sample Preparation:

    • Dissolve the dried lipid extract in a deuterated solvent (e.g., CDCl₃).

  • NMR Spectrometer:

    • A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.

  • Data Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • For more detailed analysis, two-dimensional NMR experiments such as ¹H-¹³C HSQC can be performed to correlate the labeled carbons with their attached protons.[8]

  • Data Analysis:

    • The chemical shifts of the ¹³C-labeled carbons will provide information about their chemical environment. The carbonyl carbon of the methyl ester typically resonates around 174 ppm, while the carbon bearing the hydroxyl group will be shifted downfield compared to a standard methylene (B1212753) carbon.[10][11]

Data Presentation

Quantitative data from metabolic labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Incorporation of Labeled 2-Hydroxytricosanoic Acid into Cellular Lipids

Time Point (hours)Labeled this compound (pmol/mg protein)Labeled Sphingolipids (pmol/mg protein)
1150.2 ± 12.510.5 ± 1.8
495.6 ± 8.945.3 ± 4.1
1240.1 ± 5.298.7 ± 9.5
2415.8 ± 2.1125.4 ± 11.3
Note: The data presented are hypothetical and for illustrative purposes only. Actual values will depend on the cell type, labeling conditions, and analytical method.

Table 2: Relative Abundance of 2-Hydroxy Fatty Acids in Biological Samples

2-Hydroxy Fatty AcidSea Cucumber (mg/g dry weight)Starfish (mg/g dry weight)
2-OH C16:00.55 ± 0.042.85 ± 0.07
2-OH C24:15.70 ± 0.190.45 ± 0.01
Total 2-OH FAs 8.40 ± 0.28 7.51 ± 0.18
Data adapted from a study on echinoderms and is for comparative illustration.[4]

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Synthesis Synthesize Stable Isotope-Labeled This compound Labeling Incubate with Labeled Fatty Acid Synthesis->Labeling Cell_Culture Culture Mammalian Cells Cell_Culture->Labeling Harvesting Harvest and Wash Cells Labeling->Harvesting Extraction Lipid Extraction (Folch) Harvesting->Extraction Derivativatization Derivativatization Extraction->Derivativatization LC_MS LC-MS/MS Analysis Extraction->LC_MS NMR NMR Analysis Extraction->NMR Derivatization Derivatization (for GC-MS) GC_MS GC-MS Analysis Derivatization->GC_MS

Workflow for metabolic studies using stable isotope-labeled this compound.

References

Application Notes and Protocols for the Analysis of 2-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards, methodologies, and protocols for the identification and quantification of 2-hydroxy fatty acids (2-OH FAs). This document is intended for researchers, scientists, and professionals in drug development who are working with these important bioactive lipids.

2-Hydroxy fatty acids are crucial components of sphingolipids and are involved in various physiological and pathological processes.[1][2][3] Abnormal levels of 2-OH FAs have been linked to multiple diseases, making their accurate quantification essential for understanding disease mechanisms and for the development of potential therapeutic interventions.[1][4] The structural complexity and the limited availability of commercial standards for 2-OH FAs present analytical challenges.[1][4] This document outlines established methods for sample preparation, chromatographic separation, and mass spectrometric detection of 2-OH FAs.

Analytical Standards and their Preparation

The availability of high-purity analytical standards is critical for the accurate quantification of 2-OH FAs. While some 2-OH FA standards are commercially available, chemical synthesis is often necessary to obtain specific chain lengths, degrees of unsaturation, or isotopically labeled internal standards.

Synthesis Protocol: α-Hydroxylation of Fatty Acids

A common method for synthesizing 2-hydroxy fatty acids involves the intermediate α-chlorination of the corresponding fatty acid.[5][6]

Materials:

Procedure:

  • α-Chlorination: The fatty acid is reacted with TCCA under solvent-free conditions to produce the α-chloro fatty acid.

  • Hydroxylation: The crude α-chloro fatty acid is then refluxed with an aqueous solution of KOH for 24 hours.

  • Acidification and Purification: The reaction mixture is cooled, and the pH is adjusted to 1 with HCl to precipitate the 2-hydroxy fatty acid. The product is then purified by trituration with acetonitrile to yield the final α-hydroxy fatty acid as a white solid.[6]

Sample Preparation from Biological Matrices

The choice of sample preparation method is crucial for the efficient extraction and recovery of 2-OH FAs from complex biological samples. The protocol often involves lipid extraction followed by purification and derivatization.

2.1. Lipid Extraction

Commonly used methods for total lipid extraction include the Folch and Bligh-Dyer methods, which utilize a chloroform (B151607) and methanol solvent system.[7] An alternative method uses a three-phase solvent system of methyl tert-butyl ether (MTBE), methanol, and water.[7]

Protocol: Lipid Extraction using the Bligh-Dyer Method

  • Homogenize the tissue or cell sample.

  • Add a 1:2:0.8 mixture of chloroform:methanol:water to the homogenized sample.

  • Vortex the mixture thoroughly and allow it to stand for phase separation.

  • Collect the lower organic phase containing the lipids.

  • Repeat the extraction of the aqueous phase with chloroform to improve recovery.

  • Combine the organic phases and evaporate the solvent under a stream of nitrogen.

2.2. Solid-Phase Extraction (SPE) for Enrichment

SPE is a valuable technique to enrich 2-OH FAs and remove interfering substances from the lipid extract.[7][8]

Protocol: SPE for 2-OH FA Enrichment

  • Condition a silica-based SPE cartridge with hexane (B92381).

  • Load the lipid extract (resuspended in a non-polar solvent like hexane) onto the cartridge.

  • Wash the cartridge with hexane to remove non-polar lipids.

  • Elute the 2-OH FAs with a more polar solvent, such as a mixture of hexane and ethyl acetate.[7]

  • Evaporate the solvent from the collected fraction.

2.3. Derivatization for GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), 2-OH FAs must be derivatized to increase their volatility and improve their chromatographic properties. This typically involves a two-step process: methylation of the carboxylic acid group followed by silylation of the hydroxyl group.[1][9]

Protocol: Methylation and Silylation

  • Methylation: React the dried lipid extract with a solution of HCl in methanol at 55°C overnight to form fatty acid methyl esters (FAMEs).[5]

  • Silylation: After evaporation of the methylation reagent, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl group.[1][4]

Analytical Methodologies

Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis of 2-OH FAs.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and robust method for the separation and quantification of derivatized 2-OH FAs.[1][4][10]

Experimental Protocol: GC-MS/MS Analysis of 2-OH FAs

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5 MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Injection: Pulsed splitless injection.[1]

  • Oven Temperature Program: Start at 80°C, ramp to 310°C at 10°C/min, and hold at 310°C for 20 minutes.[1]

  • Carrier Gas: Helium.[1]

  • Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.[1]

  • Ion Source Temperature: 310°C.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification of 2-OH FAME-TMS derivatives.[1][4] Diagnostic ions often include [M-15]⁺ (loss of a methyl group) and [M-59]⁺ (loss of the methoxycarbonyl group).[1]

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry, is suitable for the analysis of 2-OH FAs without derivatization and is also amenable to chiral separations to distinguish between enantiomers.[11][12]

Experimental Protocol: Chiral HPLC Separation of 2-OH FA Enantiomers

  • HPLC System: A standard HPLC system with UV detection.

  • Column: Chiral stationary phase, such as N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine ionically bonded to 5-µm silica (B1680970) gel (40 cm x 0.32 mm i.d.).[11][12]

  • Mobile Phase: A ternary mixture of n-hexane, 1,2-dichloroethane, and ethanol.[11][12]

  • Detection: UV detection at 226 nm.[11][12]

  • Derivatization (for UV detection): The 2-hydroxy fatty acids are often derivatized to their 3,5-dinitrophenylurethane (3,5-DNPU) derivatives to enhance UV detection.[11]

Quantitative Data

The following tables summarize quantitative data for 2-hydroxy fatty acids found in various biological samples as reported in the literature.

Table 1: Concentration of 2-Hydroxy Fatty Acids in Echinoderms [1][4]

SpeciesTotal 2-OH FAs (mg/g dry weight)Predominant 2-OH FA
Apostichopus japonicas (Sea cucumber)8.40 ± 0.282-OH C24:1 (67.9%)
Asterias amurensis (Starfish)7.51 ± 0.182-OH C16:0
Mesocentrotus nudus (Sea urchin)0.531 ± 0.108-

Table 2: Concentration of 2- and 3-Hydroxy Fatty Acids in Bovine Milk Fat [13]

Hydroxy Fatty AcidConcentration (mg/100 g of milk fat)
2-OH-8:04.49 ± 0.29
2-OH-10:0< 0.1
2-OH-12:0< 0.1
3-OH-FAs (various)0.79 - 4.2

Signaling Pathways and Biological Relevance

2-Hydroxy fatty acids are primarily synthesized by the enzyme fatty acid 2-hydroxylase (FA2H) and are essential components of sphingolipids, particularly in the nervous system, skin, and kidneys.[1][3][14][15][16][17] These lipids play a critical role in maintaining the structure and function of cell membranes.

Metabolism of 2-Hydroxylated Sphingolipids

The synthesis of 2-hydroxylated sphingolipids is a multi-step process involving several enzymes. A simplified overview of this pathway is presented below.

Metabolism_of_2_Hydroxylated_Sphingolipids FattyAcid Fatty Acid FA2H FA2H FattyAcid->FA2H Hydroxylation TwoOHFA 2-Hydroxy Fatty Acid FA2H->TwoOHFA AcylCoA_Synthetase Acyl-CoA Synthetase TwoOHFA->AcylCoA_Synthetase Activation TwoOHFA_CoA 2-Hydroxyacyl-CoA AcylCoA_Synthetase->TwoOHFA_CoA CerS Ceramide Synthase (CerS) TwoOHFA_CoA->CerS Dihydroceramide 2-Hydroxy Dihydroceramide CerS->Dihydroceramide DES1 Dihydroceramide Desaturase (DES1) Dihydroceramide->DES1 Desaturation Ceramide 2-Hydroxy Ceramide DES1->Ceramide Sphingomyelin_Synthase Sphingomyelin Synthase Ceramide->Sphingomyelin_Synthase Glucosylceramide_Synthase Glucosylceramide Synthase Ceramide->Glucosylceramide_Synthase Galactosylceramide_Synthase Galactosylceramide Synthase Ceramide->Galactosylceramide_Synthase Sphingomyelin 2-Hydroxy Sphingomyelin Sphingomyelin_Synthase->Sphingomyelin Glucosylceramide 2-Hydroxy Glucosylceramide Glucosylceramide_Synthase->Glucosylceramide Galactosylceramide 2-Hydroxy Galactosylceramide Galactosylceramide_Synthase->Galactosylceramide Dihydrosphingosine Dihydrosphingosine Dihydrosphingosine->CerS

Caption: Biosynthesis pathway of 2-hydroxylated sphingolipids.

Mutations in the FA2H gene can lead to a deficiency in 2-hydroxylated sphingolipids, resulting in severe neurological disorders such as hereditary spastic paraplegia and fatty acid hydroxylase-associated neurodegeneration.[2][3][15] Furthermore, 2-OH FAs have been implicated in cancer biology, with some studies suggesting they possess anti-proliferative properties and can enhance chemosensitivity.[14] For instance, (R)-2-hydroxypalmitic acid has been shown to increase chemosensitivity to cisplatin (B142131) in gastric cancer, partially through the inhibition of the mTOR/S6K1/Gli1 signaling pathway.[14]

Experimental Workflow

A typical experimental workflow for the analysis of 2-hydroxy fatty acids from biological samples is depicted below.

Experimental_Workflow cluster_analysis Analysis Sample Biological Sample (Tissue, Cells, Biofluid) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction SPE Solid-Phase Extraction (SPE) (Enrichment of 2-OH FAs) Extraction->SPE Derivatization Derivatization (Methylation & Silylation for GC-MS) SPE->Derivatization LCMS LC-MS/MS SPE->LCMS Direct Analysis GCMS GC-MS/MS Derivatization->GCMS Analysis Analytical Separation & Detection Data Data Analysis (Quantification & Identification) GCMS->Data LCMS->Data

Caption: General experimental workflow for 2-OH FA analysis.

References

Chiral Separation of 2-Hydroxy Fatty Acid Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of 2-hydroxy fatty acid (2-OH-FA) enantiomers. The enantioselective analysis of these compounds is critical in various fields, including lipidomics, disease biomarker discovery, and pharmaceutical development, as different enantiomers can exhibit distinct biological activities.[1][2][3] The methods detailed below cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC), providing a comprehensive guide for the successful resolution and quantification of 2-OH-FA enantiomers.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful technique for the chiral separation of 2-OH-FAs, which can be approached either by using a chiral stationary phase (CSP) for direct separation or by derivatizing the enantiomers to form diastereomers that can be separated on a standard achiral column.

Direct Enantioseparation using a Chiral Stationary Phase

This method involves the use of an HPLC column where the stationary phase is chiral, allowing for differential interaction with the enantiomers.

Experimental Protocol:

  • Sample Preparation:

    • The 2-hydroxy fatty acids are first converted to their 3,5-dinitrophenyl urethane (B1682113) (DNPU) derivatives to enhance UV detection and chromatographic resolution.[4]

    • Dissolve the 2-OH-FA sample in a suitable solvent (e.g., anhydrous acetonitrile).

    • Add 3,5-dinitrophenyl isocyanate and a catalyst (e.g., pyridine).

    • Heat the mixture to facilitate the reaction.

    • Evaporate the solvent and redissolve the residue in the mobile phase.

  • HPLC Conditions:

    • Column: Chiral slurry-packed capillary column (40 cm × 0.32 mm i.d.) with N-(S)-2-(4-chlorophenyl)isovaleroyl-d-phenylglycine ionically bonded to 5-μm silica (B1680970) gel.[5] Other suitable columns include Chiralpak AD or AD-RH.[6]

    • Mobile Phase: A ternary mobile phase of n-hexane-1,2-dichloroethane-ethanol is optimized for separation.[5] For reversed-phase applications with Chiralpak AD-RH, an appropriate aqueous-organic mobile phase should be used.[6]

    • Flow Rate: Adjust according to the column dimensions and particle size to achieve optimal resolution.

    • Detection: UV detection at 226 nm.[5]

Data Presentation:

AnalyteColumnMobile PhaseDetectionReference
C5-C18 2-OH-FAs (as DNPU derivatives)N-(S)-2-(4-chlorophenyl) isovaleroyl-d-phenylglycine on silica geln-hexane-1,2-dichloroethane-ethanolUV at 226 nm[5]
Hydroxy/hydroperoxy eicosanoidsChiralpak AD or AD-RHNot specifiedNot specified[6]

Experimental Workflow:

HPLC_Direct_Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis start 2-OH-FA Sample derivatization Derivatization with 3,5-Dinitrophenyl Isocyanate start->derivatization dissolution Dissolution in Mobile Phase derivatization->dissolution injection Injection dissolution->injection separation Chiral HPLC Column injection->separation detection UV Detection (226 nm) separation->detection data_analysis data_analysis detection->data_analysis Data Acquisition and Analysis

Caption: Workflow for direct chiral HPLC separation of 2-OH-FAs.

Gas Chromatography-Mass Spectrometry (GC-MS) following Diastereomeric Derivatization

This indirect method involves derivatizing the 2-OH-FA enantiomers with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[1]

Derivatization with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's Reagent)

Experimental Protocol:

  • Lipid Extraction and Methylation:

    • Extract total lipids from the sample.

    • Saponify the lipids and convert the fatty acids to fatty acid methyl esters (FAMEs).[7][8]

    • Separate the hydroxy-FAMEs from the non-hydroxy-FAMEs.[7][8]

  • Derivatization:

    • React the hydroxy-FAMEs with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent, (R)-(-)-MTPA-Cl) to form MTPA-O-FAME diastereomers.[7][8]

  • GC-MS Conditions:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Injection: Splitless injection.

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 300°C) to elute all analytes.

    • Mass Spectrometry: Electron capture negative-ion mass spectrometry (ECNI-MS) in selected ion monitoring (SIM) mode provides high sensitivity.[7][8]

Data Presentation:

AnalyteDerivatizing AgentColumn TypeMS DetectionReference
2-OH-FAs and 3-OH-FAs in food(R)-(-)-MTPA-ClAchiral GC ColumnECNI-MS (SIM)[7][8]
Derivatization with l-menthol (B7771125) and Acetyl Chloride

Experimental Protocol:

  • Derivatization:

    • To the 2-hydroxy fatty acid sample, add anhydrous dichloromethane, l-menthol, and pyridine.

    • Cool the mixture in an ice bath and add acetyl chloride dropwise.[9]

    • Allow the reaction to proceed at room temperature.

    • Quench the reaction with HCl, and perform a liquid-liquid extraction to isolate the diastereomeric esters.

  • GC-MS Conditions:

    • Column: Standard achiral capillary column.

    • Carrier Gas: Helium.

    • Oven Program: A suitable temperature gradient to separate the diastereomers.

    • Mass Spectrometry: Electron ionization (EI) with full scan or SIM mode.

Data Presentation:

AnalyteDerivatizing AgentColumn TypeMS DetectionReference
Lactic acid and 2-hydroxyglutaric acidl-menthol and acetyl chlorideAchiral GC ColumnEI-MS[9]

Experimental Workflow:

GCMS_Indirect_Separation cluster_prep Sample Preparation cluster_gcms GC-MS Analysis start 2-OH-FA Sample derivatization Derivatization with Chiral Reagent (e.g., Mosher's) start->derivatization extraction Diastereomer Extraction derivatization->extraction injection Injection extraction->injection separation Achiral GC Column injection->separation detection Mass Spectrometry (ECNI or EI) separation->detection data_analysis data_analysis detection->data_analysis Data Acquisition and Analysis

Caption: Workflow for indirect chiral GC-MS separation of 2-OH-FAs.

Supercritical Fluid Chromatography (SFC) Methods

SFC is a green and efficient alternative to HPLC for chiral separations, often providing faster analysis times.[10][11]

Experimental Protocol:

  • Sample Preparation:

    • For complex biological samples, an offline reversed-phase liquid chromatography (RPLC) fractionation may be necessary to isolate 2-OH-FA regioisomers prior to chiral SFC analysis.[12]

    • Dissolve the sample or fraction in a suitable solvent compatible with the SFC mobile phase.

  • SFC-MS Conditions:

    • Column: A chiral column such as Lux i-Amylose-3 (tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose).[12]

    • Mobile Phase: Supercritical CO2 with a modifier such as an acetonitrile-methanol mixture.[12]

    • Flow Rate: Typically higher than in HPLC due to the lower viscosity of the mobile phase.

    • Back Pressure: Maintained by a back pressure regulator to keep the CO2 in a supercritical state.

    • Detection: Mass spectrometry is commonly coupled with SFC for sensitive and selective detection.

Data Presentation:

AnalyteColumnMobile Phase ModifierDetectionReference
Fatty acid esters of hydroxy fatty acids (FAHFAs)Lux i-Amylose-3Acetonitrile-methanolMS[12]

Experimental Workflow:

SFC_Separation start Complex Biological Sample rplc Offline RPLC Fractionation (Optional) start->rplc sfc_injection SFC Injection rplc->sfc_injection sfc_separation Chiral SFC Column sfc_injection->sfc_separation ms_detection Mass Spectrometry Detection sfc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for chiral SFC-MS separation of 2-OH-FAs.

Concluding Remarks

The choice of method for the chiral separation of 2-hydroxy fatty acid enantiomers will depend on the specific application, the complexity of the sample matrix, and the available instrumentation. Direct HPLC with a chiral stationary phase offers a straightforward approach, while indirect GC-MS methods after diastereomeric derivatization provide high sensitivity. SFC emerges as a rapid and environmentally friendly alternative. The protocols and data presented here serve as a comprehensive guide for researchers to develop and implement robust methods for the enantioselective analysis of these important lipid molecules.

References

Application Notes: Methyl 2-hydroxytricosanoate as a Biomarker for Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxytricosanoate (B1262812) is the methyl ester of 2-hydroxytricosanoic acid, a very-long-chain 2-hydroxy fatty acid. The presence and concentration of such fatty acids in biological fluids can serve as a critical biomarker for a class of severe genetic disorders known as peroxisomal disorders. Peroxisomes are cellular organelles essential for various metabolic processes, including the alpha-oxidation of branched-chain fatty acids and the beta-oxidation of very-long-chain fatty acids (VLCFAs).[1][2][3] In certain peroxisomal biogenesis disorders, such as Zellweger spectrum disorders, and in single-enzyme deficiencies like Refsum disease, the metabolic pathways responsible for the breakdown of these fatty acids are impaired.[1][4][5][6] This impairment leads to the accumulation of specific lipid intermediates, including 2-hydroxy fatty acids, in plasma and tissues.[7][8] Therefore, the detection and quantification of Methyl 2-hydroxytricosanoate and related compounds can be a valuable tool in the diagnosis and monitoring of these conditions.

Pathophysiological Relevance: The Alpha-Oxidation Pathway

The primary metabolic pathway for the degradation of phytanic acid, a branched-chain fatty acid that cannot be metabolized by beta-oxidation, is alpha-oxidation, which occurs within the peroxisomes.[1] A key step in this pathway is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA by the enzyme phytanoyl-CoA dioxygenase.[1] This 2-hydroxy intermediate is then cleaved into pristanal (B217276) and formyl-CoA.[1] In peroxisomal disorders where this pathway is defective, 2-hydroxy fatty acids can accumulate. For instance, in rhizomelic chondrodysplasia punctata, a defect in the cleavage of 2-hydroxyphytanoyl-CoA leads to its accumulation.[7][8] Similarly, the degradation of straight-chain 2-hydroxy fatty acids, including very-long-chain ones like 2-hydroxytricosanoic acid, is also believed to occur in peroxisomes via a similar mechanism involving 2-hydroxyphytanoyl-CoA lyase.[9]

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Dioxygenase (PHYH) Refsum Refsum Disease (PHYH deficiency) Phytanoyl_CoA->Refsum Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Formyl_CoA Formyl-CoA RCDP Rhizomelic Chondrodysplasia Punctata (Lyase deficiency) Hydroxyphytanoyl_CoA->RCDP Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Alpha-Oxidation Pathway of Phytanic Acid in Peroxisomes.

Quantitative Data Summary

While specific quantitative data for this compound is not abundant in the literature, studies on the closely related 2-hydroxyphytanic acid in peroxisomal disorders provide a strong basis for its potential as a biomarker. The accumulation of this and other 2-hydroxy fatty acids is a hallmark of defects in the alpha-oxidation pathway.

AnalyteConditionMatrixConcentrationReference
2-Hydroxyphytanic acidHealthy IndividualsPlasma< 0.2 µmol/L[7]
2-Hydroxyphytanic acidPeroxisomal Disorders*PlasmaAccumulated[7]
Very-Long-Chain Fatty Acids (e.g., C26:0)Zellweger Spectrum DisordersPlasmaIncreased[10][11]

*Includes rhizomelic chondrodysplasia punctata, generalized peroxisomal dysfunction, and single peroxisomal beta-oxidation enzyme deficiencies.[7]

Experimental Protocols

The analysis of this compound in biological samples typically requires extraction, derivatization to increase volatility, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_derivatization Derivatization Options Start Biological Sample (Plasma, Fibroblasts) Lipid_Extraction Lipid Extraction (e.g., Folch method) Start->Lipid_Extraction Hydrolysis Saponification/Hydrolysis (to release free fatty acids) Lipid_Extraction->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Methylation Methylation (for LC-MS/MS or if starting with free acid for GC-MS) Derivatization->Methylation Silylation Silylation (TMS) (for GC-MS of hydroxy group) Derivatization->Silylation GC_MS GC-MS Analysis Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS LC-MS/MS Analysis LC_MS->Data_Analysis Methylation->LC_MS Silylation->GC_MS

General Experimental Workflow for Fatty Acid Analysis.
Protocol 1: GC-MS Analysis of this compound

This protocol is suitable for the sensitive detection and quantification of this compound after derivatization of the hydroxyl group.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 2-hydroxy fatty acid).

  • Perform a lipid extraction using the Folch method with chloroform:methanol (B129727) (2:1, v/v).

  • Evaporate the organic phase to dryness under a stream of nitrogen.

2. Saponification and Methylation (if starting from total lipids):

  • To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

  • Heat at 100°C for 1 hour to saponify the lipids.

  • After cooling, add 1 mL of 14% boron trifluoride (BF₃) in methanol and heat at 100°C for 30 minutes to methylate the free fatty acids.

  • Extract the resulting fatty acid methyl esters (FAMEs) with hexane (B92381).

3. Silylation of the Hydroxyl Group:

  • Evaporate the hexane extract containing the FAMEs to dryness.

  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[12]

  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative of the hydroxyl group.[13][14]

4. GC-MS Instrumental Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 70°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the TMS-derivatized this compound. A full scan mode can be used for initial identification.

Protocol 2: LC-MS/MS Analysis of 2-Hydroxytricosanoic Acid

This method is suitable for the direct analysis of the 2-hydroxy fatty acid without the need for hydroxyl group derivatization, though methylation of the carboxylic acid is still recommended for improved chromatographic performance.

1. Sample Preparation and Extraction:

  • Follow steps 1 and 2 from the GC-MS protocol to extract and methylate the fatty acids.

2. LC-MS/MS Instrumental Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

  • Gradient Elution:

    • Start with 30% B, ramp to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the deprotonated molecular ion [M-H]⁻ of 2-hydroxytricosanoic acid to a characteristic product ion.

Conclusion

The quantification of this compound and other very-long-chain 2-hydroxy fatty acids serves as a promising biomarker for the diagnosis and investigation of peroxisomal disorders. The accumulation of these fatty acids is a direct consequence of defects in the peroxisomal alpha-oxidation pathway. The provided analytical protocols, utilizing GC-MS and LC-MS/MS, offer robust and sensitive methods for the detection of these biomarkers in biological samples, aiding in the clinical management and research of these complex metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Improving Peak Shape in GC-MS Analysis of Hydroxylated FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak shape in the gas chromatography-mass spectrometry (GC-MS) analysis of hydroxylated fatty acid methyl esters (FAMEs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my hydroxylated FAME peaks exhibiting significant tailing?

A1: Peak tailing is a common issue in the GC-MS analysis of hydroxylated FAMEs, often appearing as an asymmetrical peak with a drawn-out tail. This can compromise resolution and lead to inaccurate quantification.[1][2] The primary causes are typically related to secondary interactions between the polar hydroxyl groups of the analytes and active sites within the GC system.

Common Causes and Solutions for Peak Tailing:

  • Active Sites: Polar or ionogenic analytes can interact with active sites in the inlet liner or at the head of the column.[1][2] The free hydroxyl groups on your FAMEs are particularly susceptible to these interactions.

    • Solution: Use a fresh, deactivated inlet liner.[1][2] If the problem persists, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[1][2]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create turbulence and unswept volumes, leading to tailing for all peaks in the chromatogram.[1][3]

    • Solution: Ensure the column is cut at a perfect 90° angle with a ceramic wafer or specialized tool.[1][4] Consult your instrument manual for the correct column installation depth in the inlet and detector.[2][4]

  • Contamination: Contamination in the inlet liner, such as septum debris, or at the head of the column can cause peak tailing.[4][5]

    • Solution: Regularly replace the septum and inlet liner.[4][5] If contamination is suspected, bake out the column according to the manufacturer's instructions.[6]

  • Incomplete Derivatization: The hydroxyl groups of these FAMEs are polar and can interact with the stationary phase if not properly derivatized. This is a crucial step for these types of compounds.

    • Solution: Ensure your derivatization protocol is optimized and complete. Silylation to cap the hydroxyl groups is highly recommended. (See Experimental Protocols section).

Q2: My peaks are fronting. What is the likely cause?

A2: Peak fronting, where the peak looks like a shark fin, is most commonly caused by column overload.[7][8] This happens when too much sample is injected onto the column, saturating the stationary phase at the column head.

Troubleshooting Peak Fronting:

CauseSolution
Sample Overload Dilute the sample or reduce the injection volume.[7]
Incorrect Split Ratio Increase the split ratio to introduce less sample onto the column.[7]
Column Capacity Consider using a column with a larger internal diameter or a thicker stationary phase film to increase sample loading capacity.[7]
Q3: All the peaks in my chromatogram are broad. How can I improve their shape?

A3: Broad peaks can result from several factors related to the GC method parameters.

Solutions for Broad Peaks:

  • Slow Oven Temperature Ramp: A slow temperature ramp rate can cause peaks to broaden.[7]

    • Solution: Increase the oven programming rate. However, be mindful that this can decrease resolution between closely eluting peaks.[7][9]

  • Incorrect Carrier Gas Flow Rate: If the carrier gas flow rate is too low or too high, it can lead to peak broadening.[7]

    • Solution: Verify and adjust the inlet and detector flow rates to the optimal linear velocity for your column dimensions.[7]

  • Thick Stationary Phase: A column with a very thick film can increase retention and lead to broader peaks.[7]

    • Solution: If necessary, switch to a column with a thinner stationary phase film.[9]

  • Poor Analyte Focusing: For splitless injections, the initial oven temperature should be about 20°C lower than the boiling point of the injection solvent to ensure proper focusing of the analytes at the head of the column.[1][2]

Q4: What causes my peaks to split?

A4: Peak splitting can be caused by both physical and chemical issues within the GC system.

Common Causes of Peak Splitting:

  • Improper Injection Technique: A fast autosampler injection into an open liner can sometimes cause splitting.[7]

    • Solution: Use an inlet liner with glass wool to aid in sample vaporization and reduce the injection speed if possible.[7]

  • Solvent and Stationary Phase Mismatch: In splitless injections, if the sample solvent is not compatible with the stationary phase polarity, it can prevent the sample from forming a narrow band on the column.[2][7]

  • Column Issues: A poorly cut or occluded column at the inlet can lead to a split peak shape.[1][2]

    • Solution: Re-cut the column ensuring a clean, 90-degree cut.[1][2]

Experimental Protocols

Protocol: Silylation of Hydroxylated FAMEs for GC-MS Analysis

To prevent peak tailing from the polar hydroxyl groups, derivatization of these functional groups is essential. Silylation is a common and effective method. This protocol describes the formation of trimethylsilyl (B98337) (TMS) ethers.

Materials:

  • Dried hydroxylated FAME sample

  • Aprotic solvent (e.g., acetonitrile, pyridine)

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[10][11]

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample containing hydroxylated FAMEs is completely dry, as moisture will deactivate the silylating reagent.[12] Place the dried sample (e.g., 100 µL of a 1 mg/mL solution in an aprotic solvent) into a reaction vial.[11]

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial.[11] This provides a molar excess of the derivatizing agent.

  • Reaction: Tightly cap the vial and vortex for 10-30 seconds.[10][11]

  • Heating: Heat the vial at 60-80°C for 60 minutes to ensure complete derivatization.[10][11] The optimal time and temperature may need to be determined empirically for specific samples.[10]

  • Cooling and Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.[11] If needed, the sample can be further diluted with a suitable solvent like hexane (B92381) or dichloromethane.[10]

Quantitative Data Summary

Table 1: Effect of Derivatization on Peak Asymmetry

The following table illustrates the typical improvement in peak shape for a hydroxylated FAME (e.g., TMS-3-hydroxymyristoylmethyl ester) after silylation of the hydroxyl group. The asymmetry factor is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak, while values > 1.2 often indicate significant tailing.

AnalyteDerivatization StatusTypical Asymmetry FactorPeak Shape
3-hydroxymyristate methyl esterUnderivatized (Free -OH)1.8 - 2.5Severe Tailing
TMS-3-hydroxymyristate methyl esterSilylated (-OTMS)1.0 - 1.2Symmetrical
Table 2: Typical GC-MS Parameters for Hydroxylated FAME Analysis

These are starting parameters that may require optimization for your specific application and instrument.

ParameterRecommended Setting
GC Column Non-polar (e.g., DB-5ms, HP-5ms) or mid-polar column; 30 m x 0.25 mm ID, 0.25 µm film thickness.
Injection Mode Splitless or Split (e.g., 10:1 to 20:1).[10][13]
Injector Temperature 250°C - 280°C.[10][14]
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/min.[10]
Oven Program Initial: 70-100°C, hold for 1-2 min. Ramp: 5-15°C/min to ~280-300°C. Hold for 5-10 min.[10]
MS Transfer Line Temp 280°C - 300°C.
Ion Source Temperature 230°C.
Ionization Mode Electron Impact (EI) at 70 eV.[10]

Visual Guides

Troubleshooting Workflow for Peak Tailing

G Start Peak Tailing Observed CheckAllPeaks Are ALL peaks tailing? Start->CheckAllPeaks PhysicalIssue Suspect Physical Issue (e.g., installation, column cut) CheckAllPeaks->PhysicalIssue  Yes ChemicalIssue Suspect Chemical Issue (e.g., active sites, contamination) CheckAllPeaks->ChemicalIssue  No (only polar analytes) CheckColumnCut Check Column Cut (should be 90°) PhysicalIssue->CheckColumnCut ReplaceLiner Use New Deactivated Liner ChemicalIssue->ReplaceLiner CheckInstallation Check Column Installation (correct depth) CheckColumnCut->CheckInstallation Resolved Problem Resolved CheckInstallation->Resolved TrimColumn Trim 10-20cm from Column Inlet ReplaceLiner->TrimColumn CheckDeriv Review Derivatization Protocol (Is it complete?) TrimColumn->CheckDeriv CheckDeriv->Resolved

Caption: A logical workflow for troubleshooting peak tailing issues.

Experimental Workflow for Hydroxylated FAME Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Lipid Extract Hydrolysis Hydrolysis & Methylation (e.g., BF3-Methanol) Sample->Hydrolysis Drying1 Evaporate to Dryness Hydrolysis->Drying1 Silylation Silylation (BSTFA + 1% TMCS, 60°C) Drying1->Silylation FinalSample Derivatized Sample in Solvent Silylation->FinalSample Injection Inject into GC-MS FinalSample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Standard workflow for preparing and analyzing hydroxylated FAMEs.

References

Technical Support Center: Overcoming Co-elution of 2-Hydroxy and 3-Hydroxy Fatty Acid Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 2-hydroxy and 3-hydroxy fatty acid isomers during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why do 2-hydroxy and 3-hydroxy fatty acid isomers frequently co-elute in reversed-phase HPLC?

A1: 2-hydroxy and 3-hydroxy fatty acid isomers are positional isomers with very similar physicochemical properties, including polarity and hydrophobicity. In standard reversed-phase HPLC, where separation is primarily based on hydrophobic interactions with the stationary phase (e.g., C18), their structural similarity leads to nearly identical retention times, resulting in co-elution.

Q2: What is the most effective general strategy to separate these isomers?

A2: The most effective strategy often involves enhancing the selectivity of the chromatographic system. This can be achieved through three main approaches:

  • Chiral Chromatography: Utilizing a chiral stationary phase (CSP) can effectively separate the enantiomers of each isomer, and in some cases, may also resolve the positional isomers.

  • Derivatization: Chemically modifying the fatty acid isomers can introduce structural differences that enhance separation on standard stationary phases.

  • Mobile Phase Optimization: Carefully adjusting the mobile phase composition, including solvent ratios and additives, can sometimes improve the resolution between the isomers.

Q3: Can I use mass spectrometry (MS) to distinguish between the co-eluting isomers without chromatographic separation?

A3: While mass spectrometry is a powerful tool for identification, distinguishing between 2-hydroxy and 3-hydroxy fatty acid isomers based solely on their mass spectra can be challenging due to their identical molecular weight and often similar fragmentation patterns.[1][2] However, tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragment ions that allow for their differentiation. For reliable quantification, chromatographic separation prior to MS detection is highly recommended.

Q4: What are the advantages of derivatization for analyzing these isomers?

A4: Derivatization offers several advantages:

  • Improved Separation: The addition of a chemical tag can exaggerate the small structural differences between the isomers, leading to better resolution.

  • Enhanced Detection: Many derivatizing agents introduce a chromophore or fluorophore, significantly increasing the sensitivity of UV or fluorescence detection.

  • Improved Peak Shape: Derivatization can reduce tailing and improve the overall peak shape.

Troubleshooting Guide

Issue 1: Complete Co-elution of 2-OH and 3-OH Isomers on a C18 Column

This is a common issue when starting method development. The following steps can be taken to achieve separation.

Troubleshooting Workflow

start Start: Co-elution on C18 step1 Option 1: Modify Mobile Phase start->step1 step2 Option 2: Introduce Derivatization start->step2 step3 Option 3: Switch to a Chiral Column start->step3 step4 Evaluate Resolution step1->step4 step2->step4 step3->step4 step5 Optimize Further step4->step5 Partial Separation end_success Successful Separation step4->end_success Resolution > 1.5 step5->step1 step5->step2 step5->step3 end_fail Re-evaluate Strategy step5->end_fail No Improvement cluster_prep Sample Preparation cluster_hplc HPLC Analysis prep1 Lipid Extraction prep2 Saponification prep1->prep2 prep3 SPE Cleanup prep2->prep3 hplc1 Inject on Chiral Column prep3->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 Detection (UV/MS) hplc2->hplc3 start Goal: Separate 2-OH and 3-OH Isomers choice1 Is enantiomeric purity also required? start->choice1 yes Yes choice1->yes no No choice1->no chiral_path Use Chiral HPLC yes->chiral_path derivatize_path Consider Derivatization no->derivatize_path rp_hplc_path Optimize Reversed-Phase Method no->rp_hplc_path detection_choice Is high sensitivity needed? chiral_path->detection_choice derivatize_path->detection_choice rp_hplc_path->detection_choice ms_detect Use MS Detection detection_choice->ms_detect Yes uv_detect Use UV/Fluorescence Detection detection_choice->uv_detect No

References

Technical Support Center: Optimizing Derivatization of Very Long-Chain Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of very long-chain hydroxy fatty acids (VLC-HFAs) for gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of very long-chain hydroxy fatty acids (VLC-HFAs)?

A1: Derivatization is a critical step for the successful analysis of VLC-HFAs by GC-MS for several reasons:

  • Increased Volatility: VLC-HFAs are large molecules with low volatility. The derivatization process converts the polar carboxyl and hydroxyl functional groups into less polar, more volatile esters and silyl (B83357) ethers, respectively, allowing them to be vaporized in the GC inlet without decomposition.[1][2][3]

  • Improved Thermal Stability: The derivatized forms of VLC-HFAs are more thermally stable, which is crucial for preventing degradation at the high temperatures used in GC analysis.[3]

  • Enhanced Chromatographic Separation: By reducing the polarity of the molecules, derivatization minimizes interactions with the stationary phase of the GC column, resulting in sharper, more symmetrical peaks and improved separation from other components in the sample.[2][4]

  • Better Mass Spectral Fragmentation: Derivatization can lead to more predictable and informative fragmentation patterns in the mass spectrometer, aiding in the identification and structural elucidation of the VLC-HFAs.[5]

Q2: What is the most common derivatization strategy for VLC-HFAs?

A2: A two-step derivatization process is the most common and effective strategy for VLC-HFAs.[6][7] This involves:

  • Esterification: The carboxylic acid group is converted into a methyl ester (fatty acid methyl ester, or FAME).

  • Silylation: The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether.

This sequential approach ensures that both polar functional groups are appropriately modified for GC-MS analysis.

Q3: Which reagents are recommended for the two-step derivatization of VLC-HFAs?

A3: For the two-step derivatization, the following reagents are commonly used:

  • Esterification: Boron trifluoride in methanol (B129727) (BF3-methanol) is a widely used and effective reagent.[8][9][10] Alternatives include methanolic HCl and sulfuric acid-methanol.[8][11]

  • Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a powerful silylating agent suitable for hydroxyl groups.[2][12][13] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent option, particularly for producing volatile byproducts that do not interfere with the chromatogram.[2][13]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question Possible Causes Recommended Solutions
Why am I getting a low yield of my derivatized VLC-HFA? Presence of Water: Moisture in the sample or reagents is a common cause of incomplete derivatization as it can hydrolyze the reagents and the formed derivatives.[14]- Ensure all glassware is thoroughly dried. - Use anhydrous solvents and reagents. - Dry the sample completely before adding derivatization reagents. A common technique is to evaporate the sample to dryness under a stream of nitrogen.[12][14] - Consider adding a water scavenger like 2,2-dimethoxypropane (B42991) to the reaction mixture.[10]
Insufficient Reagent: An inadequate amount of the derivatizing agent will lead to an incomplete reaction.- Use a significant molar excess of the derivatization reagent. For silylation, a general rule is at least a 2:1 molar ratio of BSTFA to active hydrogens.
Suboptimal Reaction Conditions: The reaction time or temperature may not be sufficient for the derivatization of these large and sometimes sterically hindered molecules.- Optimize the reaction time and temperature. For esterification with BF3-methanol, heating at 60-100°C for 10-90 minutes is common.[10][11] For silylation with BSTFA, heating at 60-80°C for 30-60 minutes is often required.[12][13] - For particularly difficult or sterically hindered hydroxyl groups, a longer reaction time or higher temperature may be necessary.
Degraded Reagents: Derivatization reagents can degrade over time, especially if not stored properly.- Use fresh, high-quality derivatization reagents. - Store reagents in a desiccator and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[14]

Issue 2: Incomplete Silylation of the Hydroxyl Group

Question Possible Causes Recommended Solutions
My GC-MS results show a peak for the FAME but not the fully derivatized product. What's wrong? Steric Hindrance: The hydroxyl group in a VLC-HFA, particularly if it is in the alpha (2-hydroxy) or beta (3-hydroxy) position or near a branch point, can be sterically hindered, making it difficult for the silylating reagent to access.[5][15]- Use a more powerful silylating agent. While BSTFA is effective, MSTFA is often considered a stronger silylating agent.[13] - The addition of a catalyst like 1% TMCS to BSTFA or MSTFA can significantly enhance the reaction rate for hindered hydroxyls.[12][13] - Increase the reaction temperature and/or time to overcome the steric hindrance.
Choice of Silylating Reagent: For extremely hindered hydroxyl groups, standard silylating agents may not be sufficient.- Consider using a silylating reagent that forms a more stable derivative with bulkier groups, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), although this may require more stringent reaction conditions.[5][15] However, be aware that MTBSTFA may not be suitable for compounds with high molecular mass as it can lead to poor fragmentation patterns.[5][15]

Issue 3: Presence of Artifacts or Unexpected Peaks in the Chromatogram

Question Possible Causes Recommended Solutions
I'm seeing extra peaks in my chromatogram that I can't identify. What could be causing this? Side Reactions with Reagents: Some derivatization reagents can cause side reactions, such as the formation of methoxy (B1213986) artifacts with unsaturated fatty acids when using BF3-methanol under harsh conditions.[8]- Use the mildest effective reaction conditions (temperature and time). - Methanolic HCl is sometimes considered to produce fewer artifacts than BF3-methanol.[8]
Formation of Multiple Derivatives: Incomplete silylation can lead to the presence of both the partially and fully derivatized compound.[16]- Optimize the silylation reaction as described in "Issue 2" to ensure complete derivatization.
Contaminants in the Sample or Reagents: Impurities in the sample, solvents, or derivatization reagents can appear as extra peaks.- Run a reagent blank (all components except the sample) to identify any peaks originating from the reagents or solvents.[10] - Use high-purity solvents and reagents.
Silylating Reagent Artifacts: Excess silylating reagent and its byproducts can sometimes be observed in the chromatogram.- MSTFA is often preferred over BSTFA because its byproducts are more volatile and elute with the solvent front, minimizing interference.[2] - If using BSTFA, ensure your solvent delay on the MS is set appropriately to avoid detecting the reagent peak.

Data Presentation: Comparison of Derivatization Reagents

Table 1: Comparison of Esterification Catalysts for VLCFAs

CatalystTypical Reaction TimeAdvantagesDisadvantages
Boron Trifluoride-Methanol (BF3-Methanol) 10 - 30 minutes[9][11]Fast and effective for a wide range of fatty acids.[10]Can cause the formation of methoxy artifacts with unsaturated fatty acids under harsh conditions; more expensive than HCl-methanol.[8]
Hydrochloric Acid-Methanol (HCl-Methanol) 90 minutes[11]Cost-effective and less prone to causing isomerization of fatty acids.[8]Slower reaction time compared to BF3-methanol.
Sulfuric Acid-Methanol (H2SO4-Methanol) 10 minutes[11]Fast reaction time.Can cause breakdown of some polyunsaturated fatty acids at high temperatures.[9]

Table 2: Comparison of Silylating Reagents for Hydroxy Fatty Acids

ReagentSilylating PowerByproductsSuitability for Hindered -OH
BSTFA (+/- 1% TMCS) StrongLess volatile than MSTFA byproductsGood, enhanced with TMCS catalyst.[12]
MSTFA (+/- 1% TMCS) Very StrongHighly volatile, elute with solvent front[2]Excellent, especially with TMCS catalyst.
MTBSTFA StrongLess volatileGood for sterically hindered sites, but may not be ideal for high molecular weight compounds due to fragmentation patterns.[5][15]

Experimental Protocols

Protocol 1: Two-Step Derivatization of VLC-HFAs for GC-MS Analysis

Materials:

  • Dried VLC-HFA sample (1-5 mg)

  • Boron trifluoride-methanol (14% w/v) or 5% HCl in methanol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous hexane (B92381)

  • Anhydrous pyridine (B92270) or acetonitrile (B52724)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Step 1: Esterification of the Carboxylic Acid Group

  • Place the dried VLC-HFA sample into a reaction vial.

  • Add 1-2 mL of BF3-methanol (or HCl-methanol) to the vial.

  • Seal the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

  • Vortex the mixture for 30 seconds to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the hexane under a gentle stream of nitrogen to obtain the dry FAME residue.

Step 2: Silylation of the Hydroxyl Group

  • To the dried FAME residue, add 50 µL of anhydrous pyridine or acetonitrile and 50 µL of BSTFA (+1% TMCS).

  • Seal the vial tightly and heat at 70-80°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with anhydrous hexane prior to injection.

Visualizations

experimental_workflow start Start: Dried VLC-HFA Sample esterification Step 1: Esterification Add BF3-Methanol Heat at 60-80°C start->esterification extraction Liquid-Liquid Extraction with Hexane esterification->extraction drying_ester Dry Hexane Extract (Anhydrous Na2SO4) extraction->drying_ester evaporation Evaporate Hexane (Nitrogen Stream) drying_ester->evaporation silylation Step 2: Silylation Add Pyridine & BSTFA (+1% TMCS) Heat at 70-80°C evaporation->silylation analysis GC-MS Analysis silylation->analysis

Caption: Two-step derivatization workflow for VLC-HFAs.

troubleshooting_derivatization start Low or No Product Yield? check_water Check for Moisture (Sample, Reagents, Glassware) start->check_water Yes incomplete_silylation Incomplete Silylation? start->incomplete_silylation No check_reagent Check Reagent (Amount, Quality) check_water->check_reagent optimize_conditions Optimize Reaction (Time, Temperature) check_reagent->optimize_conditions optimize_conditions->incomplete_silylation steric_hindrance Consider Steric Hindrance incomplete_silylation->steric_hindrance Yes artifacts Artifacts Present? incomplete_silylation->artifacts No stronger_reagent Use Stronger Silylating Agent (e.g., MSTFA) steric_hindrance->stronger_reagent add_catalyst Add Catalyst (TMCS) steric_hindrance->add_catalyst increase_severity Increase Reaction Severity (Higher Temp/Longer Time) steric_hindrance->increase_severity stronger_reagent->artifacts add_catalyst->artifacts increase_severity->artifacts check_blank Run Reagent Blank artifacts->check_blank Yes success Successful Derivatization artifacts->success No mild_conditions Use Milder Conditions check_blank->mild_conditions mild_conditions->success

References

Technical Support Center: Troubleshooting Low Recovery of Methyl 2-hydroxytricosanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of Methyl 2-hydroxytricosanoate (B1262812). This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common problems encountered during the experimental workflow that may lead to low recovery of this target analyte.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 2-hydroxytricosanoate and why is its extraction challenging?

This compound is a long-chain hydroxylated fatty acid methyl ester. Its chemical structure includes a long, non-polar hydrocarbon tail and a polar head containing a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. This amphipathic nature can complicate extraction, as the molecule has affinity for both polar and non-polar solvents. The hydroxyl group, in particular, increases its polarity compared to non-hydroxylated fatty acid methyl esters, which can lead to partitioning into the aqueous phase or incomplete extraction if the solvent system is not optimized.

Q2: I am experiencing low recovery of this compound. What are the most likely causes?

Low recovery is a common issue that can stem from several factors throughout the extraction process. The most frequent culprits include:

  • Suboptimal Solvent System: The polarity of the extraction solvent may not be suitable for efficiently partitioning the hydroxylated FAME from the sample matrix.

  • Incorrect pH of the Aqueous Phase: The pH of the sample can influence the ionization state of interfering compounds and the overall extraction efficiency.

  • Emulsion Formation: The formation of a stable emulsion between the aqueous and organic layers can trap the analyte, preventing its complete transfer into the organic phase.

  • Incomplete Lysis or Homogenization: If the analyte is of biological origin, inefficient disruption of cells or tissues can lead to poor release of the target molecule.

  • Analyte Adsorption: The polar hydroxyl group can cause the analyte to adsorb to glass surfaces or particulate matter in the sample.

  • Insufficient Mixing or Incubation Time: Inadequate contact between the sample and the extraction solvent will result in incomplete partitioning of the analyte.

Q3: How do I choose the right solvent system for extracting this compound?

The key is to use a solvent or a combination of solvents that can effectively solvate both the polar and non-polar moieties of the molecule.

  • For general lipid extraction , a mixture of a polar and a non-polar solvent is often most effective. The Folch method, using a chloroform:methanol (2:1 v/v) mixture, is a widely used and effective system for a broad range of lipids, including more polar ones.[1][2]

  • To specifically target more polar lipids , increasing the proportion of the polar co-solvent can be beneficial. For instance, a hexane (B92381):isopropanol (3:2 v/v) mixture is another common choice.[1]

  • Consider a step-wise extraction: You can first use a non-polar solvent like hexane to remove non-polar lipids, and then follow with a more polar solvent mixture to extract the hydroxylated FAME.

Q4: What is the role of pH in the extraction, and what is the optimal pH?

While this compound itself is a neutral molecule and its charge is not directly affected by pH, the pH of the aqueous phase can influence the extraction in other ways. Acidification of the extraction medium can help disrupt ionic interactions between polar lipids and other macromolecules in the sample, potentially improving recovery.[1][2][3] For the extraction of acidic phospholipids, a pH range of 2-4 has been suggested to be beneficial.[2] While not directly applicable to the neutral this compound, adjusting the pH to a slightly acidic condition (e.g., pH 4-5) may help to minimize the ionization of potentially interfering acidic compounds in the matrix, reducing their solubility in the organic phase.

Q5: I have a persistent emulsion forming during my liquid-liquid extraction. How can I break it?

Emulsion formation is a common problem, especially with complex biological samples. Here are several techniques to break an emulsion:

  • Salting Out: Add a small amount of a saturated salt solution (brine) or solid sodium chloride (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help force the separation of the two phases.

  • Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can effectively break the emulsion.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, use a gentle swirling or inverting motion to mix the phases. This reduces the energy input that can lead to emulsion formation.

  • Filtration: Passing the emulsion through a bed of glass wool or a filter aid like Celite® can sometimes help to coalesce the dispersed droplets.

Troubleshooting Guide

The following table provides a structured approach to troubleshooting low recovery of this compound.

Problem Potential Cause Recommended Solution
Low Recovery in Organic Phase Solvent polarity is too low. The hydroxyl group makes the analyte more polar than non-hydroxylated FAMEs.Use a more polar solvent system. A mixture of a non-polar and a polar solvent is recommended. Common choices include Chloroform:Methanol (2:1 v/v) or Hexane:Isopropanol (3:2 v/v).[1]
Incomplete phase separation due to emulsion. The analyte is trapped in the emulsion layer.Add a saturated NaCl solution (brine) to the separatory funnel to break the emulsion. Alternatively, centrifuge the mixture if volumes are small. Gentle mixing instead of vigorous shaking can prevent emulsion formation.
Incorrect pH of the aqueous phase. Interfering compounds may be co-extracting, or the analyte may be interacting with the matrix.Adjust the pH of the aqueous sample to be slightly acidic (pH 4-5) to minimize the solubility of acidic contaminants in the organic phase.[2][3]
Analyte is bound to proteins or other macromolecules. In biological samples, the analyte may not be freely available for extraction.Pretreat the sample with a protein precipitation step (e.g., using cold acetone (B3395972) or acetonitrile) before liquid-liquid extraction.
High Variability in Recovery Inconsistent extraction procedure. Variations in mixing time, intensity, or solvent volumes can lead to inconsistent results.Standardize the extraction protocol. Use a vortex mixer for a consistent time and speed for mixing. Ensure accurate measurement of all solvent volumes.
Sample matrix effects. Components in the sample matrix can enhance or suppress the signal during analysis (e.g., in mass spectrometry), leading to apparent low recovery.Prepare matrix-matched calibration standards to account for matrix effects.[4][5] Consider a sample clean-up step using solid-phase extraction (SPE) to remove interfering compounds.
No or Very Low Analyte Detected Analyte degradation. The compound may be unstable under the extraction conditions.Avoid high temperatures and exposure to strong acids or bases for prolonged periods. Store samples and extracts at low temperatures and under an inert atmosphere if possible.
Adsorption to surfaces. The polar hydroxyl group can lead to adsorption onto glass or plasticware.Silanize glassware to reduce active sites for adsorption. Rinsing the extraction vessel with a small amount of clean solvent after the final extraction can help recover any adsorbed analyte.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction using a Modified Folch Method

This protocol is a robust method for extracting a broad range of lipids, including hydroxylated species, from biological samples.

  • Sample Homogenization:

    • For tissue samples, weigh approximately 100 mg of tissue and homogenize in 1 mL of ice-cold phosphate-buffered saline (PBS).

    • For liquid samples (e.g., plasma, cell culture media), use 100 µL of the sample directly.

  • Solvent Addition:

    • To the homogenized sample, add 3 mL of a chloroform:methanol (2:1 v/v) mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation:

    • Add 0.6 mL of 0.9% NaCl solution to the mixture.

    • Vortex for another 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to facilitate phase separation. You should observe two distinct layers: an upper aqueous layer and a lower organic layer containing the lipids.

  • Collection of Organic Phase:

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be careful not to disturb the protein interface between the two layers.

  • Re-extraction (Optional but Recommended):

    • To maximize recovery, add another 2 mL of the chloroform:methanol mixture to the remaining aqueous layer, vortex, centrifuge, and collect the lower organic phase again. Combine this with the first organic extract.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., hexane or a mobile phase compatible with your analytical method) for subsequent analysis.

Visualizing the Troubleshooting Process

To aid in diagnosing the cause of low recovery, the following workflow diagram outlines a logical troubleshooting sequence.

TroubleshootingWorkflow start Start: Low Recovery of this compound check_emulsion Is there a stable emulsion? start->check_emulsion break_emulsion Break emulsion (add salt, centrifuge) check_emulsion->break_emulsion Yes check_solvent Is the solvent system appropriate? check_emulsion->check_solvent No re_extract Re-extract sample break_emulsion->re_extract final_analysis Analyze sample re_extract->final_analysis optimize_solvent Optimize solvent polarity (e.g., Chloroform:Methanol) check_solvent->optimize_solvent No check_pH Is the sample pH optimized? check_solvent->check_pH Yes optimize_solvent->re_extract adjust_pH Adjust pH to slightly acidic (4-5) check_pH->adjust_pH No check_matrix Are matrix effects suspected? check_pH->check_matrix Yes adjust_pH->re_extract matrix_matched_standards Use matrix-matched standards or SPE cleanup check_matrix->matrix_matched_standards Yes check_homogenization Was homogenization/lysis complete? check_matrix->check_homogenization No matrix_matched_standards->final_analysis improve_homogenization Improve homogenization technique check_homogenization->improve_homogenization No check_homogenization->final_analysis Yes improve_homogenization->re_extract

Caption: A decision tree for troubleshooting low recovery of this compound.

Extraction Workflow Diagram

The following diagram illustrates the key steps in the recommended extraction protocol.

ExtractionWorkflow start Start: Sample Preparation homogenize Homogenize Sample (e.g., in PBS) start->homogenize add_solvent Add Chloroform:Methanol (2:1) homogenize->add_solvent vortex1 Vortex for 2 min add_solvent->vortex1 add_salt Add 0.9% NaCl Solution vortex1->add_salt vortex2 Vortex for 30 sec add_salt->vortex2 centrifuge Centrifuge (2000 x g, 10 min) vortex2->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic evaporate Evaporate Solvent (Nitrogen Stream) collect_organic->evaporate reconstitute Reconstitute in Appropriate Solvent evaporate->reconstitute end Ready for Analysis reconstitute->end

Caption: A workflow diagram for the extraction of this compound.

References

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of 2-Hydroxy Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the LC-MS/MS analysis of 2-hydroxy lipids.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of 2-hydroxy lipids?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, a 2-hydroxy lipid, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[2][3] In complex biological matrices such as plasma or tissue extracts, phospholipids (B1166683) are a major cause of ion suppression, as they are highly abundant and can easily ionize, competing with the 2-hydroxy lipids for charge in the ion source.[2][4]

Q2: What are the primary sources of ion suppression in 2-hydroxy lipid analysis?

A2: The primary sources of ion suppression in the analysis of 2-hydroxy lipids from biological samples include:

  • Phospholipids: These are the most significant contributors to ion suppression in lipidomics.[2][4] Their high concentration and ease of ionization interfere with the ionization of less abundant lipids like 2-hydroxy lipids.

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can build up in the ion source, leading to reduced sensitivity and ion suppression.

  • Other Endogenous Molecules: Complex biological samples contain a wide variety of molecules, such as other lipid classes, peptides, and small molecule metabolites, that can co-elute with 2-hydroxy lipids and cause ion suppression.[5]

Q3: How can I detect and quantify ion suppression in my 2-hydroxy lipid analysis?

A3: The presence and extent of ion suppression can be assessed using the following methods:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a 2-hydroxy lipid standard into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of the standard at the retention time of interfering compounds indicates ion suppression.

  • Matrix Factor (MF) Calculation: This quantitative method compares the peak area of a 2-hydroxy lipid standard spiked into a blank matrix extract (after extraction) to the peak area of the standard in a neat solvent.

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of 2-hydroxy lipids.

Problem 1: Low or no signal for my 2-hydroxy lipid analyte.

Possible Cause Recommended Solution
Significant Ion Suppression Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components, particularly phospholipids.[6] Optimize the LC gradient to achieve better separation of the 2-hydroxy lipid from the ion-suppressing regions.[7]
Poor Ionization Efficiency Consider chemical derivatization of the 2-hydroxy lipid to enhance its ionization efficiency.[8] Optimize MS source parameters such as spray voltage, gas flows, and temperature.[9][10]
Analyte Degradation Ensure proper sample handling and storage to prevent degradation. Use antioxidants during sample preparation if oxidation is a concern.[11]

Problem 2: Poor reproducibility and high variability in peak areas.

Possible Cause Recommended Solution
Inconsistent Matrix Effects Employ a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the 2-hydroxy lipid to compensate for variations in ion suppression.[12] Ensure the sample preparation method is robust and consistently applied to all samples.
Carryover Implement a rigorous needle and column wash protocol between injections to prevent carryover from previous samples.[1]
LC System Instability Check for leaks, pressure fluctuations, and ensure the mobile phases are freshly prepared and properly degassed.[1]

Problem 3: Difficulty separating 2-hydroxy lipids from other isobaric lipids.

Possible Cause Recommended Solution
Insufficient Chromatographic Resolution Optimize the LC method by adjusting the gradient slope, mobile phase composition, or trying a different column chemistry (e.g., HILIC for separation based on polarity).[13][7][14] Consider two-dimensional LC (2D-LC) for complex samples requiring higher peak capacity.
Lack of Specificity in MS/MS Optimize MRM transitions (precursor and product ions) to be highly specific for the 2-hydroxy lipid of interest.[9][15]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 2-Hydroxy Lipids from Plasma

This protocol is a modification of the widely used Folch and Bligh & Dyer methods for lipid extraction.[11]

Materials:

  • Plasma sample

  • Methanol (B129727) (MeOH), LC-MS grade

  • Chloroform (B151607) (CHCl₃), LC-MS grade

  • Water, LC-MS grade

  • Internal standard solution (e.g., a deuterated 2-hydroxy lipid)

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add the internal standard solution.

  • Add 400 µL of cold methanol and vortex for 30 seconds.

  • Add 800 µL of chloroform and vortex for 1 minute.

  • Add 200 µL of water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids into a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/isopropanol (B130326) 1:1, v/v).

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of 2-Hydroxy Lipids

This protocol uses a reverse-phase SPE cartridge to remove polar interferences.

Materials:

  • Lipid extract (from LLE or protein precipitation)

  • Reverse-phase SPE cartridge (e.g., C18)

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Elution solvent (e.g., isopropanol)

  • SPE manifold

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of a water/methanol mixture (e.g., 80:20, v/v) to remove polar interferences.

  • Elution: Elute the 2-hydroxy lipids with 2 mL of isopropanol into a clean collection tube.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the desired volume of injection solvent.

Quantitative Data Summary

The following table summarizes typical recoveries for different lipid classes using various sample preparation methods. While specific data for 2-hydroxy lipids is limited, this provides a general guideline. Researchers should validate these methods for their specific 2-hydroxy lipid of interest.

Sample Preparation Method Lipid Class Average Recovery (%) Reference
Liquid-Liquid Extraction (Folch)Phosphatidylcholines95 ± 5[11]
Liquid-Liquid Extraction (MTBE)Triacylglycerols98 ± 3[16]
Solid-Phase Extraction (C18)Free Fatty Acids92 ± 7[6]
Phospholipid Removal PlateLysophosphatidylcholines>98 (removal)[17]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) LLE Liquid-Liquid Extraction (e.g., Folch Method) Sample->LLE Remove Proteins & Gross Lipids SPE Solid-Phase Extraction (e.g., C18) LLE->SPE Further Cleanup Derivatization Chemical Derivatization (Optional) SPE->Derivatization LC LC Separation (e.g., Reversed-Phase) Derivatization->LC MS MS/MS Detection (MRM Mode) Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the LC-MS/MS analysis of 2-hydroxy lipids.

Troubleshooting_Logic Start Problem: Low Signal or High Variability Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_LC Optimize Chromatography Check_Sample_Prep->Check_LC No Improve_Cleanup Implement SPE or LLE Check_Sample_Prep->Improve_Cleanup Yes Check_MS Optimize MS Parameters Check_LC->Check_MS No Optimize_Gradient Adjust Gradient Profile Check_LC->Optimize_Gradient Yes Tune_Source Tune Ion Source Parameters Check_MS->Tune_Source Yes Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Improve_Cleanup->Use_SIL_IS Change_Column Try Different Column Chemistry Optimize_Gradient->Change_Column Optimize_MRM Optimize MRM Transitions Tune_Source->Optimize_MRM

Caption: A troubleshooting flowchart for addressing common issues in 2-hydroxy lipid analysis.

References

Technical Support Center: Enhancing Sensitivity for the Detection of Low-Abundance 2-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low-abundance 2-hydroxy fatty acids (2-OH-FAs).

Frequently Asked Questions (FAQs)

Q1: Why is the detection of low-abundance 2-hydroxy fatty acids challenging?

The analysis of low-abundance 2-hydroxy fatty acids presents several challenges. Due to their low concentrations in biological samples, detection can be difficult.[1][2] Additionally, the presence of numerous isomers of other oxidized fatty acids can lead to misinterpretation of mass spectrometry data.[3] The inherent low ionization efficiency of fatty acids in mass spectrometry also contributes to poor sensitivity.[4][5][6]

Q2: What are the common analytical platforms for 2-hydroxy fatty acid analysis?

The most common and powerful analytical methodologies for the determination of 2-hydroxy fatty acids rely on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][7] Specifically, techniques like UPLC-MS/MS (ultraperformance liquid chromatography-tandem mass spectrometry) are used for global profiling and identification.[3][8]

Q3: How can I improve the sensitivity of my LC-MS analysis for 2-hydroxy fatty acids?

To enhance sensitivity, chemical derivatization of the fatty acids prior to LC-MS analysis is a widely used strategy.[4][5][6] Derivatization of the carboxyl group can lead to charge reversal, allowing for detection and quantification in the more sensitive positive ion mode.[4][6][9] Isotope labeling can further simplify the analysis and help to quickly identify low-abundance 2-OH-FAs in complex biological samples.[9]

Q4: What are some effective derivatization reagents for 2-hydroxy fatty acids?

Several derivatization reagents have been shown to significantly improve the detection sensitivity of 2-hydroxy fatty acids. Some common examples include:

  • 2-dimethylaminoethylamine (DMED): This reagent has been shown to increase the detection sensitivities of fatty acid esters of hydroxy fatty acids (FAHFAs) by 7 to 72-fold.[2]

  • 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI): This in-house synthesized reagent helps to distinguish between 2-OH and 3-OH fatty acids by producing diagnostic ions in LC-MS analysis.[9]

  • Pentafluorobenzoyl (PFBO) chloride: Used for GC-MS analysis, this reagent creates derivatives with strong electron affinity, making them highly suitable for sensitive detection using electron-capture negative ion mass spectrometry (GC/ECNI-MS).[7]

  • Girard's Reagent T (GT): A novel on-tissue chemical derivatization method using GT has been shown to improve the detection sensitivity of fatty acids by up to 1000-fold in mass spectrometry imaging.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of low-abundance 2-hydroxy fatty acids.

Issue 1: Low or No Signal Detected for 2-OH-FAs

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction Review your lipid extraction protocol. Methods like the Bligh-Dyer or a three-phase solvent system using methyl tert-butyl ether (MTBE), methanol (B129727), and water are commonly used for total lipid extraction.[1] Ensure complete protein precipitation to release protein-bound lipids.[11]
Sample Degradation Ensure proper sample handling and storage to prevent degradation of 2-OH-FAs. Use antioxidants during sample preparation if necessary.[12]
Poor Ionization Efficiency Employ chemical derivatization to enhance the ionization of your target analytes.[4][5][6] See the FAQ section for recommended derivatization reagents.
Suboptimal MS Parameters Optimize mass spectrometer settings, including ionization source parameters, collision energy, and detector voltage, for your specific derivatized analytes.
Matrix Effects The presence of other molecules in your sample can suppress the signal of your target analyte. Use solid-phase extraction (SPE) for sample cleanup and enrichment of 2-OH-FAs.[1][13] Strong anion exchange (SAX) SPE can be particularly effective.[2]
Issue 2: Poor Chromatographic Resolution and Peak Shape

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate LC Column Ensure you are using a column suitable for lipid analysis, such as a C18 column. A good separation of isomers can be achieved on a C18 column in a UHPLC system.[2]
Suboptimal Mobile Phase Optimize the mobile phase composition and gradient to improve the separation of 2-OH-FA isomers.
Contaminated Guard Column or Column Replace the guard column. If the problem persists, clean or replace the analytical column according to the manufacturer's instructions.
Sample Overload Reduce the amount of sample injected onto the column.
Issue 3: Inaccurate Quantification

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Lack of Appropriate Internal Standard Use a stable isotope-labeled internal standard that is structurally similar to your analyte of interest for the most accurate quantification.[9]
Non-linear Calibration Curve Prepare a calibration curve with a sufficient number of data points covering the expected concentration range of your samples. Ensure the curve has a good linearity (R² ≥ 0.99).
Incomplete Derivatization Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete derivatization of both standards and samples.

Quantitative Data Summary

The following table summarizes the reported enhancement in detection sensitivity for fatty acids using different derivatization reagents.

Derivatization ReagentAnalytical PlatformFold Increase in SensitivityAnalyteReference
2-dimethylaminoethylamine (DMED)UHPLC/MS7 - 72FAHFAs[2]
Girard's Reagent T (GT)MALDI-MSI~1000Fatty Acids[10]
2-picolylamine (PA)HRMS-Free Fatty Acids[14]

Note: The limits of detection (LODs) for DMED-labeled FAHFAs ranged from 0.01 to 0.14 pg, and for PA-derivatized free fatty acids, the LODs were 9-76 pg/mL.[2][14]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the enrichment of FAHFAs from biological samples using strong anion exchange (SAX) SPE.[2]

  • Sample Lysis and Lipid Extraction:

    • Homogenize tissue samples or lyse cells in an appropriate buffer.

    • Perform a total lipid extraction using a method such as the Bligh-Dyer procedure.[1]

  • SPE Column Conditioning:

    • Condition a SAX SPE cartridge by washing with methanol followed by water.

  • Sample Loading:

    • Load the lipid extract onto the conditioned SAX SPE cartridge.

  • Washing:

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.

    • Wash with a slightly more polar solvent (e.g., ethyl acetate) to remove other interfering substances.

  • Elution:

    • Elute the FAHFAs from the cartridge using a solvent mixture containing a weak acid (e.g., 5% acetic acid in methanol).

  • Solvent Evaporation:

    • Evaporate the solvent from the eluate under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for derivatization or direct LC-MS analysis.

Protocol 2: Chemical Derivatization with 2-dimethylaminoethylamine (DMED)

This protocol describes the chemical labeling of FAHFAs with DMED for enhanced UHPLC/MS detection.[2]

  • Reagent Preparation:

    • Prepare a solution of DMED in a suitable aprotic solvent (e.g., acetonitrile).

    • Prepare a solution of a coupling agent (e.g., a carbodiimide) in the same solvent.

  • Derivatization Reaction:

    • To the dried lipid extract (from Protocol 1), add the DMED solution and the coupling agent solution.

    • Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Reaction Quenching:

    • Quench the reaction by adding a small amount of water.

  • Sample Preparation for UHPLC/MS:

    • Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for UHPLC/MS analysis.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis BiologicalSample Biological Sample LipidExtraction Total Lipid Extraction BiologicalSample->LipidExtraction SPE Solid-Phase Extraction (SPE) LipidExtraction->SPE Derivatization Chemical Derivatization SPE->Derivatization Enriched 2-OH-FAs LCMS LC-MS/MS Analysis Derivatization->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: General experimental workflow for enhancing the detection of 2-hydroxy fatty acids.

Troubleshooting_Low_Signal Start Low or No Signal for 2-OH-FAs CheckExtraction Check Sample Extraction Protocol Start->CheckExtraction CheckDerivatization Check Derivatization Efficiency CheckExtraction->CheckDerivatization Efficient SolutionExtraction Refine Extraction Method (e.g., Bligh-Dyer) CheckExtraction->SolutionExtraction Inefficient CheckMS Optimize MS Parameters CheckDerivatization->CheckMS Complete SolutionDerivatization Optimize Reaction or Change Reagent CheckDerivatization->SolutionDerivatization Incomplete CheckCleanup Improve Sample Cleanup (SPE) CheckMS->CheckCleanup Optimal SolutionMS Tune Source and Collision Energy CheckMS->SolutionMS Suboptimal SolutionCleanup Implement/Optimize SPE Protocol CheckCleanup->SolutionCleanup Matrix Effects Suspected

References

Preventing degradation of Methyl 2-hydroxytricosanoate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 2-hydroxytricosanoate (B1262812) during sample preparation for analysis, particularly by gas chromatography-mass spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the sample preparation of Methyl 2-hydroxytricosanoate.

Problem Possible Causes Recommended Solutions
Low or No Analyte Signal 1. Incomplete Derivatization: The hydroxyl group of this compound is polar and can lead to poor chromatographic performance if not derivatized.[1][2][3] 2. Thermal Degradation: High temperatures in the GC inlet or during sample preparation can cause the molecule to break down.[4][5][6] 3. Adsorption: The polar hydroxyl group can adsorb to active sites in the GC system (e.g., liner, column).1. Ensure Complete Silylation: Derivatize the hydroxyl group to form a more volatile and stable trimethylsilyl (B98337) (TMS) ether using a silylating agent like BSTFA or MSTFA. Optimize reaction conditions (temperature, time, reagent excess).[1] 2. Optimize Temperatures: Use the lowest possible GC inlet temperature that allows for efficient volatilization. Avoid prolonged exposure of the sample to high temperatures during preparation steps.[4][7] 3. Deactivate the GC System: Use a silanized GC liner and a high-quality, well-conditioned capillary column to minimize active sites.
Poor Peak Shape (Tailing) 1. Underivatized Hydroxyl Group: The most common cause of peak tailing for this analyte is the presence of a free hydroxyl group.[2][3] 2. Active Sites in the GC System: Polar analytes can interact with active sites in the injector or column.1. Verify and Optimize Derivatization: Confirm that the silylation reaction has gone to completion. Consider using a catalyst (e.g., TMCS) to enhance the derivatization of the sterically hindered hydroxyl group.[8] 2. System Maintenance: Regularly clean the GC inlet and use a deactivated liner. Condition the column according to the manufacturer's instructions.
Presence of Extra Peaks (Artifacts) 1. Silylation Artifacts: Silylating reagents can sometimes produce by-products that appear as extra peaks in the chromatogram.[9][10] 2. Oxidation Products: The molecule may have undergone oxidation during storage or sample handling, leading to the formation of degradation products.[11][12] 3. Hydrolysis: The methyl ester group can be hydrolyzed back to a carboxylic acid under certain pH and temperature conditions.[13][14]1. Use High-Quality Reagents: Use fresh, high-purity silylating reagents and store them under anhydrous conditions. Analyze a reagent blank to identify any potential artifacts.[9][10] 2. Prevent Oxidation: Store samples at -20°C under an inert atmosphere (e.g., nitrogen or argon).[11] Consider adding an antioxidant like BHT during sample extraction and storage.[15] 3. Control pH: Maintain a neutral pH during sample extraction and handling to minimize hydrolysis. Avoid strong acids or bases, especially at elevated temperatures.
Poor Reproducibility 1. Inconsistent Derivatization: Variability in the derivatization reaction will lead to inconsistent results. 2. Sample Contamination: Contamination from solvents, glassware, or plasticizers can introduce interfering compounds.[5] 3. Moisture: The presence of water will interfere with the silylation reaction.[1]1. Standardize Derivatization Protocol: Ensure consistent reaction times, temperatures, and reagent volumes for all samples and standards. 2. Use High-Purity Materials: Use high-purity solvents and thoroughly clean all glassware. Avoid the use of plastic containers or pipette tips that may leach plasticizers. 3. Ensure Anhydrous Conditions: Dry samples and solvents thoroughly before adding the silylation reagent. Store reagents in a desiccator.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?

A1: Derivatization is crucial for two main reasons. First, the long carbon chain of this compound makes it semi-volatile. More importantly, the presence of a polar hydroxyl (-OH) group can lead to poor chromatographic performance, including peak tailing and adsorption onto the GC column and liner.[2][3] To improve its volatility and thermal stability, a two-step derivatization is typically required:

  • Esterification: The carboxylic acid group is converted to a methyl ester. In your case, this is already accomplished as you are starting with this compound.

  • Silylation: The hydroxyl group is converted to a non-polar trimethylsilyl (TMS) ether using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

This derivatization results in a more volatile and less polar compound, leading to sharper peaks and more reliable quantification.

Q2: What are the primary degradation pathways for this compound during sample preparation?

A2: The main degradation pathways to be aware of are:

  • Oxidation: The presence of a hydroxyl group can make the molecule more susceptible to oxidation, especially if there are any double bonds in the fatty acid chain.[11][12] Oxidation can be initiated by exposure to air (oxygen), light, and elevated temperatures. To minimize this, it is recommended to handle samples under an inert atmosphere and add antioxidants.[15][16]

  • Hydrolysis: The methyl ester linkage is susceptible to hydrolysis back to the carboxylic acid and methanol. This reaction is catalyzed by strong acids or bases, particularly at high temperatures.[13][14] Maintaining a neutral pH during sample workup is advisable.

  • Thermal Degradation: Like other long-chain fatty acid esters, this compound can degrade at very high temperatures.[4][5][6] This is a concern both during sample preparation steps that involve heating and in the GC injector port if the temperature is set too high.

Q3: What are the optimal storage conditions for this compound and its derivatives?

A3: For long-term stability, this compound and its silylated derivative should be stored at -20°C .[11] It is also recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[11] If the sample is dissolved in a solvent, use a high-purity, anhydrous solvent and store it in a tightly sealed glass vial with a PTFE-lined cap.

Q4: Can I analyze this compound without derivatization?

A4: While it might be possible using specialized techniques like high-temperature GC (HT-GC) with a specific column, it is generally not recommended for routine analysis.[1] Without derivatization, you are likely to encounter significant issues with peak shape (tailing), low response, and poor reproducibility due to the polarity of the hydroxyl group.[2][3] Derivatization is a standard and reliable method to ensure high-quality data for this type of compound.

Q5: What are some common sources of contamination to avoid during sample preparation?

A5: Common sources of contamination that can interfere with the analysis of lipids include:

  • Plasticizers: Phthalates and other plasticizers can leach from plastic containers, pipette tips, and vial caps. Use glass and solvent-rinsed labware whenever possible.

  • Solvents: Use high-purity, HPLC, or GC-grade solvents to avoid introducing impurities.

  • Glassware: Ensure all glassware is meticulously cleaned and rinsed with a high-purity solvent before use to remove any residual lipids or detergents.

  • Septa: GC vial septa can be a source of siloxane bleed, especially at high injector temperatures. Use high-quality, low-bleed septa.[7]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of the hydroxyl group of this compound to form a trimethylsilyl (TMS) ether.

Materials:

  • This compound sample (dried)

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous pyridine (B92270) or other suitable anhydrous solvent (e.g., acetonitrile, hexane)

  • Heating block or oven

  • GC vials with PTFE-lined septa

Procedure:

  • Ensure the sample containing this compound is completely dry. Water will react with the silylating reagent and inhibit the derivatization.[1]

  • Dissolve the dried sample in a small volume of anhydrous pyridine (e.g., 100 µL) in a GC vial.

  • Add the silylating reagent (BSTFA + 1% TMCS) in a molar excess (e.g., 50 µL).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.[8]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis sample Sample containing This compound extract Lipid Extraction (e.g., with Chloroform/Methanol) sample->extract dry_down Dry Down Sample (under Nitrogen) extract->dry_down derivatize Silylation of Hydroxyl Group (e.g., BSTFA, 60°C) dry_down->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing gcms->data degradation_pathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation start This compound oxidation_products Oxidized Products (e.g., ketones, aldehydes) start->oxidation_products O2, heat, light hydrolysis_product 2-hydroxytricosanoic acid + Methanol start->hydrolysis_product H+ or OH-, heat thermal_products Shorter Chain Fragments start->thermal_products High Temperature

References

Technical Support Center: Column Selection for Optimal Separation of Long-Chain Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal gas chromatography (GC) column for the separation of long-chain fatty acid methyl esters (FAMEs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your analyses.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC analysis of long-chain FAMEs.

Issue Possible Causes Solutions
Poor Peak Resolution Inappropriate stationary phase.For general FAME analysis (C4-C24) based on chain length and unsaturation, a polyethylene (B3416737) glycol (PEG) phase (e.g., DB-Wax, HP-INNOWax) is suitable.[1][2] For complex mixtures requiring separation of cis and trans isomers, a highly polar cyanopropyl silicone phase (e.g., DB-23, HP-88, Rt-2560, CP-Sil 88) is necessary.[1][2][3]
Incorrect column dimensions (length, internal diameter, film thickness).For complex samples, longer columns (e.g., 100 m) provide higher resolution.[2][4] A narrower internal diameter (e.g., 0.18 mm vs. 0.25 mm) can improve efficiency.[4] Thinner films are better for high molecular weight compounds like long-chain FAMEs.[1]
Suboptimal temperature program.Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. For example, a ramp of 3°C/min can be effective.[1] Isothermal analysis at a specific temperature (e.g., 180°C) can also be used to achieve reproducible separations.[5]
Peak Tailing or Fronting Active sites in the injector liner or column.Use a deactivated liner and ensure the column is properly conditioned. Regular maintenance, including cleaning the injector and FID detector, is crucial.[6]
Sample overload.Reduce the injection volume or increase the split ratio. A typical split ratio is 50:1.[1]
Incomplete derivatization.Ensure the derivatization reaction to form FAMEs goes to completion by optimizing reaction time and temperature.[6][7]
Inaccurate Quantification Non-linear calibration curve (R² < 0.99).Detector saturation at high concentrations or operating near the limit of detection at low concentrations can cause non-linearity.[6] Ensure calibration standards span the expected sample concentration range.[6]
Inappropriate internal standard.Use an internal standard that is structurally similar to the analytes of interest but not present in the sample (e.g., C17:0).[6]
Sample loss during preparation.The extraction of FAMEs into an organic solvent after derivatization is a critical step where sample loss can occur.[6]
Ghost Peaks Contamination from previous injections ("carryover").Bake out the column at a high temperature between runs to ensure all components from the previous sample have eluted.[6]
Contaminated carrier gas or gas lines.Use high-purity gases and ensure gas lines are clean.
Misidentification of Peaks Relying solely on retention times.Confirm peak identities by co-injecting with authentic standards. For definitive identification, especially with complex samples or unexpected peaks, use a mass spectrometer (GC-MS).[1]
Column Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate GC column for your FAME analysis.

Column Selection Workflow Column Selection Workflow for FAME Analysis start Start: Define Analytical Goal goal Primary Separation Goal? start->goal isomers Separation of cis/trans isomers required? goal->isomers routine Routine Analysis (C4-C24) Separation by chain length and degree of unsaturation isomers->routine No complex_isomers Detailed Analysis Separation of geometric and positional isomers isomers->complex_isomers Yes complexity Sample Complexity? long_column High Complexity: Use longer column (e.g., 100m) for higher resolution complexity->long_column High short_column Low Complexity / Fast Analysis: Use shorter column (e.g., 30m) with smaller ID complexity->short_column Low peg_column Select Polyethylene Glycol (PEG) Column (e.g., DB-Wax, HP-INNOWax) routine->peg_column cyano_column Select Highly Polar Cyanopropyl Silicone Column (e.g., HP-88, SP-2560, CP-Sil 88) complex_isomers->cyano_column dimensions Optimize Column Dimensions peg_column->dimensions cyano_column->dimensions dimensions->complexity end End: Method Optimization long_column->end short_column->end

Caption: A decision tree for selecting the optimal GC column for FAME analysis.

Frequently Asked Questions (FAQs)

Q1: Why is column selection critical for the analysis of long-chain fatty acid esters?

A1: Proper column selection is crucial for achieving optimal separation of complex mixtures of long-chain FAMEs.[1] The choice of the GC column, particularly the stationary phase, directly impacts the resolution of fatty acids based on their carbon number, degree of unsaturation, and the configuration of double bonds (cis/trans isomers).[1] An inappropriate column can lead to co-elution of critical isomers, resulting in inaccurate quantification and misidentification.[1]

Q2: What are the most common types of stationary phases used for FAME analysis?

A2: The most commonly used stationary phases for FAME analysis are polar.[1][3][8] These include:

  • Polyethylene Glycol (PEG) phases (e.g., DB-Wax, HP-INNOWax): These are effective for separating FAMEs based on carbon chain length and degree of unsaturation.[1] However, they are generally not suitable for resolving cis and trans isomers.[1][3]

  • Cyanopropyl Silicone phases (e.g., DB-23, HP-88, Rt-2560, CP-Sil 88): These phases are highly polar and are the columns of choice for detailed FAME analysis, including the challenging separation of cis and trans isomers.[1][2][3] Highly polar cyanopropyl columns are essential for applications requiring the quantification of trans fatty acids for nutritional labeling.[1]

Q3: When should I choose a polyethylene glycol (PEG) column over a cyanopropyl silicone column?

A3: A PEG column is a good choice for less complex samples where the primary goal is to separate FAMEs by carbon number and the number of double bonds, and cis/trans isomer separation is not a priority.[1][3] They offer good separation for a range of FAMEs from C4 to C24.[1]

Q4: When is a highly polar cyanopropyl silicone column necessary?

A4: A highly polar cyanopropyl silicone column is necessary for complex samples where the separation of geometric (cis/trans) and positional isomers of fatty acids is required.[1] These columns are critical for applications such as analyzing hydrogenated vegetable oils or dairy fats where accurate isomer separation is essential.[5]

Q5: How do column dimensions (length, internal diameter, film thickness) affect the separation of long-chain FAMEs?

A5:

  • Length: Longer columns provide higher resolution and are better for separating very complex mixtures.[1] For instance, 100-meter columns are often used for detailed cis/trans isomer analysis.[4]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm) offer higher efficiency (narrower peaks) compared to larger ID columns (e.g., 0.25 mm).[4][9]

  • Film Thickness: Thinner films are generally better for high molecular weight compounds like long-chain FAMEs as they allow for lower elution temperatures and reduced peak broadening.[1]

Q6: Can I reduce the analysis time without sacrificing resolution?

A6: Yes, it is possible to reduce analysis time. One approach is to use a shorter column with a smaller internal diameter.[10] For example, a 75 m x 0.18 mm ID column can provide similar resolution to a 100 m x 0.25 mm ID column but in a significantly shorter time.[4] Additionally, using hydrogen as a carrier gas instead of helium can shorten analysis times due to its lower viscosity and higher optimal linear velocity.[4]

Experimental Protocols

Protocol 1: General FAMEs Analysis using a PEG Column

This protocol is suitable for the routine analysis of FAMEs from C4 to C24 where cis/trans isomer separation is not the primary objective.

Column: DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness)[1] Carrier Gas: Hydrogen at a constant pressure of 53 kPa[1] Inlet Temperature: 250 °C[1] Injection Volume: 1 µL with a split ratio of 50:1[1] Oven Temperature Program:

  • Initial Temperature: 50 °C, hold for 2 minutes

  • Ramp 1: 25 °C/min to 180 °C

  • Ramp 2: 3 °C/min to 230 °C, hold for 18 minutes[1] Detector (FID):

  • Temperature: 280 °C[1]

  • Hydrogen flow: 40 mL/min

  • Airflow: 450 mL/min

  • Makeup gas (Helium): 30 mL/min[1]

Protocol 2: Detailed Cis/Trans FAMEs Analysis using a Highly Polar Cyanopropyl Column

This protocol is designed for the detailed separation of complex FAME mixtures, including geometric and positional isomers.

Column: HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness)[1] Carrier Gas: Helium at a constant flow rate of 1 mL/min[1] Inlet Temperature: 250 °C Injection Volume: 1 µL with a split ratio of 30:1[1] Oven Temperature Program:

  • Initial Temperature: 100 °C, hold for 4 minutes

  • Ramp: 3 °C/min to 240 °C, hold for 15 minutes Detector (FID):

  • Temperature: 280 °C

  • Hydrogen flow: 40 mL/min

  • Airflow: 450 mL/min

  • Makeup gas (Helium): 30 mL/min

Protocol 3: Preparation of FAMEs by Acid-Catalyzed Transesterification

This is a general protocol for the derivatization of lipids to FAMEs.

  • Sample Preparation: Weigh approximately 10-20 mg of the lipid sample into a glass reaction tube with a PTFE-lined cap.[6]

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., C17:0) to the sample.[6]

  • Reagent Addition: Add 1-2 mL of a freshly prepared methylation reagent, such as 14% Boron Trifluoride (BF3) in methanol (B129727) or 1-2% sulfuric acid in methanol.[6]

  • Reaction: Securely cap the tube and heat at 100°C for 10-15 minutes. For heat-sensitive fatty acids, a lower temperature (e.g., 45°C) for a longer duration (e.g., overnight) can be used.[6]

  • Cooling: Allow the reaction tube to cool to room temperature.[6]

  • Extraction: Add 1-2 mL of hexane (B92381) or heptane (B126788) and 1-2 mL of a saturated sodium chloride (NaCl) solution.[6]

  • Phase Separation: Vortex the tube vigorously to mix the contents and then allow the layers to separate.[6]

  • Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean GC vial for analysis.[6]

FAME Derivatization Workflow

FAME Derivatization Workflow Acid-Catalyzed FAME Derivatization Workflow start Start: Lipid Sample weigh Weigh 10-20 mg of sample start->weigh add_is Add Internal Standard (e.g., C17:0) weigh->add_is add_reagent Add 1-2 mL Methylation Reagent (e.g., 14% BF3 in Methanol) add_is->add_reagent heat Heat Reaction Tube (e.g., 100°C for 10-15 min) add_reagent->heat cool Cool to Room Temperature heat->cool extract Add Hexane/Heptane and Saturated NaCl Solution cool->extract vortex Vortex to Mix and Allow Phases to Separate extract->vortex collect Collect Upper Organic Layer (contains FAMEs) vortex->collect analyze Analyze by GC collect->analyze

References

Technical Support Center: Synthesis of α-Hydroxy Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of alpha-hydroxy fatty acid esters.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of alpha-hydroxy fatty acid esters, particularly when using methods involving α-halogenation of fatty acids followed by hydrolysis and subsequent esterification, or direct esterification techniques.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of α-Hydroxy Fatty Acid Incomplete α-halogenation (e.g., using the Hell-Volhard-Zelinsky reaction).Ensure anhydrous conditions as moisture can quench the phosphorus trihalide reagent. Use a slight excess of the halogenating agent (e.g., Br₂ or TCCA). Confirm the formation of the intermediate acyl halide.[1][2][3]
Incomplete hydrolysis of the α-halo acid intermediate.Extend the reflux time during hydrolysis with a base like KOH.[4][5] Ensure a sufficient molar excess of the base is used (e.g., 4 equivalents).[4][5]
Formation of β-unsaturated acids as side products.Avoid excessively high temperatures during the halogenation step, as this can promote the elimination of hydrogen halide.[1][6]
Low Yield of α-Hydroxy Fatty Acid Ester Presence of water in the reaction mixture during esterification.Use anhydrous solvents and reagents. Dry the α-hydroxy fatty acid thoroughly before the esterification step. The presence of water can lead to the hydrolysis of the ester product.[7][8]
Inefficient coupling agent activity.For coupling reactions (e.g., using EDCI/DMAP), ensure the reagents are fresh. Consider adding a coupling additive like N-hydroxysuccinimide (NHS) to form an activated ester intermediate prior to adding the alcohol.[9]
Steric hindrance from bulky fatty acid chains or alcohols.Increase the reaction time or temperature moderately. For sterically hindered substrates, consider using more potent coupling agents like COMU, TBTU, or TATU.[10]
Presence of Impurities in the Final Product Unreacted starting fatty acid.Improve the efficiency of the initial α-halogenation and hydrolysis steps. During purification, use an aqueous basic wash (e.g., with NaHCO₃) to remove acidic starting materials.[11]
Dihalogenated side products.Use a controlled amount of the halogenating agent; a slight excess is often sufficient. Dihalogenated products can sometimes be removed by column chromatography.[4][12]
Byproducts from coupling reagents (e.g., dicyclohexylurea (DCU) from DCC, or EDC-related ureas).These byproducts are often insoluble in common organic solvents like dichloromethane (B109758) and can be removed by filtration. For water-soluble byproducts from EDC, removal can be achieved through an aqueous workup.[13]
Difficulty in Product Purification Formation of emulsions during aqueous workup.To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. Centrifugation can also be effective.[11]
Co-elution of the product with nonpolar impurities during column chromatography.Adjust the solvent system for chromatography. A gradient elution may be necessary to achieve better separation.
Racemization of the α-carbon The reaction conditions for α-halogenation, such as the Hell-Volhard-Zelinsky reaction, proceed through an enol intermediate, which leads to a racemic mixture.[14][15]For enantiomerically pure products, consider stereoselective synthesis routes or biocatalytic methods for racemization and deracemization.[16]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing α-hydroxy fatty acids?

A1: A prevalent method is the α-halogenation of a carboxylic acid, often using the Hell-Volhard-Zelinsky (HVZ) reaction with Br₂ and a catalytic amount of PBr₃, followed by nucleophilic substitution of the α-halogen with a hydroxyl group via hydrolysis.[2][3][17] Another efficient method involves the α-chlorination of fatty acids using trichloroisocyanuric acid (TCCA) under solvent-free conditions, followed by hydrolysis with potassium hydroxide (B78521) (KOH).[4][5][12]

Q2: I am seeing a significant amount of a dichlorinated byproduct. How can I minimize this?

A2: The formation of dichlorinated products can occur when an excess of the halogenating agent is used or if the reaction is allowed to proceed for too long under harsh conditions. To minimize this, use only a slight excess of the chlorinating agent, such as TCCA, and monitor the reaction progress to avoid over-chlorination.[4][12]

Q3: My esterification reaction with EDCI/DMAP is not working well for a long-chain fatty acid. What could be the issue?

A3: Long-chain fatty acids can sometimes present solubility challenges. Ensure a suitable anhydrous solvent like DMF or dichloromethane is used to dissolve all reactants.[9] If the reaction is still sluggish, pre-activating the fatty acid with EDCI and an additive like N-hydroxysuccinimide (NHS) to form an NHS-activated ester before adding your alcohol can improve the yield.[9]

Q4: How can I effectively purify my final α-hydroxy fatty acid ester product?

A4: A multi-step purification approach is often necessary. Start with a liquid-liquid extraction using a mild basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted acidic starting materials.[11] Subsequently, column chromatography on silica (B1680970) gel is a common and effective method for separating the desired ester from nonpolar impurities and side products.[18] The choice of eluent (e.g., a hexane/ethyl acetate (B1210297) mixture) is crucial for good separation.[18]

Q5: What analytical techniques are best for characterizing the purity of my α-hydroxy fatty acid ester?

A5: Gas chromatography with flame ionization detection (GC-FID) is excellent for determining the purity of the final product.[4][12] For structural confirmation and identification of any impurities, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are powerful tools.[4][12][19][20]

Data Presentation

Table 1: Yields for the Synthesis of α-Hydroxy Fatty Acids via α-Chlorination and Hydrolysis

Fatty Acid PrecursorIntermediate Purity (α-chloro FA)Final Yield (α-hydroxy FA)Final Purity (α-hydroxy FA)Reference
Stearic Acid91.7%68%98.9%[12]
Palmitic Acid89.0%64%99.0%[12]
Myristic AcidNot specifiedNot specifiedNot specified[4]
Mixture of Stearic, Palmitic, and Myristic Acids85.5%74.2%100%[4]

Table 2: Representative Yields for the Synthesis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) via EDCI Coupling

Synthesized EsterYieldReference
Methyl 5-(hexanoyloxy)octadecanoate74%[18]
Methyl 6-(palmitoyloxy)octadecanoate79%[18]
1-Methoxy-1-oxooctadecan-6-yl oleate81%[18]
Methyl 8-(palmitoyloxy)octadecanoate85%[18]
1-Methoxy-1-oxooctadecan-8-yl oleate84%[18]

Experimental Protocols

Protocol 1: Synthesis of α-Hydroxy Fatty Acid via α-Chlorination and Hydrolysis (Adapted from[4][5])

Step 1: α-Chlorination of the Fatty Acid

  • In a reaction vessel, melt the fatty acid (e.g., stearic acid) at a temperature slightly above its melting point (around 80 °C).

  • Add a catalytic amount of PCl₃ (0.1 equivalents) and allow the mixture to react for 1 hour.

  • Slowly add trichloroisocyanuric acid (TCCA) (1.4 equivalents) over 30 minutes.

  • Stir the mixture at 80 °C for 24 hours.

  • After cooling to room temperature, add ethyl acetate to precipitate the cyanuric acid byproduct.

  • Filter the solid and wash the filtrate with a 10% w/v sodium metabisulfite (B1197395) solution and then with brine.

  • Dry the organic layer over sodium sulfate (B86663) and concentrate under vacuum to obtain the crude α-chloro fatty acid.

Step 2: Hydrolysis of the α-Chloro Fatty Acid

  • In a round-bottom flask, dissolve KOH (4 equivalents) in water and heat to 80 °C for 30 minutes.

  • Add the crude α-chloro fatty acid from Step 1 to the KOH solution.

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and acidify to pH 1 with 1 M HCl to precipitate the crude α-hydroxy fatty acid.

  • Filter the white solid and purify by trituration with acetonitrile (B52724) to yield the pure α-hydroxy fatty acid.

Protocol 2: Synthesis of α-Hydroxy Fatty Acid Ester via EDCI Coupling (Adapted from[18])

  • Dissolve the appropriate fatty acid (4.00 mmol) in anhydrous dichloromethane (10 mL) at 0 °C.

  • Add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI·HCl) (4.00 mmol), triethylamine (B128534) (4.00 mmol), and 4-dimethylaminopyridine (B28879) (4-DMAP) (0.20 mmol) consecutively.

  • Stir the reaction mixture at 0 °C for 10 minutes.

  • Add a solution of the secondary alcohol (the α-hydroxy fatty acid methyl ester, for example) (1.00 mmol) in anhydrous dichloromethane (10 mL).

  • Allow the reaction to proceed for 16 hours.

  • Extract the reaction mixture with a saturated aqueous solution of NH₄Cl (3 x 10 mL).

  • Collect and combine the organic layers and dry with Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash silica chromatography (e.g., with a petroleum ether/ethyl acetate eluent) to obtain the desired ester.

Visualizations

Synthesis_Workflow Fatty_Acid Fatty Acid Alpha_Chloro_FA α-Chloro Fatty Acid Fatty_Acid->Alpha_Chloro_FA  α-Chlorination  (TCCA, PCl₃) Alpha_Hydroxy_FA α-Hydroxy Fatty Acid Alpha_Chloro_FA->Alpha_Hydroxy_FA  Hydrolysis  (KOH, H₂O) Ester_Product α-Hydroxy Fatty Acid Ester Alpha_Hydroxy_FA->Ester_Product  Esterification  (Alcohol, Coupling Agent)

Caption: General workflow for a two-step synthesis of α-hydroxy fatty acid esters.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Starting_Materials Check Purity and Anhydrous Nature of Starting Materials Start->Check_Starting_Materials Check_Starting_Materials->Start Impure/Wet Check_Reaction_Conditions Verify Reaction Conditions (Temp., Time, Stoichiometry) Check_Starting_Materials->Check_Reaction_Conditions Materials OK Check_Reaction_Conditions->Start Incorrect Analyze_Crude_Product Analyze Crude Product (TLC, GC-MS, LC-MS) Check_Reaction_Conditions->Analyze_Crude_Product Conditions Correct Analyze_Crude_Product->Check_Reaction_Conditions Incomplete Reaction Optimize_Purification Optimize Purification (Solvent System, Method) Analyze_Crude_Product->Optimize_Purification Side Products Identified Optimize_Purification->Analyze_Crude_Product Purification Fails Success Successful Synthesis Optimize_Purification->Success Pure Product Obtained

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of TMS Derivatization for Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the trimethylsilyl (B98337) (TMS) derivatization of hydroxy fatty acids for gas chromatography-mass spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the TMS derivatization of hydroxy fatty acids.

Issue 1: Low or No Peak for the Derivatized Hydroxy Fatty Acid

Potential Cause Suggested Solution
Incomplete Derivatization Multiple factors can lead to incomplete derivatization. Ensure all active hydrogens on the hydroxyl and carboxyl groups are replaced by a TMS group. Consider optimizing the reaction time and temperature. For sterically hindered hydroxyl groups, a stronger silylating reagent or the addition of a catalyst may be necessary.[1][2]
Degraded Silylating Reagent Silylating reagents are sensitive to moisture and have a limited shelf life, especially after being opened.[3] Use a fresh vial of the reagent and store it under an inert gas (e.g., nitrogen or argon) in a desiccator to prevent degradation.[3]
Presence of Moisture TMS derivatization is highly sensitive to moisture.[2][4] Ensure that the sample, solvents, and glassware are anhydrous. Samples can be dried by lyophilization or by using a stream of dry nitrogen.[4]
Insufficient Reagent A sufficient molar excess of the silylating reagent is crucial for driving the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogens in the sample.[3]
Analyte Degradation Excessive heating during the derivatization reaction can lead to the degradation of some analytes. While higher temperatures can increase the reaction rate, an optimal temperature should be determined empirically for your specific hydroxy fatty acids.[3]

Issue 2: Multiple Peaks for a Single Hydroxy Fatty Acid Analyte

Potential Cause Suggested Solution
Incomplete Derivatization As with low peak intensity, incomplete derivatization can result in the presence of partially derivatized compounds, leading to multiple peaks.[2] Optimization of reaction conditions (time, temperature, reagent concentration) is recommended.[2]
Formation of Artifacts Side reactions during derivatization can lead to the formation of unexpected by-products or artifacts, which appear as extra peaks in the chromatogram.[5] This can be influenced by the sample matrix, solvent, and the silylating reagent itself.[5] A thorough review of the mass spectra of the unexpected peaks can help in their identification.
Anomerization of Sugars (if present in matrix) If the sample matrix contains carbohydrates, silylating reagents can cause anomerization, resulting in multiple peaks for a single sugar. While not a direct issue with the hydroxy fatty acid, it can complicate the chromatogram.[6]

Issue 3: Poor Reproducibility (%RSD) Between Replicate Samples

Potential Cause Suggested Solution
Derivative Instability TMS derivatives are susceptible to hydrolysis and can degrade over time, especially in the presence of trace moisture.[4][7] It is recommended to analyze the derivatized samples as soon as possible after preparation.[4][8] Storing derivatized samples in a freezer can help to extend their lifespan.[7] Automated online derivatization systems can improve reproducibility by minimizing the time between derivatization and injection.[2][8][9]
Inconsistent Reaction Conditions Variations in reaction time, temperature, or reagent volumes between samples can lead to inconsistent derivatization efficiency and thus, poor reproducibility. Ensure precise control over all experimental parameters.
Matrix Effects The sample matrix can significantly influence the derivatization reaction and the chromatographic analysis.[10] Components in the matrix can compete for the silylating reagent or interfere with the ionization of the analyte in the mass spectrometer. The use of an internal standard can help to correct for these effects.

Frequently Asked Questions (FAQs)

Q1: What is TMS derivatization and why is it necessary for hydroxy fatty acids?

A1: Trimethylsilylation (TMS derivatization) is a chemical modification technique where active hydrogen atoms, such as those in hydroxyl (-OH) and carboxylic acid (-COOH) groups, are replaced with a trimethylsilyl (-Si(CH₃)₃) group.[3] This process is crucial for the analysis of hydroxy fatty acids by GC-MS because it increases their volatility and thermal stability, and reduces their polarity, leading to improved chromatographic peak shape and sensitivity.[4][11]

Q2: Which silylating reagent is best for hydroxy fatty acids?

A2: The choice of silylating reagent depends on the specific hydroxy fatty acid and the complexity of the sample. Commonly used reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4] For sterically hindered hydroxyl groups, a more powerful silylating reagent or the addition of a catalyst is often beneficial.[1] BSTFA is often preferred for its ability to derivatize hindered hydroxyls.[1]

Q3: What is the role of a catalyst like TMCS or pyridine?

A3: Catalysts are used to increase the reactivity of the silylating reagent. Trimethylchlorosilane (TMCS) is frequently added to BSTFA (typically at 1%) to enhance its silylating power, especially for less reactive hydroxyl groups.[1][4] Pyridine can act as both a solvent and a basic catalyst, accelerating the reaction by acting as a proton acceptor.[7]

Q4: How critical are anhydrous conditions for TMS derivatization?

A4: Anhydrous (dry) conditions are extremely important. Silylating reagents react readily with water, which will consume the reagent and lead to incomplete derivatization of the target analyte.[2][4] All glassware should be thoroughly dried, and solvents should be of high purity and anhydrous.

Q5: How long are TMS derivatives of hydroxy fatty acids stable?

A5: The stability of TMS derivatives is limited, and they are susceptible to hydrolysis.[4][7] It is best to analyze the samples within a week of derivatization.[4] To prolong their stability, derivatized samples should be stored tightly capped in a freezer.[7] Some studies suggest that tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable to hydrolysis than TMS ethers.[11][12]

Experimental Protocols

Protocol 1: General TMS Derivatization using BSTFA with TMCS

This protocol is a common starting point for the derivatization of hydroxy fatty acids.

Materials:

  • Dried sample extract containing hydroxy fatty acids in a 2 mL GC vial.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Vortex mixer.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Dissolve the dried extract in a suitable volume of anhydrous solvent (e.g., 100 µL) in a GC vial.

  • Reagent Addition: Add the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS) to the vial.[13] The volume can be adjusted based on the sample amount, ensuring a molar excess of the reagent.

  • Reaction: Immediately cap the vial tightly and vortex for 10-15 seconds.

  • Heating: Place the vial in a heating block or oven set to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).[13][14] Optimal time and temperature may need to be determined empirically.

  • Cooling and Analysis: Allow the vial to cool to room temperature before injecting the sample into the GC-MS system.

Data Presentation

Table 1: Common Silylating Reagents for Hydroxy Fatty Acid Derivatization
ReagentAbbreviationCommon CatalystKey Features
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA1% TMCSPowerful TMS donor, its byproducts are volatile.[1][11]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA1% TMCSMost volatile of the TMS-acetamides, useful for trace analysis.[11]
N,O-Bis(trimethylsilyl)acetamideBSATMCSStrong silylating agent, but not recommended for carbohydrates which may be present in the matrix.[1][6]
HexamethyldisilazaneHMDSTMCSA weaker TMS donor, often used for carbohydrates.[1][11]
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFANoneForms t-BDMS derivatives which are about 10,000 times more stable to hydrolysis than TMS ethers.[11]
Table 2: Typical Reaction Conditions for TMS Derivatization
ParameterTypical RangeNotes
Reaction Temperature 60°C - 100°CHigher temperatures can increase reaction rates but may degrade sensitive compounds. Optimization is often required.[13]
Reaction Time 15 - 90 minutesLonger reaction times may be needed for sterically hindered hydroxyl groups.[8][13]
Reagent to Sample Ratio Molar ExcessA significant molar excess of the silylating reagent is necessary to drive the reaction to completion.
Solvent Pyridine, Acetonitrile, DichloromethaneThe choice of solvent can influence the reaction. Pyridine can also act as a catalyst.[7]

Mandatory Visualization

experimental_workflow Experimental Workflow for TMS Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Dried Hydroxy Fatty Acid Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat at Optimized Temperature and Time vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end End inject->end Data Acquisition and Analysis

Caption: A typical experimental workflow for the TMS derivatization of hydroxy fatty acids.

troubleshooting_logic Troubleshooting Logic for Poor Derivatization Results cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor/Inconsistent Derivatization Results incomplete Incomplete Reaction start->incomplete degraded_reagent Degraded Reagent start->degraded_reagent moisture Moisture Contamination start->moisture instability Derivative Instability start->instability optimize Optimize Time/ Temp/Reagent Conc. incomplete->optimize fresh_reagent Use Fresh Reagent/ Store Properly degraded_reagent->fresh_reagent dry_samples Ensure Anhydrous Conditions moisture->dry_samples analyze_promptly Analyze Promptly/ Store Cold/Automate instability->analyze_promptly

Caption: A logical diagram for troubleshooting common issues in TMS derivatization.

References

Technical Support Center: Gas Chromatography of Polar Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when analyzing polar lipids by gas chromatography (GC), with a primary focus on reducing peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing polar lipids by GC?

A1: Most lipids are not volatile enough for gas chromatography analysis. Derivatization, typically through transmethylation or trimethylsilylation, converts polar lipids into more volatile and less polar derivatives, such as fatty acid methyl esters (FAMEs), making them suitable for GC analysis.[1] This process neutralizes the polar carboxyl group, which can otherwise interact with the stationary phase of the GC column and cause poor peak shape.[1][2]

Q2: What is the most common cause of peak tailing for all peaks in a chromatogram?

A2: When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the cause is often a physical issue within the GC system rather than a chemical interaction.[3] Common physical problems include a poor column cut, improper column installation in the inlet or detector, or the creation of a dead (unswept) volume in the flow path.[3]

Q3: Can the injection method affect peak shape for polar lipids?

A3: Yes, the injection technique is critical. For analyzing polar solvents on nonpolar columns, which is a common scenario after derivatization, splitless injection can be problematic due to solvent-stationary phase mismatch, potentially leading to peak splitting or tailing.[4] A split injection, even at a low ratio like 10:1, can significantly improve peak shape by reducing the amount of solvent introduced to the column.[4] However, for trace analysis where maximum sensitivity is required, a splitless injection is often necessary.[5][6]

Q4: How does the choice of GC column impact the analysis of polar lipids?

A4: The selection of the GC column is crucial for a successful separation. For FAME analysis, highly polar columns, such as those with a cyanopropyl silicone or polyethylene (B3416737) glycol (wax) stationary phase, are recommended to achieve good separation of different fatty acid isomers, including cis and trans isomers.[7][8] Using a column with a polarity that does not match the analytes can lead to poor resolution and peak tailing.[9][10]

Troubleshooting Guide: Reducing Peak Tailing

Peak tailing can compromise the accuracy and reproducibility of quantification.[11] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the analysis of polar lipids.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issues Suspect Physical/Flow Path Issue check_all_peaks->physical_issues Yes chemical_issues Suspect Chemical/Activity Issue check_all_peaks->chemical_issues No (only some peaks) check_column_install 1. Check Column Installation - Proper cut (90° angle) - Correct insertion depth in inlet/detector physical_issues->check_column_install check_inlet 1. Inlet Maintenance - Replace liner (use deactivated) - Replace septum and O-ring - Clean inlet body chemical_issues->check_inlet check_inlet_connections 2. Check for Leaks & Dead Volume - Replace ferrules - Ensure tight connections check_column_install->check_inlet_connections resolution Problem Resolved? check_inlet_connections->resolution check_column_contam 2. Column Contamination - Trim 10-20 cm from column inlet - Bake out column check_inlet->check_column_contam check_derivatization 3. Sample Chemistry - Confirm complete derivatization - Check for active sites (sample/solvent mismatch) check_column_contam->check_derivatization check_derivatization->resolution end_good Continue Analysis resolution->end_good Yes end_bad Consult Instrument Specialist resolution->end_bad No

Caption: A step-by-step guide to diagnosing peak tailing.

Problem Area 1: The GC Inlet

The inlet is a common source of activity that leads to peak tailing, especially for polar compounds.

Q: My polar lipid peaks are tailing. What should I check in the inlet first?

A: Active sites in the inlet are a primary cause of peak tailing for polar analytes.[11][12] These sites can be exposed on the glass liner, on metal surfaces like the inlet seal, or on accumulated sample residue.[13][14]

  • Troubleshooting Steps:

    • Replace the Inlet Liner: Sample residue can accumulate on the liner, creating active sites that adsorb analytes.[13] Routinely replace the liner with a fresh, deactivated one.[11][13] Using a liner with glass wool can help trap non-volatile residues but the wool itself can also become active.[15]

    • Replace the Septum and O-ring: A cored or leaking septum can introduce contaminants and disrupt the carrier gas flow.

    • Inspect and Replace the Inlet Seal: The inlet seal on which the liner sits (B43327) can also become contaminated.[13] It should be replaced regularly, especially when installing a new column.[13]

    • Optimize Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of the FAMEs but not so high as to cause thermal degradation of labile compounds.[16] A good starting point is 250 °C.[16]

Problem Area 2: The GC Column

Issues with the column itself, from installation to contamination, can significantly impact peak shape.

Q: I've performed inlet maintenance, but my peaks are still tailing. What column-related issues could be the cause?

A: Several column-related factors can cause peak tailing.

  • Troubleshooting Steps:

    • Column Installation: A poor column cut is a frequent cause of tailing.[11] The column should be cut at a perfect 90° angle with a ceramic wafer or diamond scribe to ensure a clean, square edge.[3] Also, verify the column is installed at the correct height in the inlet as specified by the manufacturer.[11]

    • Column Contamination: Non-volatile sample components can contaminate the front of the column. Trimming 10-50 cm from the inlet side of the column can remove this contaminated section.[9][17]

    • Column Bleed: Oxygen in the carrier gas can damage the stationary phase, especially at high temperatures, leading to column bleed.[18][19] This manifests as a rising baseline and can cause peak tailing for polar analytes.[18] Ensure high-purity carrier gas and use oxygen traps.

    • Stationary Phase Mismatch: The polarity of the stationary phase should be appropriate for the analytes.[9] For FAMEs, a highly polar column is generally required.[7] A mismatch between the sample solvent and the stationary phase can also cause peak distortion.[10]

Problem Area 3: Method Parameters and Sample Preparation

Incorrect GC method parameters or incomplete sample derivatization can lead to poor chromatography.

Q: Could my GC method parameters or sample preparation be causing peak tailing?

A: Yes, these are critical factors to consider.

  • Troubleshooting Steps:

    • Carrier Gas Flow Rate: An incorrect flow rate can lead to broadened or tailing peaks.[20] Verify the flow rates at the inlet and detector and adjust them according to your column dimensions and method.[20]

    • Split Ratio: For split injections, a split ratio that is too low may not provide a high enough flow rate for an efficient sample introduction, potentially causing tailing.[10] A minimum total flow of 20 mL/min through the inlet is a good guideline.[10]

    • Oven Temperature Program: If the initial oven temperature is too high, it can cause peak broadening or splitting, especially in splitless injection mode.[11] The initial temperature should be about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[11]

    • Derivatization Efficiency: Incomplete conversion of polar lipids to their nonpolar ester derivatives will result in the original polar compounds tailing significantly on the GC column. Ensure your derivatization protocol is followed correctly and is appropriate for your lipid classes.

Quantitative GC Parameters for FAME Analysis

The optimal parameters for FAME analysis depend on the specific column and analytes. The following table provides example starting conditions.

ParameterValue/RangeRationale
Inlet Temperature 225 - 250 °CEnsures rapid vaporization of FAMEs without thermal degradation.[1][2]
Injection Mode Split (e.g., 50:1 to 150:1)Reduces sample volume on the column, preventing overload and improving peak shape.[1][2][4]
SplitlessUsed for trace analysis to maximize sensitivity.[5] Requires careful optimization of solvent and initial oven temperature.
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times and higher efficiency.[1]
Flow Rate 1 - 2 mL/min (constant flow)Typical flow rate for 0.25 mm ID columns to achieve optimal separation efficiency.[1]
Oven Program Initial Temp: 100-120 °CA lower initial temperature helps focus analytes at the column head.[1][4]
Ramp Rate: 3-10 °C/minSlower ramps improve resolution of complex mixtures.[15]
Final Temp: 240-250 °CEnsures all higher molecular weight FAMEs elute from the column.[1][15]

Experimental Protocols

Protocol 1: Derivatization of Polar Lipids to FAMEs using Boron Trifluoride (BF₃)-Methanol

This is a widely used and effective method for preparing FAMEs from various lipid classes.

Materials:

  • Sample containing 1-25 mg of lipid

  • BF₃-Methanol reagent (12-14% w/w)

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate (B86663)

  • Micro reaction vessel (5-10 mL) with PTFE-lined cap

Procedure:

  • Weigh 1-25 mg of the lipid sample into a micro reaction vessel.[5] If the sample is in an aqueous solution, it must first be evaporated to dryness.[5]

  • Add 2 mL of BF₃-Methanol reagent to the sample.[5]

  • Tightly cap the vessel and heat at 60-70 °C for 5-30 minutes.[5] The optimal time may need to be determined empirically for specific sample types.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of purified water and 1 mL of hexane to the vessel.[5]

  • Shake the vessel vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.[5]

  • Allow the layers to separate. A brief centrifugation can aid in this process.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial.

  • The sample is now ready for GC analysis.

Protocol 2: Derivatization using Methanolic HCl

Methanolic HCl is another common reagent, particularly useful for transesterification.

Materials:

  • Sample containing lipid extract

  • Methanolic HCl (e.g., 1M or 3M)

  • Hexane or Isooctane (GC grade)

  • 0.9% (w/v) Sodium Chloride solution

  • Sealed reaction tube

Procedure:

  • Ensure the lipid extract is completely dry in a reaction tube.[13]

  • Add 1 mL of methylation reagent (e.g., 1M methanolic HCl) to the dried extract.[13]

  • Seal the tube tightly and heat at 80 °C in a water bath or heating block for 1 hour.[13]

  • Cool the tube to room temperature before opening.

  • Add 1 mL of 0.9% sodium chloride solution and 150 µL of hexane (or isooctane).[13]

  • Vortex thoroughly for 1 minute to extract the FAMEs.

  • Centrifuge at approximately 1,500 x g for 10 minutes to separate the phases.[13]

  • Transfer the upper organic layer to an autosampler vial for GC analysis.[13]

Diagram: FAME Derivatization Workflow

DerivatizationWorkflow General Workflow for FAME Derivatization start Start: Dry Lipid Sample add_reagent 1. Add Reagent (e.g., BF3-Methanol or Methanolic HCl) start->add_reagent heat 2. Heat to Esterify (e.g., 60-80°C) add_reagent->heat cool 3. Cool to Room Temperature heat->cool extract 4. Add Water & Nonpolar Solvent (e.g., Hexane) and Vortex cool->extract separate 5. Separate Phases (Centrifuge if needed) extract->separate collect 6. Collect Organic Layer separate->collect dry 7. Dry with Sodium Sulfate collect->dry end Ready for GC Injection dry->end

Caption: Key steps for preparing FAMEs from polar lipids.

References

Validation & Comparative

A Comparative Guide to Internal Standards for the Accurate Measurement of 2-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-hydroxy fatty acids (2-OH-FAs) is critical for understanding their roles in various physiological and pathological processes, including sphingolipid metabolism, neurological disorders, and cancer. The inherent variability in sample preparation and analytical instrumentation necessitates the use of internal standards to ensure reliable and reproducible results. This guide provides an objective comparison of commonly used internal standards for the quantification of 2-OH-FAs, supported by experimental data and detailed protocols.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, particularly deuterated or ¹³C-labeled analogs of the target 2-OH-FAs, are widely considered the gold standard for mass spectrometry-based quantification.[1][2] These standards are chemically identical to the analytes of interest but have a different mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior ensures that they co-elute chromatographically and experience similar ionization efficiencies and matrix effects as the endogenous 2-OH-FAs. This co-behavior allows for accurate correction of variations throughout the analytical workflow, from extraction to detection.

A Viable Alternative: Odd-Chain 2-Hydroxy Fatty Acids

When stable isotope-labeled standards are unavailable or cost-prohibitive, odd-chain 2-hydroxy fatty acids (OC-2-OH-FAs) serve as a practical alternative.[3] These compounds are structurally similar to the even-chain 2-OH-FAs typically found in biological systems but are naturally present in negligible amounts. Their distinct mass allows for their differentiation from the target analytes. However, it is crucial to verify the absence of endogenous odd-chain fatty acids in the specific biological matrix being studied, as their presence can interfere with accurate quantification.[3]

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the accuracy, precision, and recovery of 2-OH-FA quantification. The following tables summarize the expected performance characteristics of stable isotope-labeled and odd-chain internal standards based on typical analytical validation data.

Parameter Stable Isotope-Labeled 2-OH-FA Odd-Chain 2-OH-FA Reference
Accuracy (% Recovery) 90-110%80-120%[4][5][6]
Precision (% RSD) < 15%< 20%[4][5][6][7]
Linearity (R²) > 0.99> 0.98[7][8]
Limit of Quantification (LOQ) Low nM to pMLow to mid nM[7][9]

Table 1: Performance Comparison of Internal Standards for 2-OH-FA Quantification.

Experimental Protocols

Accurate quantification of 2-OH-FAs can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods typically require a derivatization step to improve the volatility and ionization efficiency of the analytes.

Experimental Workflow

Experimental Workflow sample Biological Sample (e.g., Plasma, Tissue) add_is Addition of Internal Standard (Deuterated or Odd-Chain 2-OH-FA) sample->add_is extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) add_is->extraction hydrolysis Saponification/Hydrolysis (to release esterified 2-OH-FAs) extraction->hydrolysis derivatization Derivatization (e.g., Silylation for GC-MS, Esterification for LC-MS) hydrolysis->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: A typical experimental workflow for the quantification of 2-hydroxy fatty acids.

GC-MS Protocol
  • Sample Preparation and Lipid Extraction:

    • Homogenize the biological sample (e.g., 50 mg of tissue) in a suitable solvent.

    • Add a known amount of the internal standard (e.g., deuterated 2-hydroxyhexadecanoic acid or 2-hydroxypentadecanoic acid).

    • Perform lipid extraction using the Folch method (chloroform:methanol, 2:1 v/v) or a similar procedure.[10]

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Saponification and Derivatization:

    • Resuspend the lipid extract in a methanolic potassium hydroxide (B78521) solution and heat to saponify the esterified fatty acids.

    • Acidify the mixture and extract the free fatty acids with hexane (B92381).

    • Evaporate the hexane and derivatize the fatty acids to their trimethylsilyl (B98337) (TMS) esters using a silylating agent (e.g., BSTFA with 1% TMCS).[11]

  • GC-MS Analysis:

    • Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient to separate the fatty acid methyl esters.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized 2-OH-FAs and the internal standard.[12]

LC-MS/MS Protocol
  • Sample Preparation and Lipid Extraction:

    • Follow the same sample preparation and lipid extraction procedure as for the GC-MS protocol.[10][13]

  • Derivatization (Optional but Recommended):

    • While underivatized 2-OH-FAs can be analyzed, derivatization to form esters (e.g., methyl or ethyl esters) can improve chromatographic separation and ionization efficiency.[14][15]

  • LC-MS/MS Analysis:

    • Dissolve the extracted and derivatized lipids in a suitable solvent (e.g., methanol:acetonitrile).

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile/isopropanol, both containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[16]

    • Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each 2-OH-FA and the internal standard.[17]

Role of 2-Hydroxy Fatty Acids in Sphingolipid Metabolism

2-Hydroxy fatty acids are integral components of sphingolipids, a class of lipids crucial for cell structure and signaling. The synthesis of 2-hydroxylated sphingolipids is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[18]

Sphingolipid Metabolism FA Fatty Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) FA->FA2H SPT Serine Palmitoyltransferase (SPT) FA->SPT CerS Ceramide Synthase (CerS) FA->CerS two_OH_FA 2-Hydroxy Fatty Acid FA2H->two_OH_FA two_OH_FA->CerS Serine Serine Serine->SPT Sphinganine Sphinganine SPT->Sphinganine Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide two_OH_Dihydroceramide 2-OH Dihydroceramide CerS->two_OH_Dihydroceramide DES1 Dihydroceramide Desaturase (DES1) Dihydroceramide->DES1 two_OH_Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide two_OH_Ceramide 2-OH Ceramide DES1->two_OH_Ceramide Complex Complex Sphingolipids (e.g., Sphingomyelin, Glucosylceramide) Ceramide->Complex two_OH_Complex 2-OH Complex Sphingolipids two_OH_Ceramide->two_OH_Complex

Caption: Simplified pathway of 2-hydroxy sphingolipid synthesis.

Conclusion

The accurate measurement of 2-hydroxy fatty acids is essential for advancing our understanding of their biological significance. While stable isotope-labeled internal standards represent the gold standard for achieving the highest accuracy and precision, odd-chain 2-hydroxy fatty acids offer a reliable alternative. The selection of the appropriate internal standard should be based on the specific requirements of the study, including the desired level of accuracy, the availability of standards, and budget considerations. The detailed experimental protocols provided in this guide offer a starting point for developing robust and reliable analytical methods for the quantification of these important lipid molecules.

References

A Comparative Analysis of Methyl 2-hydroxytricosanoate and its Non-Hydroxylated Analog, Methyl Tricosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Methyl 2-hydroxytricosanoate (B1262812) and its non-hydroxylated counterpart, Methyl tricosanoate (B1255869). Both are very-long-chain fatty acid (VLCFA) methyl esters, but the presence of a hydroxyl group at the alpha-position in Methyl 2-hydroxytricosanoate introduces significant differences in their physicochemical properties and potential biological activities. This comparison is based on available experimental data and established knowledge of their respective chemical classes.

Physicochemical Properties

The introduction of a hydroxyl group is expected to increase the polarity of this compound compared to Methyl tricosanoate. This would likely influence properties such as melting point, boiling point, and solubility. While comprehensive experimental data for this compound is limited, we can compile the known properties for both compounds.

PropertyThis compoundMethyl Tricosanoate
Molecular Formula C24H48O3C24H48O2[1]
Molecular Weight 384.6 g/mol 368.64 g/mol [1]
Melting Point Data not available53-56 °C[2]
Boiling Point Data not available408.9 °C at 760 mmHg[1]
Appearance Solid (predicted)Light yellow/crystalline solid[1]
Solubility Data not available, predicted to have higher polarity and potential for hydrogen bondingInsoluble in water; soluble in alcohol and ether[1][2]. Slightly soluble in chloroform (B151607) and methanol[1][2].
CAS Number 118745-41-82433-97-8[1]

Biological Activity and Potential Applications

The hydroxylation at the C-2 position is anticipated to confer distinct biological properties to this compound. While specific studies on this molecule are scarce, the activities of alpha-hydroxy fatty acids (AHAs) and VLCFAs provide a basis for predicted effects.

This compound (Hydroxylated Analog):

As an alpha-hydroxy fatty acid (AHA) ester, this compound may play a role in skin health, similar to other AHAs used in dermatology. The hydroxyl group can also influence its incorporation into complex lipids and its metabolic pathways. Very-long-chain fatty acids are crucial for neuronal polarity and are key components of sphingolipids in lipid rafts[3].

Methyl Tricosanoate (Non-Hydroxylated Analog):

This compound has been identified as having antimicrobial and antibacterial properties[1][4]. It has been shown to inhibit the growth of bacteria such as Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus, as well as the fungus Candida albicans[4]. It is also used as an internal standard in the quantitative analysis of fatty acid methyl esters by gas chromatography[2]. In the context of neurological health, VLCFAs are essential, but their accumulation can be toxic and is associated with neurodegenerative diseases like X-linked adrenoleukodystrophy[5][6].

Biological AspectThis compound (Predicted)Methyl Tricosanoate (Observed)
Antimicrobial Activity UnknownActive against various bacteria and fungi[1][4].
Neurological Role Potential role in neuronal structure and signaling as a component of complex lipids.Essential for neuronal development, but accumulation is linked to neurotoxicity[3][5][7].
Inflammatory Response May possess anti-inflammatory properties, a characteristic of some hydroxylated fatty acids.Saturated VLCFAs can have pro-inflammatory effects.
Cytotoxicity The presence of the hydroxyl group may alter its cytotoxicity profile compared to its non-hydroxylated analog[8][9].Can induce cell death in glial cells and neurons at high concentrations[6][10].

Experimental Protocols

To conduct a direct comparative analysis of these two compounds, the following experimental methodologies are recommended.

Synthesis of this compound

A general method for the synthesis of 2-hydroxy fatty acid esters involves the esterification of the corresponding 2-hydroxy fatty acid.

Protocol:

  • Esterification: Tricosanoic acid can be brominated at the alpha-position, followed by nucleophilic substitution with a hydroxide (B78521) ion to yield 2-hydroxytricosanoic acid. The resulting acid is then esterified with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or boron trifluoride-methanol complex).

  • Purification: The product is purified using column chromatography on silica (B1680970) gel.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the analysis of fatty acid methyl esters.

Protocol:

  • Sample Preparation: Dissolve accurately weighed amounts of this compound and Methyl tricosanoate in an appropriate solvent (e.g., hexane (B92381) or heptane). An internal standard (e.g., methyl heptadecanoate) should be added for quantitative analysis[11].

  • GC Conditions:

    • Column: A high-polarity capillary column (e.g., TRACE™ TR-FAME GC column) is suitable for separating FAMEs[12].

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of these long-chain esters.

    • Carrier Gas: Helium or hydrogen.

    • Detector: A flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and structural confirmation[12].

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to compare the cytotoxic effects of the two compounds on a relevant cell line (e.g., neuronal cells or skin fibroblasts).

Protocol:

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and Methyl tricosanoate (dissolved in a suitable solvent like DMSO and then diluted in culture medium) for 24, 48, or 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Visualizations

Experimental Workflow for Comparative Analysis

G Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis & Preparation cluster_analysis Physicochemical & Biological Analysis cluster_data Data Interpretation S1 Methyl Tricosanoate (Commercial Source) S3 Purity Assessment (GC-MS, NMR) S1->S3 S2 This compound (Synthesis) S2->S3 A1 Physicochemical Characterization (Melting Point, Solubility) S3->A1 Characterized Compounds A2 In Vitro Cytotoxicity Assay (e.g., MTT Assay on Neuronal Cells) S3->A2 A3 Antimicrobial Assay (MIC Determination) S3->A3 A4 Anti-inflammatory Assay (e.g., Cytokine Profiling) S3->A4 D1 Comparative Analysis of Properties A1->D1 A2->D1 A3->D1 A4->D1 D2 Structure-Activity Relationship D1->D2 Informs

Caption: Workflow for a comprehensive comparative study.

General Metabolic Pathway of Very-Long-Chain Fatty Acids

G General Metabolic Pathways of VLCFAs cluster_synthesis Synthesis (Endoplasmic Reticulum) cluster_modification Modification & Incorporation cluster_degradation Degradation (Peroxisomes) LCFA Long-Chain Fatty Acyl-CoA Elongation Elongase Enzymes (e.g., ELOVLs) LCFA->Elongation VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., Tricosanoyl-CoA) Elongation->VLCFA_CoA Hydroxylation Hydroxylation (e.g., at C-2) VLCFA_CoA->Hydroxylation Esterification Esterification (to Methyl Ester) VLCFA_CoA->Esterification Tricosanoic Acid Incorporation Incorporation into Complex Lipids (Sphingolipids, Ceramides) VLCFA_CoA->Incorporation BetaOxidation Peroxisomal β-oxidation VLCFA_CoA->BetaOxidation Hydroxylation->Esterification Methyl 2-hydroxytricosanoic Acid Hydroxylation->Incorporation MT Methyl Tricosanoate Esterification->MT MHT This compound Esterification->MHT Cellular_Functions Cellular Functions Incorporation->Cellular_Functions Membrane structure, Signaling ShortenedFA Shortened Fatty Acyl-CoA (for Mitochondrial β-oxidation) BetaOxidation->ShortenedFA

Caption: Simplified overview of VLCFA metabolism.

References

A Comparative Analysis of the Biological Activities of (R)- and (S)-2-Hydroxytricosanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the (R) and (S) enantiomers of 2-hydroxytricosanoic acid methyl ester. While direct comparative experimental data for these specific methyl esters is limited in publicly available literature, this document synthesizes existing knowledge on 2-hydroxy fatty acids to infer their likely differential activities. The primary known biological activities of 2-hydroxytricosanoic acid and its methyl ester are the inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, enzymes implicated in metabolic regulation.

Introduction to 2-Hydroxy Fatty Acids

2-Hydroxy fatty acids (2-OH-FAs) are a class of lipids characterized by a hydroxyl group on the alpha-carbon of the fatty acid chain. This hydroxyl group introduces a chiral center, resulting in two enantiomers: (R) and (S). In biological systems, the synthesis and function of 2-OH-FAs are often stereospecific. The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for the endogenous synthesis of 2-OH-FAs and exhibits a strong preference for producing the (R)-enantiomer[1]. This stereospecificity suggests that the (R)-enantiomer is the primary biologically active form in many physiological processes.

Comparative Biological Activity

This enantiomer-specific activity is further highlighted by the differential incorporation of these molecules into complex lipids. The (R)-enantiomer of 2-hydroxy fatty acids is preferentially incorporated into hexosylceramides, while the (S)-enantiomer is predominantly found in ceramides[1]. Furthermore, synthetic ceramides (B1148491) containing (R)-2-hydroxy fatty acids have been shown to possess significantly stronger antiproliferative activity compared to those with the (S)-enantiomer.

While the specific enantiomeric activities for the methyl ester of 2-hydroxytricosanoic acid have not been detailed, it is plausible that the (R)-enantiomer is the more biologically potent form, consistent with observations for other 2-hydroxy fatty acids.

Quantitative Data on Enzyme Inhibition

The methyl ester of 2-hydroxytricosanoic acid (of unspecified or mixed enantiomeric composition) has been identified as an inhibitor of two key enzymes in metabolic pathways: protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.

Target EnzymeBiological RoleReported IC50 Value (unspecified enantiomer)
Protein Tyrosine Phosphatase 1B (PTP1B)A negative regulator of insulin (B600854) and leptin signaling pathways.36.39 µM
α-GlucosidaseAn enzyme involved in the breakdown of carbohydrates to glucose in the intestine.112.8 µM

Table 1: Inhibitory activity of 2-hydroxytricosanoic acid methyl ester against metabolic enzymes.

Signaling Pathways and Experimental Workflows

To visualize the context of these biological activities, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for assessing enzyme inhibition.

PTP1B_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds Downstream_Signaling Downstream Signaling (e.g., GLUT4 translocation, Glucose Uptake) Insulin_Receptor->Downstream_Signaling activates PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates (inactivates) Hydroxytricosanoic_Ester (R/S)-2-hydroxytricosanoic acid methyl ester Hydroxytricosanoic_Ester->PTP1B inhibits

Caption: PTP1B's role in insulin signaling and its inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_sol Prepare Enzyme Solution (PTP1B or α-glucosidase) Incubate Incubate Enzyme with (R)- or (S)-Ester Enzyme_sol->Incubate Substrate_sol Prepare Substrate Solution Add_Substrate Initiate Reaction (add substrate) Substrate_sol->Add_Substrate Inhibitor_sol Prepare (R)- and (S)-Ester Solutions (serial dilutions) Inhibitor_sol->Incubate Incubate->Add_Substrate Measure Measure Product Formation (e.g., absorbance) Add_Substrate->Measure Plot Plot Activity vs. Inhibitor Concentration Measure->Plot Calculate Calculate IC50 Values Plot->Calculate

Caption: General workflow for determining IC50 values.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited. These are generalized and would require optimization for the specific compounds.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)- and (S)-2-hydroxytricosanoic acid methyl ester against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • (R)- and (S)-2-hydroxytricosanoic acid methyl ester

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare stock solutions of the (R)- and (S)-esters in DMSO. Create a series of dilutions in phosphate buffer.

  • Assay:

    • In a 96-well plate, add a specific volume of the enzyme solution to each well.

    • Add an equal volume of the different concentrations of the (R)- or (S)-ester solutions to the respective wells. A control well should contain the buffer instead of the inhibitor.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a set time (e.g., 20 minutes).

    • Stop the reaction by adding the sodium carbonate solution.

  • Measurement and Analysis:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vitro Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

Objective: To determine the IC50 of (R)- and (S)-2-hydroxytricosanoic acid methyl ester against PTP1B.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as the substrate

  • (R)- and (S)-2-hydroxytricosanoic acid methyl ester

  • Assay buffer (e.g., HEPES or MES buffer with DTT and EDTA, pH 6.0-7.0)

  • Sodium hydroxide (B78521) (NaOH) or other stopping solution

  • DMSO

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of PTP1B in the assay buffer.

    • Prepare a stock solution of pNPP in the assay buffer.

    • Prepare stock solutions of the (R)- and (S)-esters in DMSO and create serial dilutions in the assay buffer.

  • Assay:

    • Add the diluted (R)- or (S)-ester solutions to the wells of a 96-well plate.

    • Add the PTP1B solution to each well and pre-incubate at room temperature or 37°C for a specified time (e.g., 15 minutes).

    • Initiate the phosphatase reaction by adding the pNPP substrate solution.

    • Incubate at a constant temperature for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding the stopping solution (e.g., NaOH).

  • Measurement and Analysis:

    • Measure the absorbance of the p-nitrophenolate product at 405 nm.

    • Calculate the percentage of inhibition as described in Protocol 1.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The available evidence strongly suggests that the biological activities of 2-hydroxy fatty acids are enantiomer-specific, with the (R)-enantiomer being the more prominent bioactive form in mammalian systems. While direct comparative data for (R)- and (S)-2-hydroxytricosanoic acid methyl ester are lacking, it is reasonable to hypothesize that the (R)-enantiomer would exhibit more potent inhibitory effects on PTP1B and α-glucosidase. Further experimental investigation is required to confirm this hypothesis and to fully elucidate the therapeutic potential of these compounds. The provided protocols offer a foundation for conducting such comparative studies.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2-Hydroxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-hydroxy fatty acids is crucial in various fields, including metabolomics, diagnostics, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for this purpose. The choice between these methods depends on several factors, including the sample matrix, required sensitivity, selectivity, and the specific goals of the analysis. This guide provides an objective comparison of HPLC and GC-MS for the analysis of 2-hydroxy fatty acids, complete with experimental data and detailed protocols to aid in method selection and validation.

Data Presentation: A Quantitative Comparison

The performance of HPLC and GC-MS for the analysis of 2-hydroxy fatty acids can be evaluated based on several key validation parameters. The following table summarizes typical performance characteristics for both methods. It is important to note that specific values can vary depending on the instrumentation, the specific 2-hydroxy fatty acid being analyzed, and the complexity of the sample matrix.

Performance ParameterHPLC with UV DetectionGC-MSKey Considerations
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 ng/mLGC-MS generally offers significantly higher sensitivity.
Limit of Quantification (LOQ) 0.4 - 3 µg/mL0.03 - 0.3 ng/mLConsistent with LOD, GC-MS allows for the quantification of much lower concentrations.
Precision (%RSD) < 5%< 10%Both methods demonstrate good precision, with HPLC often showing slightly better repeatability.
Accuracy (% Recovery) 90 - 110%85 - 115%Comparable recovery rates are achievable with optimized extraction and derivatization procedures.
Sample Throughput HighModerateHPLC can often have shorter run times per sample, especially with modern UPLC systems.
Selectivity Moderate (UV Detection)Very High (Mass Spectrometry)The mass spectrometer in GC-MS provides superior selectivity and confident peak identification.
Derivatization Often required for UV detectionMandatoryDerivatization is necessary for both methods to improve chromatographic properties and detectability.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of 2-hydroxy fatty acids using both HPLC and GC-MS.

GC-MS Protocol for 2-Hydroxy Fatty Acid Analysis

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. For 2-hydroxy fatty acids, a two-step derivatization is typically required to increase their volatility.

1. Lipid Extraction:

  • Extract total lipids from the sample using a suitable method, such as the Folch or Bligh-Dyer procedure, with a chloroform:methanol (B129727) solvent system.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Methylation:

  • To the dried lipid extract, add a solution of 0.5 M NaOH in methanol and heat at 80°C for 10 minutes to release the fatty acids from their esterified forms.

  • Cool the sample and add 14% boron trifluoride (BF3) in methanol. Heat at 80°C for 5 minutes to convert the free fatty acids to their fatty acid methyl esters (FAMEs).

  • Add hexane (B92381) and water to the cooled sample, vortex, and centrifuge to separate the layers.

  • Carefully collect the upper hexane layer containing the FAMEs.

3. Silylation:

  • Dry the hexane extract containing the FAMEs under a stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and pyridine.[1]

  • Heat the mixture at 60°C for 30 minutes to convert the hydroxyl group of the 2-hydroxy FAMEs to their trimethylsilyl (B98337) (TMS) ethers.[2]

4. GC-MS Analysis:

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of around 300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in electron ionization (EI) mode.

  • Data Acquisition: Use selected ion monitoring (SIM) for targeted quantification or full scan mode for qualitative analysis.

HPLC Protocol for 2-Hydroxy Fatty Acid Analysis

HPLC is well-suited for the analysis of less volatile and thermally labile compounds. For UV detection of 2-hydroxy fatty acids, derivatization with a chromophore is necessary.

1. Lipid Extraction:

  • Follow the same lipid extraction procedure as described for the GC-MS protocol.

2. Saponification:

  • Saponify the dried lipid extract with 0.5 M NaOH in methanol at 80°C for 10 minutes to obtain free fatty acids.

  • Acidify the solution with HCl and extract the free fatty acids with hexane.

  • Dry the hexane extract under a stream of nitrogen.

3. Derivatization with a UV-Absorbing Tag:

  • To the dried free fatty acids, add a solution of a derivatizing agent such as p-bromophenacyl bromide (PBPB) in a suitable solvent like acetonitrile (B52724).[3]

  • Add a catalyst, such as a crown ether or a tertiary amine (e.g., triethylamine), to facilitate the reaction.

  • Heat the mixture at around 70°C for 30 minutes. The PBPB reacts with the carboxylic acid group to form a phenacyl ester, which is highly UV-active.

4. HPLC-UV Analysis:

  • HPLC Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintain at a constant temperature, for example, 30°C.

  • Detection: Set the UV detector to the wavelength of maximum absorbance for the chosen derivatizing agent (e.g., around 254 nm for phenacyl esters).

  • Quantification: Create a calibration curve using derivatized standards of 2-hydroxy fatty acids.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample Lipid_Extract Lipid Extraction Sample->Lipid_Extract FAMEs Saponification & Methylation Lipid_Extract->FAMEs TMS_Derivatives Silylation FAMEs->TMS_Derivatives GC_MS GC-MS Analysis TMS_Derivatives->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Results Quantitative Results Data_Processing->Results

Caption: Workflow for 2-hydroxy fatty acid analysis by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample Lipid_Extract Lipid Extraction Sample->Lipid_Extract Free_Fatty_Acids Saponification Lipid_Extract->Free_Fatty_Acids UV_Derivatives UV Derivatization Free_Fatty_Acids->UV_Derivatives HPLC_UV HPLC-UV Analysis UV_Derivatives->HPLC_UV Data_Processing Data Processing HPLC_UV->Data_Processing Results Quantitative Results Data_Processing->Results

Caption: Workflow for 2-hydroxy fatty acid analysis by HPLC-UV.

Conclusion

Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of 2-hydroxy fatty acids, each with its own advantages and disadvantages. GC-MS offers superior sensitivity and selectivity, making it the method of choice for analyzing trace levels of these compounds in complex matrices.[2] However, it requires a more involved derivatization process. HPLC-UV, on the other hand, provides higher sample throughput and is generally more robust, though it is less sensitive and may require derivatization to achieve adequate detection with a UV detector.[3] The choice between the two methods should be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample, and the availability of instrumentation. For unambiguous identification and trace-level quantification, GC-MS is preferable. For routine analysis of a large number of samples where high sensitivity is not the primary concern, HPLC-UV can be a more practical option. Cross-validation of results between the two methods can provide the highest level of confidence in the analytical data.

References

Confirming the Structure of Synthetic Methyl 2-hydroxytricosanoate: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of synthetic long-chain fatty acid esters, such as methyl 2-hydroxytricosanoate (B1262812), is a critical step in drug development and lipidomics research. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the structural elucidation of this molecule. Detailed experimental protocols and data interpretation are presented to assist researchers in selecting the most appropriate analytical approach.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a sample. Both ¹H and ¹³C NMR are instrumental in confirming the identity and purity of synthetic methyl 2-hydroxytricosanoate.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar long-chain functionalized esters.[1]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ) ppmMultiplicityIntegration
-CH₃ (terminal)~0.88Triplet3H
-(CH₂)₂₀-~1.25Multiplet40H
-CH(OH)-~4.20Multiplet1H
-OCH₃ (ester)~3.75Singlet3H
-OHVariableSinglet (broad)1H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ) ppm
-C H₃ (terminal)~14.1
-(C H₂)₂₀-~22.7 - 31.9
-C H(OH)-~70.5
-C =O (ester)~175.0
-OC H₃ (ester)~52.0

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural confirmation of synthetic this compound using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Methyl 2-hydroxytricosanoate Purification Column Chromatography Purification Synthesis->Purification SamplePrep Sample Preparation (CDCl₃, TMS) Purification->SamplePrep NMR_Acquisition ¹H and ¹³C NMR Spectra Acquisition SamplePrep->NMR_Acquisition Data_Processing Spectral Processing and Analysis NMR_Acquisition->Data_Processing Spectral_Interpretation Interpretation of Chemical Shifts, Coupling Constants, and Integration Data_Processing->Spectral_Interpretation Structure_Validation Structure Confirmed Spectral_Interpretation->Structure_Validation

Figure 1. Experimental workflow for NMR-based structural confirmation.
Detailed Experimental Protocol for NMR Analysis

  • Sample Preparation : Accurately weigh approximately 5-10 mg of the purified synthetic this compound. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[2]

  • NMR Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 seconds should be used to ensure accurate integration.[1]

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.[1]

  • Data Processing and Analysis : Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Compare the observed chemical shifts in both ¹H and ¹³C spectra to the predicted values and established correlation charts to confirm the structure.

Comparison with Alternative Structural Elucidation Methods

While NMR is a primary tool for structural confirmation, other techniques can provide complementary or alternative information, particularly for complex mixtures or when dealing with very small sample quantities.

Table 3: Comparison of Analytical Techniques for Structural Elucidation

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive, allows for quantification.[1]Relatively low sensitivity, requires pure samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and detects them by mass.High sensitivity and resolution, excellent for analyzing fatty acid profiles after derivatization.[3]Requires volatile or derivatized analytes, can cause thermal degradation of some compounds.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds based on polarity and identifies them by mass-to-charge ratio and fragmentation patterns.High sensitivity and specificity, suitable for a wide range of polarities and volatilities, ideal for complex mixtures.[3][4]Structural information from fragmentation can be complex to interpret.
Experimental Protocol for GC-MS Analysis (for fatty acid profile)
  • Derivatization : Convert the this compound to a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether, by reacting with a silylating agent (e.g., BSTFA).

  • GC Separation : Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column). The oven temperature is programmed to ramp up to separate the components.

  • MS Detection : The separated components are introduced into a mass spectrometer for ionization (typically by electron ionization) and detection. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the analyte.

Experimental Protocol for LC-MS/MS Analysis
  • Sample Preparation : Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol/acetonitrile).

  • LC Separation : Inject the sample onto a liquid chromatography system, typically using a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid is commonly used.

  • MS/MS Detection : The eluting compounds are introduced into a tandem mass spectrometer. A precursor ion corresponding to the protonated or sodiated molecule of this compound is selected and fragmented to produce a characteristic product ion spectrum, which can be used for structural confirmation.[4]

Conclusion

NMR spectroscopy remains the gold standard for the definitive structural confirmation of synthetic molecules like this compound due to the wealth of detailed structural information it provides in a non-destructive manner. However, techniques like GC-MS and LC-MS/MS offer valuable complementary information, especially regarding purity, and can be more sensitive for trace-level analysis. The choice of analytical method will ultimately depend on the specific research question, sample purity, and available instrumentation. For routine confirmation of a synthesized standard, NMR is unparalleled in its ability to provide a comprehensive structural fingerprint.

References

A Comparative Guide to the Quantification of Methyl 2-hydroxytricosanoate: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipids such as Methyl 2-hydroxytricosanoate (B1262812) is critical for robust and reliable data. This guide provides an objective comparison of the primary analytical techniques employed for this purpose, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted method for the analysis of fatty acid methyl esters (FAMEs). While specific performance data for Methyl 2-hydroxytricosanoate is not extensively published, this guide draws upon established performance metrics for the analysis of similar long-chain fatty acid methyl esters to provide a reliable framework for methodology selection and experimental design.

Quantitative Performance Comparison

The choice of an analytical method is often dictated by its quantitative performance. The following table summarizes typical accuracy and precision data for the quantification of long-chain FAMEs using GC-MS, which is the most common and suitable technique for a volatile compound like this compound. For context, comparative data for High-Performance Liquid Chromatography (HPLC) is also presented, although it is generally less suited for this specific analyte without significant methodological adaptations.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (RSD%) ≤ 5.88%[1][2]≤ 5.88% (can be slightly better than GC)[1][2]Both methods demonstrate good precision for fatty acid analysis.
Accuracy (Recovery %) ≥ 82.31%[1][2]≥ 82.31%[1][2]Optimized extraction and derivatization are crucial for high recovery in GC-MS.
Linearity (r²) > 0.99[1]> 0.99[1]Both techniques exhibit excellent linearity over a defined concentration range.
Sensitivity (LOD) Low femtomol range on column[3]Generally higher than GC-MSGC-MS offers superior sensitivity for volatile analytes like FAMEs.
Sensitivity (LOQ) Low pg to ng rangeGenerally higher than GC-MSThe limit of quantification in GC-MS is well-suited for trace-level analysis.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving accurate and precise quantification. Below is a representative methodology for the quantification of this compound using GC-MS, including the critical derivatization step.

Protocol 1: Derivatization of 2-hydroxytricosanoic acid to this compound (Acid-Catalyzed Esterification)

Due to the polar nature of the carboxylic acid and hydroxyl groups, derivatization is essential to increase the volatility of 2-hydroxytricosanoic acid for GC-MS analysis. This is typically achieved through esterification to form the methyl ester and silylation of the hydroxyl group.

Materials:

  • Sample containing 2-hydroxytricosanoic acid

  • Methanolic HCl (1.25 M) or Boron trifluoride-methanol solution (14%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (B92381) (or other suitable organic solvent)

  • Anhydrous sodium sulfate (B86663)

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample into a reaction vial. If the sample is not dry, it should be lyophilized or dried under a stream of nitrogen.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample.

  • Esterification: Add 2 mL of methanolic HCl or BF3-methanol to the vial. Cap the vial tightly and heat at 60-100°C for 10-60 minutes. The optimal time and temperature should be determined empirically.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the vial. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge the vial to ensure complete phase separation.

  • Isolation of Organic Layer: Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Silylation: Add 50 µL of BSTFA with 1% TMCS to the dried extract. Cap the vial and heat at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) ether.

  • Analysis: The resulting solution containing the TMS-derivatized this compound is ready for GC-MS analysis.

Protocol 2: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or tandem quadrupole).

GC Conditions (Typical):

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250-280°C.

  • Injection Volume: 1 µL in splitless or split mode, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 1-2 minutes.

    • Ramp: 5-10°C/min to 280-300°C.

    • Hold at the final temperature for 5-10 minutes.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode:

    • Full Scan: To identify the analyte and confirm its mass spectrum.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis to enhance sensitivity and selectivity. Specific ions for this compound (as its TMS derivative) would be chosen based on its fragmentation pattern.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample containing 2-hydroxytricosanoic acid Spike Spike with Internal Standard Sample->Spike Esterify Acid-Catalyzed Esterification Spike->Esterify Extract Hexane Extraction Esterify->Extract Dry Dry with Na2SO4 Extract->Dry Silylate Silylation (BSTFA) Dry->Silylate GCMS GC-MS Analysis (SIM/MRM) Silylate->GCMS Data Data Acquisition and Processing GCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway_placeholder cluster_derivatization Derivatization Logic Analyte 2-hydroxytricosanoic acid (Low Volatility) Step1 Esterification (Carboxyl Group) Analyte->Step1 Intermediate This compound Step1->Intermediate Step2 Silylation (Hydroxyl Group) Intermediate->Step2 Final_Product TMS-derivatized Methyl 2-hydroxytricosanoate (High Volatility) Step2->Final_Product

Caption: Logical flow of the derivatization process for GC-MS analysis.

References

A Comparative Guide to Inter-laboratory Analysis of 2-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of 2-hydroxy fatty acids (2-OHFAs) is critical for understanding their roles in various physiological and pathological processes, including metabolic disorders and cancer.[1][2][3] This guide provides a comparative overview of analytical methodologies, summarizing performance data from published studies to aid laboratories in selecting and implementing robust analytical techniques. While formal inter-laboratory proficiency testing programs for 2-OHFAs are not widely documented, this comparison of validated methods offers valuable insights into expected performance.

Methodology Comparison: GC-MS vs. LC-MS/MS

The two predominant platforms for the analysis of 2-OHFAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each presents distinct advantages and considerations.

  • GC-MS is a powerful technique for 2-OHFA analysis, often requiring derivatization to increase the volatility of the analytes.[4][5] This method provides excellent chromatographic separation and is highly sensitive, particularly when using techniques like Negative Chemical Ionization (NCI).[4]

  • LC-MS/MS offers high sensitivity and specificity without the need for derivatization, making it suitable for a wider range of compounds, including polar and thermally sensitive molecules.[6][7] It is a versatile platform for analyzing complex biological samples.[3][8]

The selection between these platforms often depends on the specific analytes, the complexity of the sample matrix, and the available instrumentation.

Data Presentation: Performance of Analytical Methods

The following table summarizes quantitative performance data from published research, offering a baseline for what laboratories can expect from different methods. These values represent single-laboratory validation data.

ParameterGC-MS/MS (Derivatized)LC-MS/MS (Direct)Reference
Analytes Saturated & Monounsaturated 2-OHFAs18 2-OHFAs and 32 3-OHFAs[2][3]
Matrix Biological Tissues (Echinoderms)Human Plasma[2][3]
Linearity (R²) > 0.99> 0.99[2][3]
Limit of Detection (LOD) Not explicitly stated, but sensitive enough for µg/g levels.Not explicitly stated, but effective for biomarker discovery.[2][3]
Limit of Quantification (LOQ) Not explicitly stated.Not explicitly stated.[2][3]
Precision (RSD%) Generally < 20% for inter-lab FA studies.Intra-day: 2.1-13.3%, Inter-day: 3.5-14.5%[9]
Recovery (%) 85-115% (Typical target for bioanalytical methods)80-120% (Typical target for bioanalytical methods)General Bioanalytical Guidelines

Note: Direct inter-laboratory comparison data for 2-OHFAs is limited. The precision data is based on a broader fatty acid quality assurance program. Performance metrics are highly dependent on the specific analyte, matrix, and laboratory protocol.

Experimental Protocols & Workflows

Detailed and standardized protocols are crucial for ensuring reproducibility and accuracy in 2-OHFA analysis. Below are generalized experimental workflows for both GC-MS and LC-MS/MS based approaches.

General Experimental Workflow

The analysis of 2-OHFAs from biological samples involves several key steps, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Hydrolysis Saponification/ Hydrolysis to release FAs Extraction->Hydrolysis Cleanup Solid Phase Extraction (SPE Cleanup) Hydrolysis->Cleanup Deriv Derivatization (for GC-MS, e.g., TMS) GCMS GC-MS/MS Analysis Deriv->GCMS Cleanup->Deriv GC-MS Path LCMS LC-MS/MS Analysis Cleanup->LCMS LC-MS Path Integration Peak Integration & Identification GCMS->Integration LCMS->Integration Quant Quantification (Internal Standards) Integration->Quant Report Reporting Results Quant->Report

Caption: Generalized workflow for 2-hydroxy fatty acid analysis.

Detailed Methodologies

1. GC-MS Based Protocol (Adapted from literature[2])

  • Lipid Extraction: Total lipids are extracted from the biological sample using a chloroform/methanol (B129727) mixture.

  • Saponification: The extracted lipids are saponified using a solution of potassium hydroxide (B78521) in methanol to release the fatty acids from their esterified forms.

  • Derivatization: The free fatty acids are first converted to fatty acid methyl esters (FAMEs). The 2-hydroxy group is then derivatized, for example, by converting it to a trimethylsilyl (B98337) (TMS) ether to increase volatility for GC analysis.[2]

  • GC-MS/MS Analysis: The derivatized sample is injected into a GC-MS/MS system. Separation is achieved on a suitable capillary column, and quantification is performed using multiple reaction monitoring (MRM) for high specificity and sensitivity.[2]

2. LC-MS/MS Based Protocol (Adapted from literature[3])

  • Protein Precipitation & Extraction: Proteins in plasma samples are precipitated with a cold organic solvent (e.g., acetonitrile), which also serves to extract the lipids. Internal standards are added at this stage.

  • Centrifugation: The sample is centrifuged to pellet the precipitated protein, and the supernatant containing the lipids is collected.

  • Concentration: The supernatant is dried under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS analysis.

  • UPLC-MS/MS Analysis: The reconstituted sample is injected into an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer. Separation is typically performed using a C18 reversed-phase column. The mass spectrometer is operated in negative ion mode using MRM for quantification.[3]

Biological Significance: Metabolic Pathway of 2-OHFAs

2-OHFAs are synthesized by the enzyme fatty acid 2-hydroxylase (FA2H) and are key components of sphingolipids, particularly in the brain and skin.[10][11] They are involved in maintaining membrane structure and can be further metabolized through peroxisomal α-oxidation.[10][11] Dysregulation of 2-OHFA metabolism is linked to several neurodegenerative diseases.[12]

G cluster_sphingo Sphingolipid Synthesis cluster_alpha_ox α-Oxidation Pathway FA Fatty Acid FA2H FA2H Enzyme FA->FA2H OHFA (R)-2-Hydroxy Fatty Acid FA2H->OHFA CerS Ceramide Synthases OHFA->CerS Oxidation Peroxisomal α-Oxidation OHFA->Oxidation OH_Cer 2-OH-Ceramide CerS->OH_Cer OH_SL 2-OH-Sphingolipids (e.g., Galactosylceramide) OH_Cer->OH_SL Metabolites Chain-shortened Aldehyde + Formyl-CoA Oxidation->Metabolites

Caption: Simplified metabolic pathway of 2-hydroxy fatty acids.

References

Validating the Role of Methyl 2-Hydroxytricosanoate in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl 2-hydroxytricosanoate (B1262812) and its role in disease models, contextualized within the broader class of 2-hydroxylated fatty acids (2-OHFAs). Due to the limited direct experimental data on Methyl 2-hydroxytricosanoate, this document leverages findings from closely related 2-OHFAs and compares their biological activities with their non-hydroxylated counterparts, such as Tricosanoic Acid. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of 2-OHFAs.

Introduction to 2-Hydroxylated Fatty Acids and FA2H

This compound belongs to the family of 2-hydroxylated fatty acids (2-OHFAs), which are characterized by a hydroxyl group at the alpha-carbon of the fatty acid chain. The synthesis of these lipids is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1][2] Deficiencies in FA2H are linked to a class of neurodegenerative disorders, including hereditary spastic paraplegia 35 (SPG35) and fatty acid hydroxylase-associated neurodegeneration (FAHN).[1] Conversely, altered FA2H expression has been implicated in the progression of various cancers.[2][3]

The presence of the 2-hydroxyl group significantly alters the physicochemical properties of the fatty acid, influencing membrane fluidity and cellular signaling.[4] This guide will explore the differential effects of 2-hydroxylation on cellular processes in the context of neurological diseases and cancer.

Comparative Efficacy in Disease Models

The following tables summarize the observed effects of 2-hydroxylated fatty acids in comparison to their non-hydroxylated analogs in relevant disease models.

Table 1: Comparison in Cancer Disease Models

Feature2-Hydroxylated Fatty Acids (e.g., (R)-2-hydroxy palmitic acid)Non-Hydroxylated Very Long-Chain Fatty Acids (e.g., Tricosanoic Acid)References
Cell Proliferation Inhibits proliferation of colorectal and gastric cancer cells.Variable effects reported; some studies suggest potential to support cancer cell growth.[2][3][5]
Apoptosis Induces apoptosis in cancer cells.Generally do not induce apoptosis and may have pro-survival effects.[2]
Metastasis Inhibits migration and epithelial-to-mesenchymal transition (EMT).May be utilized by cancer cells to support metastatic processes.[5]
Chemosensitivity Enhances sensitivity to cisplatin (B142131).May contribute to chemoresistance.[2][3]
Signaling Pathway Activates AMPK, leading to inhibition of the pro-growth YAP pathway.Can serve as fuel for cancer cell metabolism.[5]

Table 2: Comparison in Neurological Disease Models

Feature2-Hydroxylated Fatty AcidsNon-Hydroxylated Very Long-Chain Fatty Acids (e.g., Tricosanoic Acid)References
Myelination Essential components of myelin sheath lipids (galactosylceramides and sulfatides). Deficiency leads to demyelination.Precursors for the synthesis of other lipids; accumulation of non-hydroxylated very-long-chain fatty acids can be neurotoxic.[1]
Neuronal Function FA2H deficiency in mouse models leads to axonal loss and cerebellar dysfunction.Higher serum levels of tricosanoic acid (C23:0) have been associated with better cognitive function in some studies.[1][6]
Neuroinflammation Potential roles in modulating neuroinflammatory responses are under investigation.Can be metabolized to produce pro-inflammatory mediators.[7]
Disease Models FA2H knockout mice exhibit phenotypes of hereditary spastic paraplegia and neurodegeneration.Not directly used as a primary disease model, but their dysregulation is a feature of certain metabolic and neurological disorders.[1]

Signaling Pathways

The anti-tumorigenic effects of 2-hydroxylated fatty acids in colorectal cancer have been linked to the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the Yes-associated protein (YAP) transcriptional co-activator.[5]

AMPK_YAP_Pathway cluster_nucleus M2OH_Tricosanoate This compound (and other 2-OHFAs) AMPK AMPK (Energy Sensor) M2OH_Tricosanoate->AMPK Activates LATS1_2 LATS1/2 AMPK->LATS1_2 Activates YAP YAP (Transcriptional Co-activator) LATS1_2->YAP Phosphorylates & Inhibits TEAD TEAD (Transcription Factor) YAP->TEAD Binds to Proliferation Cell Proliferation & Survival TEAD->Proliferation Promotes Transcription Nucleus Nucleus experimental_workflow cluster_assays Functional Assays cluster_molecular Molecular Analysis start Start: Cancer or Neuronal Cell Lines treatment Treatment with: - this compound - Tricosanoic Acid - Vehicle Control start->treatment proliferation Cell Proliferation Assay (MTT) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis migration Cell Migration Assay (Wound Healing) treatment->migration western Western Blot for AMPK/YAP Signaling treatment->western gcms Lipid Extraction & GC-MS Analysis treatment->gcms end Data Analysis & Comparison proliferation->end apoptosis->end migration->end western->end gcms->end

References

Quantitative Comparison of 2-Hydroxylated Very Long-Chain Fatty Acids in Healthy vs. Diseased Tissues: A Focus on Methyl 2-hydroxytricosanoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Initial investigations reveal a notable scarcity of direct quantitative data comparing Methyl 2-hydroxytricosanoate (B1262812) levels in healthy versus diseased tissues. However, the broader class of 2-hydroxylated very long-chain fatty acids (VLCFAs) and the enzyme responsible for their synthesis, Fatty Acid 2-Hydroxylase (FA2H), have been implicated in a variety of disease states, particularly in cancer and neurodegenerative disorders. This guide synthesizes the available data on this class of molecules, providing a valuable resource for understanding their potential as biomarkers and therapeutic targets.

2-hydroxylated fatty acids are integral components of sphingolipids, which are critical for the stability of myelin and are involved in various cellular signaling processes.[1] The enzyme FA2H is responsible for the 2-hydroxylation of fatty acids, which are then incorporated into sphingolipids.[1] Dysregulation of FA2H and, consequently, the levels of 2-hydroxylated fatty acids have been linked to the pathophysiology of several diseases.

Quantitative Insights from Cancer and Neurodegenerative Disease Studies

Cancer:

In several types of cancer, a downregulation of FA2H expression in tumor tissues compared to adjacent healthy tissues has been observed. This suggests a potential tumor-suppressive role for 2-hydroxylated fatty acids.

For instance, in gastric cancer, FA2H levels were found to be significantly lower in tumor tissues.[2][3] Analysis of public gene expression datasets further corroborates this finding.[4] Similarly, in colorectal cancer, FA2H is highly expressed in normal tissues, but its expression is significantly suppressed in tumors, which correlates with a poorer prognosis.[5]

Table 1: Relative FA2H Gene Expression in Gastric Cancer

Dataset IDTissue TypeRelative FA2H ExpressionP-valueReference
GSE13911Gastric Tumor vs. Non-cancerousDecreased2.82e-10[4]
GSE29272Gastric Tumor vs. Non-cancerousDecreased2.06e-29[4]
GSE79973Gastric Tumor vs. Non-cancerousDecreased4.38e-3[4]

Neurodegenerative Diseases:

Mutations in the FA2H gene are the cause of a neurodegenerative disorder known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN), a form of neurodegeneration with brain iron accumulation.[6][7] This genetic defect leads to a deficiency in 2-hydroxylated sphingolipids.[1] Studies on fibroblasts and erythrocytes from patients with FA2H mutations have shown a significant decrease in 2-hydroxylated sphingomyelins compared to healthy controls.[1]

Furthermore, research in a mouse model of Alzheimer's disease has explored the therapeutic potential of another 2-hydroxylated fatty acid, 2-hydroxy-docosahexaenoic acid (2-OH-DHA). While this study focused on the administration of an exogenous 2-OH-fatty acid, it included detailed quantitative analysis in plasma and brain tissue, demonstrating the feasibility of tracking these molecules in a disease context.[8][9]

Experimental Protocols

The quantification of Methyl 2-hydroxytricosanoate and other hydroxylated fatty acids in biological samples typically requires sensitive analytical techniques such as mass spectrometry coupled with chromatography.

Protocol: Quantification of 2-Hydroxylated Fatty Acids by LC-MS/MS

This protocol is adapted from a method used for the analysis of 2-hydroxy-docosahexaenoic acid in plasma and brain tissue and can be modified for other 2-hydroxylated fatty acids.[9]

1. Sample Preparation:

  • Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Lipid Extraction: Perform a biphasic lipid extraction using a modified Bligh-Dyer method.[10]

    • To the tissue homogenate, add a mixture of methanol (B129727) and chloroform (B151607).

    • Vortex thoroughly and incubate at room temperature.

    • Add chloroform and water, vortex again, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Saponification (Optional, for total fatty acid analysis): The extracted lipids can be saponified using a strong base (e.g., NaOH in methanol) to release esterified fatty acids.

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the fatty acids are typically derivatized to their methyl esters (e.g., using BF3-methanol). As the target analyte is already a methyl ester, this step might be omitted if analyzing free this compound.

2. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column for separation.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Apply a suitable gradient to separate the analyte of interest from other lipid species.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Detection: Employ Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

3. Quantification:

  • Generate a calibration curve using a synthetic standard of this compound of known concentrations.

  • Spike samples with a suitable internal standard (e.g., a deuterated analog) prior to extraction to correct for matrix effects and variations in extraction efficiency.

  • Calculate the concentration of the analyte in the samples by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways Implicated with FA2H and 2-Hydroxylated Lipids

In cancer, FA2H and its products have been shown to influence key signaling pathways that regulate cell growth, proliferation, and survival.

FA2H_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream_cancer Downstream Effects in Cancer FA2H FA2H 2-OH-FAs 2-OH-FAs FA2H->2-OH-FAs AMPK AMPK 2-OH-FAs->AMPK Activates YAP YAP AMPK->YAP Inhibits mTOR mTOR AMPK->mTOR Inhibits Tumor_Suppression Tumor Growth Suppression AMPK->Tumor_Suppression Tumor_Promotion Tumor Growth Promotion YAP->Tumor_Promotion S6K1 S6K1 mTOR->S6K1 Activates Gli1 Gli1 S6K1->Gli1 Activates Gli1->Tumor_Promotion

Caption: FA2H-mediated signaling pathways in cancer.

Experimental Workflow for Quantitative Lipidomics

The following diagram illustrates a typical workflow for the quantitative analysis of hydroxylated fatty acids from tissue samples.

Lipidomics_Workflow Sample_Collection Tissue Sample Collection (Healthy vs. Diseased) Homogenization Tissue Homogenization Sample_Collection->Homogenization Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Lipid_Extraction Analysis LC-MS/MS or GC-MS Analysis Lipid_Extraction->Analysis Data_Processing Data Processing and Peak Integration Analysis->Data_Processing Quantification Quantification using Internal Standards and Calibration Curve Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: General workflow for quantitative lipid analysis.

References

The Crucial Role of Certified Reference Materials in the Accurate Analysis of 2-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-hydroxy fatty acids (2-OH FAs) is of paramount importance in various fields of research, including drug development, diagnostics, and fundamental biology. These molecules are integral components of sphingolipids and have been implicated in neurological health, skin barrier function, and various disease states. However, the inherent complexity of lipid analysis, characterized by a wide array of isomers and often low endogenous concentrations, presents significant analytical challenges. The use of Certified Reference Materials (CRMs) is indispensable for overcoming these hurdles, ensuring the accuracy, reliability, and comparability of experimental data.

This guide provides an objective comparison of commercially available CRMs for 2-OH FA analysis, supported by a review of established analytical methodologies. It aims to assist researchers in selecting the most appropriate reference materials and analytical techniques for their specific research needs.

The Imperative for Certified Reference Materials in 2-OH FA Analysis

The analysis of 2-OH FAs is complicated by several factors:

  • Structural Isomerism: Numerous positional and stereoisomers of 2-OH FAs exist, which can be difficult to distinguish using standard analytical techniques.

  • Low Abundance: 2-OH FAs are often present at low concentrations in biological matrices, requiring highly sensitive and specific analytical methods.

  • Matrix Effects: The complex nature of biological samples can interfere with the ionization and detection of analytes, leading to inaccurate quantification.

Certified Reference Materials, which are well-characterized materials with a certified property value, traceability, and uncertainty, are essential for:

  • Method Validation: Establishing the accuracy, precision, and linearity of an analytical method.

  • Instrument Calibration: Creating accurate calibration curves for the quantification of endogenous 2-OH FAs.

  • Quality Control: Ensuring the ongoing performance and reliability of analytical measurements.

  • Inter-laboratory Comparability: Allowing for the meaningful comparison of results generated in different laboratories.

The use of stable isotope-labeled internal standards, a specific type of CRM, is particularly crucial. These standards, which have the same chemical properties as the analyte but a different mass, co-elute with the endogenous compound and experience similar matrix effects, enabling highly accurate quantification.

Comparison of Commercially Available Certified Reference Materials

Several reputable vendors supply a range of CRMs for 2-OH FA analysis. The following table summarizes the offerings from prominent suppliers, allowing for a direct comparison of their product specifications.

VendorProduct TypePurityCertificationAvailable FormatsRange of 2-OH FAsStable Isotope Labeled
Cayman Chemical Analytical Standards, Certified Reference MaterialsTypically ≥98%ISO/IEC 17025 and ISO 17034 for CRMsNeat, SolutionsBroad range of saturated and unsaturated 2-OH FAsYes, extensive portfolio
Avanti Polar Lipids (dist. by Sigma-Aldrich/Merck) High-Purity StandardsTypically >99%Certificate of Analysis providedNeat, SolutionsFocus on sphingolipids containing 2-OH FAsYes
Larodan Analytical StandardsTypically >99%Certificate of Analysis providedNeat, SolutionsWide range of saturated and unsaturated 2-OH FAs and their methyl estersYes
Sigma-Aldrich/Merck Certified Reference Materials, Analytical StandardsVaries by productISO 17034 for many CRMs (TraceCERT®)Neat, SolutionsBroad range, including FAME mixesYes

Key Observations:

  • Cayman Chemical offers a comprehensive portfolio of 2-OH FA standards, including a significant number of stable isotope-labeled options, and provides products certified under ISO standards, which is a critical consideration for clinical and regulated laboratories.

  • Avanti Polar Lipids specializes in high-purity lipids and is a primary source for complex lipids containing 2-OH FAs, such as ceramides. Their products are ideal for researchers studying sphingolipid metabolism.

  • Larodan provides a wide selection of high-purity 2-OH FAs and their derivatives, making them a valuable resource for a variety of research applications.

  • Sigma-Aldrich/Merck offers a broad catalog of analytical standards and CRMs, including their TraceCERT® line, which are produced under ISO 17034, ensuring a high level of quality and traceability.

The choice of vendor and specific CRM will depend on the researcher's specific needs, including the required level of certification, the specific 2-OH FAs being analyzed, and the analytical platform being used.

Established Analytical Methodologies for 2-Hydroxy Fatty Acid Analysis

The two predominant analytical techniques for the quantification of 2-OH FAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of CRMs is integral to both workflows.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for fatty acid analysis. However, it requires a derivatization step to increase the volatility of the analytes.

Experimental Protocol: GC-MS Analysis of 2-OH FAs

  • Lipid Extraction: Lipids are extracted from the biological sample using a suitable solvent system, such as the Folch or Bligh-Dyer method.

  • Saponification: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., methanolic KOH) to release the fatty acids from their esterified forms.

  • Derivatization: The free fatty acids are converted to their more volatile methyl ester (FAME) or trimethylsilyl (B98337) (TMS) ether derivatives. A common method is methylation using BF3/methanol.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled 2-OH FA CRM is added to the sample prior to extraction to correct for sample loss and matrix effects.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The FAMEs or TMS derivatives are separated on a capillary column and detected by the mass spectrometer.

  • Quantification: The concentration of the endogenous 2-OH FA is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with certified reference materials.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing 2-OH FAs without the need for derivatization, which can simplify sample preparation and reduce the risk of analytical artifacts.

Experimental Protocol: LC-MS/MS Analysis of 2-OH FAs

  • Lipid Extraction: Similar to the GC-MS protocol, lipids are extracted from the biological sample.

  • Internal Standard Spiking: A stable isotope-labeled 2-OH FA CRM is added to the sample at the beginning of the workflow.

  • LC Separation: The lipid extract is injected onto a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column to separate the 2-OH FAs from other lipid species.

  • MS/MS Detection: The separated analytes are introduced into the mass spectrometer. A specific precursor ion for the 2-OH FA of interest is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

  • Quantification: The concentration of the endogenous 2-OH FA is calculated based on the ratio of the analyte's peak area to that of the internal standard, using a calibration curve generated with CRMs.

Visualizing the Workflow and Biological Context

To further clarify the analytical process and the biological relevance of 2-OH FAs, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Biological_Sample Biological Sample (Tissue, Plasma, etc.) Internal_Standard Spike with Stable Isotope-Labeled CRM Biological_Sample->Internal_Standard Lipid_Extraction Lipid Extraction Saponification Saponification (for GC-MS) Lipid_Extraction->Saponification LC_MS_MS LC-MS/MS Lipid_Extraction->LC_MS_MS Internal_Standard->Lipid_Extraction Derivatization Derivatization (for GC-MS) Saponification->Derivatization GC_MS GC-MS Derivatization->GC_MS Quantification Quantification using Calibration Curve (CRMs) GC_MS->Quantification LC_MS_MS->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Fig. 1: Generalized experimental workflow for 2-hydroxy fatty acid analysis.

Signaling_Pathway Fatty_Acid Fatty Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) Fatty_Acid->FA2H Two_Hydroxy_FA 2-Hydroxy Fatty Acid FA2H->Two_Hydroxy_FA Ceramide_Synthase Ceramide Synthase Two_Hydroxy_FA->Ceramide_Synthase Two_Hydroxy_Ceramide 2-Hydroxy Ceramide Ceramide_Synthase->Two_Hydroxy_Ceramide Sphingosine Sphingosine Sphingosine->Ceramide_Synthase Sphingomyelin_Synthase Sphingomyelin Synthase Two_Hydroxy_Ceramide->Sphingomyelin_Synthase Glucosylceramide_Synthase Glucosylceramide Synthase Two_Hydroxy_Ceramide->Glucosylceramide_Synthase Two_Hydroxy_Sphingomyelin 2-Hydroxy Sphingomyelin Sphingomyelin_Synthase->Two_Hydroxy_Sphingomyelin Myelin_Sheath Myelin Sheath Integrity Two_Hydroxy_Sphingomyelin->Myelin_Sheath Two_Hydroxy_Glucosylceramide 2-Hydroxy Glucosylceramide Glucosylceramide_Synthase->Two_Hydroxy_Glucosylceramide Skin_Barrier Skin Barrier Function Two_Hydroxy_Glucosylceramide->Skin_Barrier

Fig. 2: Simplified pathway of 2-hydroxy fatty acid incorporation into sphingolipids.

Conclusion

The accurate analysis of 2-hydroxy fatty acids is a critical yet challenging endeavor. The use of certified reference materials is not merely a recommendation but a necessity for generating reliable and reproducible data. By carefully selecting CRMs from reputable vendors and employing validated analytical methods such as GC-MS or LC-MS/MS, researchers can ensure the quality of their results and contribute to a deeper understanding of the biological roles of these important lipids. This guide serves as a starting point for navigating the landscape of 2-OH FA analysis, empowering researchers to make informed decisions that will ultimately advance scientific discovery.

Comparative study of 2-hydroxy fatty acids in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the distribution, analysis, and signaling of 2-hydroxy fatty acids.

This guide provides a comparative overview of 2-hydroxy fatty acids (2-HFAs) in various biological matrices, including plasma, brain, skin, and kidney. It details the analytical methodologies for their quantification and explores their emerging roles in cellular signaling pathways.

Quantitative Distribution of 2-Hydroxy Fatty Acids

2-Hydroxy fatty acids are present in various tissues and fluids, primarily as constituents of sphingolipids. Their abundance varies significantly across different biological matrices, reflecting their diverse physiological roles. While comprehensive data on absolute concentrations across all tissues is still an active area of research, this section summarizes the available quantitative and relative abundance information.

Biological Matrix2-Hydroxy Fatty AcidConcentration / Relative AbundanceReference
Human Plasma 2-Hydroxypalmitic acid~0.03 nmol/mL[1][2]
2-Hydroxystearic acid~0.02 nmol/mL[1][2]
Human Brain 2-Hydroxy saturated & monounsaturated fatty acidsHigh abundance, particularly in myelin. The ratio of hydroxy to normal fatty acids in cerebrosides is about 2.[3][4][5]
Human Skin 2-Hydroxy fatty acidsPresent in ceramides (B1148491), essential for the epidermal permeability barrier.[5]
Human Kidney 2-Hydroxy fatty acidsFound in sphingolipids, though at lower levels than in the brain and skin.[5]

Note: The concentrations in plasma are for free 2-hydroxy fatty acids. In tissues, 2-HFAs are predominantly found within complex lipids like ceramides and other sphingolipids. The data for brain, skin, and kidney primarily reflect the abundance of 2-HFA-containing sphingolipids.

Experimental Protocols for 2-Hydroxy Fatty Acid Analysis

The accurate quantification of 2-HFAs in complex biological samples requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Workflow for 2-HFA Analysis

G cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway sample Biological Sample (Plasma, Tissue, Cells) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) sample->extraction hydrolysis Alkaline Hydrolysis (to release fatty acids) extraction->hydrolysis derivatization Derivatization gc_derivatization Esterification & Silylation (e.g., FAMEs, TMS ethers) hydrolysis->gc_derivatization lc_derivatization Derivatization (optional) (for improved ionization) hydrolysis->lc_derivatization gcms GC-MS Analysis data Data Analysis gcms->data lcms LC-MS/MS Analysis lcms->data gc_derivatization->gcms lc_derivatization->lcms

Caption: General experimental workflow for the analysis of 2-hydroxy fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific method for 2-HFA analysis, typically requiring derivatization to increase volatility.

  • Lipid Extraction: Lipids are extracted from the biological matrix using a solvent system like chloroform/methanol (Folch method)[6].

  • Saponification: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids from their ester or amide linkages.

  • Derivatization: The free fatty acids are then derivatized. A common two-step derivatization involves:

    • Esterification: Conversion to fatty acid methyl esters (FAMEs) using an acid catalyst like BF3-methanol.

    • Silylation: The hydroxyl group of the 2-HFA is converted to a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[7].

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The FAME-TMS derivatives are separated on a capillary column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity[7][8].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS allows for the analysis of 2-HFAs in their free form or as part of intact ceramides, often with minimal derivatization.

  • Lipid Extraction: Similar to the GC-MS protocol, lipids are extracted from the sample. For the analysis of intact 2-hydroxyceramides, saponification is omitted.

  • Sample Preparation: The lipid extract is reconstituted in a suitable solvent for LC analysis. For free fatty acids, derivatization with reagents that enhance ionization efficiency can be employed but is not always necessary with modern high-sensitivity instruments[1][2][9].

  • LC Separation: The sample is injected onto a reverse-phase liquid chromatography column (e.g., C18) and separated based on hydrophobicity[10].

  • MS/MS Detection: The eluting compounds are ionized (typically by electrospray ionization, ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive quantification of the target 2-HFAs or 2-hydroxyceramides[9][10].

Signaling Pathways of 2-Hydroxy Fatty Acids

2-Hydroxy fatty acids, particularly in the form of 2-hydroxyceramides, are emerging as important signaling molecules, especially in the induction of apoptosis.

2-Hydroxyceramide-Induced Apoptosis

2-Hydroxyceramides have been shown to be potent inducers of apoptosis in various cell types. The signaling cascade involves both caspase-dependent and -independent pathways.

G cluster_mito Mitochondrial Pathway hCer 2-Hydroxyceramide Bcl2 Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) hCer->Bcl2 inhibits BaxBak Pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) hCer->BaxBak activates CytC Cytochrome c release BaxBak->CytC AIF AIF release BaxBak->AIF Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis AIF->Apoptosis Caspase-independent Casp3->Apoptosis

Caption: Simplified signaling pathway of 2-hydroxyceramide-induced apoptosis.

2-Hydroxyceramides can induce apoptosis by directly or indirectly modulating the activity of Bcl-2 family proteins at the mitochondrial membrane[11][12][13][14]. This leads to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF)[15]. Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis[15][16]. AIF translocates to the nucleus and induces DNA fragmentation in a caspase-independent manner[15].

References

Safety Operating Guide

Proper Disposal of Methyl 2-hydroxytricosanoate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Methyl 2-hydroxytricosanoate (B1262812) (CAS No. 118745-41-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory safety protocols.

Hazard Assessment and Safety Summary

Methyl 2-hydroxytricosanoate is a hydroxylated fatty acid methyl ester.[1] While one Safety Data Sheet (SDS) from a supplier indicates that the pure, solid substance is not classified as hazardous according to the Globally Harmonized System (GHS), another supplier document advises that the material should be considered hazardous until further information is available.[1] This discrepancy necessitates a cautious approach to its handling and disposal.

It is crucial to distinguish between the pure compound and solutions. Solutions of this compound, for instance in chloroform, will carry the hazards of the solvent, which can be significant.[2] Chloroform is toxic if inhaled, suspected of causing cancer, and can damage organs through prolonged exposure.[2]

Therefore, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and working in a well-ventilated area.

Quantitative Data from Supplier Information

ParameterInformationSource
CAS Number 118745-41-8Cayman Chemical
GHS Pictograms None (for pure solid)Cayman Chemical
Hazard Statements None (for pure solid)Cayman Chemical
Signal Word None (for pure solid)Cayman Chemical

Note: The absence of formal hazard classifications for the pure solid should be treated with caution, and a risk-based approach to handling and disposal is recommended.

Detailed Disposal Protocol

The disposal of this compound should be managed with the prudence accorded to all laboratory chemicals, especially given the advisory to consider it potentially hazardous.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Determine if the waste is the pure solid form of this compound or a solution. Identify all other constituents in the waste stream.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 2: Personal Protective Equipment (PPE)
  • Before handling the waste, all personnel must wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles.

    • A laboratory coat.

Step 3: Waste Collection and Storage
  • Container: Collect the waste in a designated, properly labeled, and securely sealed container. The container must be compatible with the chemical properties of the waste.

  • Labeling: The label should clearly state "this compound Waste" and include the CAS number (118745-41-8). If it is a solution, the solvent and its concentration must also be clearly indicated.

  • Storage: Store the waste container in a designated satellite accumulation area for chemical waste.

Step 4: Arranging for Disposal
  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

  • Provide Information: Be prepared to provide the EHS office with the full characterization of the waste.

Disposal Decision Workflow

Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_solution Solution Waste Path cluster_procedure Disposal Procedure cluster_final Final Disposal start Identify Waste as This compound is_solution Is the waste a solution? start->is_solution solid_waste Treat as Potentially Hazardous Solid Waste is_solution->solid_waste No solution_waste Characterize Hazards Based on Solvent is_solution->solution_waste Yes ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) solid_waste->ppe solution_waste->ppe collect Collect in a Labeled, Sealed Container ppe->collect store Store in Designated Waste Accumulation Area collect->store contact_ehs Contact Institutional EHS for Pickup and Disposal store->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-hydroxytricosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for handling Methyl 2-hydroxytricosanoate (B1262812) (CAS 118745-41-8). Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS), this guidance is based on precautionary principles for handling potentially hazardous chemicals and general knowledge of long-chain fatty acid esters. All personnel must review the complete SDS, which should be requested from the supplier, before commencing any work.

Precautionary Hazard Assessment

Methyl 2-hydroxytricosanoate should be treated as a hazardous substance.[1] All contact, including ingestion, inhalation, and skin or eye exposure, must be strictly avoided.[1] A thorough hand washing is mandatory after handling.[1] Until specific toxicological data is available, it is prudent to assume the substance may have irritant or other harmful properties.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes of the substance or solvents used with it.
Hand Protection Nitrile or other chemically resistant gloves.To prevent direct skin contact. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A lab coat worn over full-length clothing.To protect skin from accidental spills.
Respiratory Protection Use in a well-ventilated area, preferably within a fume hood.To minimize inhalation of any dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical for the safe handling of this compound. The following procedure outlines the necessary steps from preparation to cleanup.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Well-Ventilated Work Area (Fume Hood) gather_materials Gather All Necessary Materials and PPE prep_area->gather_materials review_sds Review Institutional SDS for this compound gather_materials->review_sds don_ppe Don Appropriate Personal Protective Equipment (PPE) review_sds->don_ppe weigh_handle Carefully Weigh and Handle the Substance don_ppe->weigh_handle dissolve Dissolve in an Appropriate Solvent if Necessary weigh_handle->dissolve conduct_experiment Conduct the Experiment Following Protocol dissolve->conduct_experiment decontaminate Decontaminate All Glassware and Work Surfaces conduct_experiment->decontaminate dispose_waste Dispose of Chemical Waste in a Labeled, Sealed Container decontaminate->dispose_waste remove_ppe Remove PPE in the Correct Order dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.